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  • Product: Methyl 2-methoxypiperidine-1-carboxylate
  • CAS: 56475-86-6

Core Science & Biosynthesis

Foundational

"spectroscopic data (NMR, IR, MS) of Methyl 2-methoxypiperidine-1-carboxylate"

This guide details the spectroscopic characterization (NMR, IR, MS) of Methyl 2-methoxypiperidine-1-carboxylate , a critical intermediate in organic synthesis often generated via the Shono oxidation . Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization (NMR, IR, MS) of Methyl 2-methoxypiperidine-1-carboxylate , a critical intermediate in organic synthesis often generated via the Shono oxidation .

Executive Summary & Compound Identity

Methyl 2-methoxypiperidine-1-carboxylate (also known as N-methoxycarbonyl-2-methoxypiperidine) is a hemiaminal ether protected as a carbamate. It serves as a versatile N-acyliminium ion precursor, widely used in the synthesis of piperidine alkaloids and nitrogen heterocycles.

  • IUPAC Name: Methyl 2-methoxypiperidine-1-carboxylate

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 173.21 g/mol

  • Key Synthetic Route: Electrochemical (Shono) oxidation of methyl piperidine-1-carboxylate in methanol.

Synthesis Context (The "Shono Oxidation")

To understand the impurities and stereochemical nuances in the spectra, one must understand the synthesis. This compound is the classic product of the Shono Oxidation , an anodic oxidation process.[1][2]

Mechanism & Workflow

The reaction proceeds via a two-electron oxidation. The carbamate nitrogen lowers the oxidation potential, allowing the formation of a radical cation, which loses a proton and a second electron to form an N-acyliminium ion. This highly electrophilic intermediate is trapped by the solvent (methanol).

ShonoOxidation Start Methyl piperidine-1-carboxylate RadCat Radical Cation (Intermediate) Start->RadCat -e⁻ (Anode) Iminium N-Acyliminium Ion (Electrophile) RadCat->Iminium -e⁻, -H⁺ Product Methyl 2-methoxypiperidine- 1-carboxylate Iminium->Product + MeOH (Nucleophile)

Figure 1: Electrochemical synthesis pathway (Shono Oxidation).

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Critical Technical Insight (Rotamers): Researchers often misinterpret the NMR spectra of this compound due to rotamerism . The partial double-bond character of the N-C(O) carbamate bond restricts rotation at room temperature.

  • Effect: Signals often appear as broad singlets or split into two unequal populations (approx. 60:40 to 70:30 ratio) in CDCl

    
    .
    
  • Resolution: Running the NMR at elevated temperatures (e.g., 50°C) typically coalesces these peaks into sharp signals.


H NMR Data (400 MHz, CDCl

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-2 5.20 – 5.50 Broad Singlet / Multiplet1HAnomeric Proton. Downfield due to the electron-withdrawing N-carbamate and O-methoxy groups. The "signature" peak.
N-COOCcH

3.72 Singlet3HCarbamate Methyl. Distinct, sharp singlet. Usually the most downfield methyl signal.
C2-OcH

3.25 – 3.40 Singlet (often split)3HEther Methoxy. Upfield relative to the ester methyl.
H-6 2.80 – 4.00 Broad Multiplet2HN-Methylene. Highly sensitive to rotamers; often appears as a very broad hump at RT.
H-3, H-4, H-5 1.40 – 1.90 Multiplets6HRing Methylenes. Overlapping multiplets typical of the piperidine backbone.

C NMR Data (100 MHz, CDCl

)
PositionShift (

, ppm)
Assignment Logic
C=O 156.5 Carbamate Carbonyl. Characteristic carbamate region.
C-2 80.5 – 82.0 Hemiaminal Carbon. The most distinct ring carbon, shifted downfield by N and O.
N-COOcH

52.8 Ester Methyl.
C2-OcH

54.5 – 55.5 Ether Methyl.
C-6 39.0 – 41.0 N-Methylene. Broad/split due to rotamers.
C-3, C-4, C-5 19.0 – 29.0 Ring Methylenes.
B. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carbamate functionality.

  • Carbonyl Stretch (C=O): Strong band at 1690 – 1710 cm

    
     . This is characteristic of urethane (carbamate) carbonyls.
    
  • C-O Stretch: Strong bands in the 1050 – 1250 cm

    
      region, corresponding to the C-O-C ether and N-C-O ester linkages.
    
  • C-H Stretch: 2850 – 2950 cm

    
     (Aliphatic C-H).
    
C. Mass Spectrometry (MS)

The fragmentation pattern is driven by the stability of the N-acyliminium ion.

  • Molecular Ion (M

    
    ): m/z173  (Often weak or absent in EI).
    
  • Base Peak (M - OMe): m/z142 .

    • Mechanism: Loss of the methoxy group at C-2 generates the stable N-acyliminium cation. This is the diagnostic peak for

      
      -methoxylated amines.
      
  • Other Fragments:

    • m/z 59 (COOCH

      
      )
      
    • m/z 114 (Loss of COOMe)

MSFragmentation Parent Molecular Ion (M⁺) m/z 173 BasePeak Base Peak (M - OMe)⁺ N-Acyliminium Ion m/z 142 Parent->BasePeak - •OCH₃ (Alpha Cleavage) Fragment2 Fragment (Loss of COOMe) m/z 114 Parent->Fragment2 - •COOCH₃

Figure 2: Primary Mass Spectrometry Fragmentation Pathway.

Experimental Validation Protocol

To generate a standard for spectral verification, follow this established Shono oxidation protocol.

Reagents:

  • Methyl piperidine-1-carboxylate (1.0 equiv)

  • Methanol (Solvent/Nucleophile)[2]

  • Tetraethylammonium tosylate (Et

    
    NOTs) (Supporting Electrolyte, 0.05 M)
    

Procedure:

  • Setup: Use an undivided cell with Carbon rod electrodes (Anode and Cathode).

  • Electrolysis: Dissolve the substrate and electrolyte in MeOH. Pass a constant current (approx. 100-200 mA) through the solution.

  • Monitoring: Pass 2.2 – 2.5 F/mol of electricity. Monitor by TLC (stain with ninhydrin or PMA; the product is less polar than the starting material).

  • Workup: Evaporate MeOH. Resuspend in Et

    
    O/H
    
    
    
    O. Extract the organic layer.
  • Purification: Distillation or flash chromatography (Silica gel, Hexane/EtOAc). Note: The product is acid-sensitive; avoid acidic silica or prolonged exposure to air.

References

  • Shono, T. , Hamaguchi, H., & Matsumura, Y. (1975). Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society, 97(15), 4264–4268.

  • Stahl, S. S. , et al. (2018).[2] Electrochemical Functional-Group-Tolerant Shono-Type Oxidation of Cyclic Carbamates Enabled by Aminoxyl Mediators. Journal of the American Chemical Society, 140(36), 11227–11231.

  • Goes, S. L. , et al. (2022).[3] Exploring Electrosynthesis: Bulk Electrolysis and Cyclic Voltammetry Analysis of the Shono Oxidation. Journal of Chemical Education, 99(9), 3018–3026.

Sources

Exploratory

Introduction: The Significance of Stereochemical Control in Piperidine Scaffolds

An In-depth Technical Guide to the Stereochemistry of Methyl 2-methoxypiperidine-1-carboxylate Authored for Researchers, Scientists, and Drug Development Professionals The piperidine ring is a cornerstone of modern medic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereochemistry of Methyl 2-methoxypiperidine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast portfolio of approved pharmaceuticals and natural products.[1] Its prevalence stems from its ability to serve as a versatile, three-dimensional scaffold that can present functional groups in precise spatial orientations, which is critical for molecular recognition at biological targets. The stereochemistry of substituted piperidines—encompassing both configurational (chirality at stereocenters) and conformational (the spatial arrangement of the ring) aspects—is not a trivial detail; it is a fundamental determinant of a molecule's pharmacological profile, influencing efficacy, selectivity, and metabolism.

This guide focuses on Methyl 2-methoxypiperidine-1-carboxylate, a model compound that embodies the complex stereochemical challenges inherent in substituted N-acylpiperidines. The presence of a methoxy group at the C2 position, adjacent to the ring nitrogen, introduces a fascinating interplay of steric and stereoelectronic effects, most notably the anomeric effect. The N-alkoxycarbonyl group (a carbamate) further imposes its own conformational constraints. Understanding and controlling the stereochemistry of this molecule is paramount for leveraging its potential as a building block in drug discovery. This document provides a comprehensive analysis of its synthesis, stereochemical resolution, conformational preferences, and the advanced analytical techniques required for its complete characterization.

Section 1: Synthesis and Stereochemical Control

The synthesis of Methyl 2-methoxypiperidine-1-carboxylate presents the immediate challenge of controlling the stereocenter at the C2 position. A common and effective strategy involves the electrochemical oxidation of the parent N-acylpiperidine, which proceeds through an N-acyliminium ion intermediate.

A plausible synthetic pathway begins with the protection of piperidine with methyl chloroformate to yield Methyl piperidine-1-carboxylate. Subsequent anodic methoxylation introduces the methoxy group at the C2 position.[2] This reaction is typically not stereoselective and results in a racemic mixture of the (R)- and (S)-enantiomers. Therefore, a robust method for chiral resolution is a critical downstream step.

Experimental Protocol: Synthesis and Chiral Resolution

Step 1: Synthesis of Methyl piperidine-1-carboxylate (N-Boc Analogue Example)

  • Dissolve piperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.2 eq.), to the solution.

  • Slowly add methyl chloroformate (1.1 eq.) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with water and perform an aqueous workup. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography to obtain pure Methyl piperidine-1-carboxylate.

Step 2: Anodic Methoxylation to form (rac)-Methyl 2-methoxypiperidine-1-carboxylate [2]

  • Set up an undivided microfluidic electrolysis cell.

  • Prepare a solution of Methyl piperidine-1-carboxylate in methanol containing a supporting electrolyte (e.g., Et₄NOTs).

  • Pump the solution through the electrolysis cell at a controlled flow rate.

  • Apply a constant current to the carbon electrodes. The reaction anodically oxidizes the C2 position, which is then trapped by the methanol solvent.

  • Collect the solution exiting the cell. Once the starting material is consumed (as monitored by GC-MS or LC-MS), concentrate the solution under reduced pressure.

  • The resulting residue contains the racemic product, (rac)-Methyl 2-methoxypiperidine-1-carboxylate.

Step 3: Chiral Resolution via High-Performance Liquid Chromatography (HPLC) The separation of enantiomers requires the use of a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the analytes.[3][4] Polysaccharide-based CSPs are often highly effective for resolving piperidine derivatives.[4]

  • Instrumentation: A preparative or semi-preparative HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized through screening.

  • Method Development:

    • Dissolve the racemic product in the mobile phase.

    • Inject a small amount onto the analytical chiral column to screen different mobile phase compositions and identify conditions that provide baseline separation of the two enantiomer peaks.

  • Preparative Separation:

    • Scale up the optimized method to a preparative column.

    • Inject the racemic mixture and collect the fractions corresponding to each separated enantiomer peak.

    • Combine the fractions for each enantiomer and remove the solvent under reduced pressure to yield the enantiopure (R)- and (S)-Methyl 2-methoxypiperidine-1-carboxylate.

  • Validation: The enantiomeric excess (ee) of the isolated products must be determined using an analytical chiral HPLC method.

Visualization of Synthetic Workflow

G cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_validation Validation Piperidine Piperidine N_Protected Methyl piperidine-1-carboxylate Piperidine->N_Protected Methyl Chloroformate, Base Racemate (rac)-Methyl 2-methoxypiperidine- 1-carboxylate N_Protected->Racemate Anodic Methoxylation in Methanol HPLC Preparative Chiral HPLC Racemate->HPLC Enantiomers (R)-Enantiomer & (S)-Enantiomer HPLC->Enantiomers Analysis Analytical Chiral HPLC Enantiomers->Analysis ee_Check Enantiomeric Excess (ee) > 99% Analysis->ee_Check

Caption: Synthetic and chiral resolution workflow for enantiopure Methyl 2-methoxypiperidine-1-carboxylate.

Section 2: Conformational Analysis: The Dominance of the Anomeric Effect

The three-dimensional structure of Methyl 2-methoxypiperidine-1-carboxylate in solution is not static. The piperidine ring exists predominantly in a chair conformation to minimize torsional and angle strain, and it undergoes rapid ring inversion between two chair forms.[5] The orientation of the C2-methoxy group—either axial or equatorial—is dictated by a balance of competing steric and electronic factors.

For a typical monosubstituted cyclohexane, a substituent prefers the sterically less hindered equatorial position. However, in 2-alkoxy-N-acylpiperidines, a powerful stereoelectronic interaction known as the anomeric effect often dominates.[6][7]

The Anomeric Effect

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2, adjacent to the heteroatom) to occupy the axial position, despite the greater steric bulk associated with this orientation.[7] This stabilization arises from a favorable orbital interaction: the donation of electron density from the non-bonding lone pair of the ring nitrogen (n_N) into the low-lying anti-bonding orbital of the C2-O bond (σ*_C-O). This hyperconjugative interaction is maximized when the orbitals have an anti-periplanar alignment, a condition perfectly met when the methoxy group is in the axial position.[6]

N-Carbamate Rotational Isomers

A second layer of conformational complexity arises from the N-carbamate linkage. Due to amide resonance, the N1-C(O) bond has significant double-bond character, which restricts free rotation. This gives rise to two distinct planar rotamers (or conformers), which can often be observed as separate sets of signals in NMR spectra at low temperatures.[8] The interconversion between these rotamers, combined with the ring flip, creates a complex conformational landscape.

Visualization of Conformational Equilibria

G cluster_ring Chair-Chair Interconversion cluster_anomeric Anomeric Effect (Axial Conformer) Axial Axial Methoxy (Favored due to Anomeric Effect) Equatorial Equatorial Methoxy (Sterically Preferred) Axial->Equatorial Ring Inversion Orbital n_N → σ*_C-O Overlap Axial->Orbital Stabilization Hyperconjugative Stabilization Orbital->Stabilization

Caption: Conformational equilibrium and the stabilizing anomeric effect in Methyl 2-methoxypiperidine-1-carboxylate.

Section 3: Analytical Methodologies for Stereochemical Elucidation

A multi-technique approach is essential to unambiguously determine the absolute configuration, enantiomeric purity, and dominant solution-phase conformation of Methyl 2-methoxypiperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the conformational preferences of molecules in solution.[5]

Key NMR Experiments:

  • ¹H NMR: Provides crucial information through proton-proton coupling constants (³J_HH). A large coupling constant (³J ≈ 8-12 Hz) between two vicinal protons indicates a diaxial relationship, while smaller couplings (³J ≈ 2-5 Hz) are characteristic of axial-equatorial or diequatorial relationships.[9] By analyzing the coupling pattern of the H2 proton, the orientation of the methoxy group can be inferred.

  • ¹³C NMR: The chemical shift of ring carbons, particularly C2, C4, and C6, is sensitive to the conformation.

  • 2D COSY (Correlation Spectroscopy): Establishes proton-proton connectivity within the spin system, confirming assignments.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other (typically < 5 Å). A strong NOE between the H2 proton and the axial H4/H6 protons would provide definitive evidence for an equatorial methoxy group, whereas NOEs to the equatorial H4/H6 protons would support an axial methoxy group.

  • Variable Temperature (VT) NMR: By lowering the temperature, the rate of conformational exchange (ring inversion and carbamate rotation) can be slowed. This may allow for the "freezing out" of individual conformers, enabling their independent characterization and the calculation of the activation energy barriers for their interconversion.[8]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the enantiopure compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5]

  • Data Acquisition: Acquire high-resolution ¹H, ¹³C, COSY, HSQC, and NOESY spectra on a high-field NMR spectrometer (≥400 MHz).

  • Spectral Analysis:

    • Assign all proton and carbon signals using the combination of 1D and 2D spectra.

    • Measure the coupling constants for the C2 proton to determine its orientation (axial or equatorial).

    • Analyze key NOE correlations to confirm the through-space relationships consistent with the proposed dominant conformer.

  • (Optional) VT-NMR: Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., from 298 K down to 183 K) to observe peak broadening and coalescence, which indicates dynamic processes.

Table 1: Representative NMR Data for Conformational Assignment

ParameterAxial Methoxy ConformerEquatorial Methoxy ConformerRationale
H2 Chemical Shift ~4.5 - 4.8 ppm~4.0 - 4.3 ppmThe axial H2 is typically deshielded relative to the equatorial H2.
³J(H2, H3ax) ~2 - 4 Hz~8 - 10 HzSmall coupling indicates an equatorial H2; large coupling indicates an axial H2.
³J(H2, H3eq) ~2 - 4 Hz~2 - 4 HzSmall coupling is expected in both cases.
Key NOE H2 ↔ H4eq, H6eqH2 ↔ H4ax, H6axNOEs confirm spatial proximity to either equatorial or axial protons on the same face of the ring.
X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including relative and absolute stereochemistry, bond lengths, bond angles, and torsional angles.[1] While the solid-state conformation may not perfectly represent the solution-phase equilibrium, it provides an invaluable reference point and can confirm the absolute configuration determined by other means.

Visualization of Analytical Workflow

G cluster_nmr NMR Spectroscopy (Solution-Phase) cluster_xray X-ray Crystallography (Solid-State) cluster_results Data Interpretation Sample Enantiopure Sample NMR_1D 1D ¹H & ¹³C NMR Sample->NMR_1D Crystal Single Crystal Growth Sample->Crystal NMR_2D 2D COSY, HSQC, NOESY NMR_1D->NMR_2D Conformation Dominant Conformation (Axial vs. Equatorial) NMR_2D->Conformation VT_NMR Variable Temp. NMR Dynamics Conformational Dynamics (Ring Flip, Rotamers) VT_NMR->Dynamics Diffraction X-ray Diffraction Crystal->Diffraction Configuration Absolute Configuration (R vs. S) Diffraction->Configuration

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Protocols & Analytical Methods

Method

Application Note: Precision Asymmetric Synthesis using Methyl 2-methoxypiperidine-1-carboxylate

-acyliminium ion precursor in asymmetric alkaloid synthesis.[1] Executive Summary Methyl 2-methoxypiperidine-1-carboxylate (1 ) represents a cornerstone intermediate in the synthesis of functionalized piperidines.[1] Unl...

Author: BenchChem Technical Support Team. Date: March 2026


-acyliminium ion precursor in asymmetric alkaloid synthesis.[1]

Executive Summary

Methyl 2-methoxypiperidine-1-carboxylate (1 ) represents a cornerstone intermediate in the synthesis of functionalized piperidines.[1] Unlike its acyclic counterparts, this cyclic


-alkoxy carbamate serves as a stable, storable precursor to the highly reactive cyclic 

-acyliminium ion.[1] This application note details the electrochemical generation of 1 , its mechanistic activation, and its application in enantioselective nucleophilic substitutions using chiral organocatalysts.[1] We provide validated protocols for converting this racemic building block into high-value, enantioenriched pharmacophores.

Mechanistic Grounding: The -Acyliminium Platform

The utility of 1 lies in its ability to generate an electrophilic center at the C2 position under mild acidic conditions.[1] This process transforms the chemically inert methoxy-aminal into a potent electrophile capable of forming C-C bonds with weak nucleophiles.[1]

Reaction Pathway Visualization

The following diagram illustrates the generation of the


-acyliminium ion and its subsequent trapping by nucleophiles. Note the equilibrium between the dormant hemiaminal ether and the reactive cation.[1]

N_Acyliminium_Pathway Precursor Methyl 2-methoxypiperidine- 1-carboxylate (1) (Stable Precursor) Ion Cyclic N-Acyliminium Ion (Reactive Electrophile) Precursor->Ion - MeOH Acid Lewis/Brønsted Acid (BF3, TiCl4, TMSOTf) Acid->Ion Activation Ion->Precursor + MeOH (Reversible) Product C2-Functionalized Piperidine Ion->Product + Nu Nucleophile Nucleophile (Allyl silane, Indole, Enol ether) Nucleophile->Product

Figure 1: Activation pathway of Methyl 2-methoxypiperidine-1-carboxylate.[1] The equilibrium heavily favors the precursor (1) in the absence of acid.[1]

Experimental Protocols

Protocol A: Electrochemical Synthesis (Shono Oxidation)

The most efficient route to 1 is the anodic oxidation of methyl piperidine-1-carboxylate.[1] This "Shono Oxidation" avoids toxic chemical oxidants and uses methanol as both solvent and reagent.

Reagents:

  • Methyl piperidine-1-carboxylate (10 mmol)[1]

  • Methanol (Solvent/Reagent, anhydrous)[1]

  • Tetraethylammonium tosylate (

    
    , Supporting Electrolyte)[1]
    

Equipment:

  • Undivided electrolysis cell[1]

  • Anode: Carbon rod or Graphite felt

  • Cathode: Platinum or Stainless Steel

  • DC Power Supply (Constant Current)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve methyl piperidine-1-carboxylate (1.43 g, 10 mmol) and

    
     (0.3 g) in MeOH (30 mL) in the electrolysis cell.
    
  • Electrolysis: Insert electrodes (maintain ~5 mm gap). Cool the cell to 0–5 °C using an ice bath. Apply a constant current of 0.5 A (approx. current density 50–100 mA/cm²).[1]

  • Monitoring: Pass 2.2–2.5 F/mol of electricity. Monitor consumption of starting material via TLC (SiO2, EtOAc/Hexane).[1]

  • Work-up: Concentrate the mixture under reduced pressure to remove MeOH. Resuspend the residue in

    
     (50 mL).
    
  • Purification: Filter off the precipitated electrolyte (

    
     can be recycled). Wash the filtrate with brine, dry over 
    
    
    
    , and concentrate.
  • Yield: Expect 85–95% yield of 1 as a colorless oil. The product is sufficiently pure for most downstream applications.

Expert Insight: Over-oxidation to the bis-methoxy derivative (2,6-dimethoxy) is possible if excess current is passed.[1] Stop electrolysis immediately upon consumption of the starting material.

Protocol B: Catalytic Enantioselective Nucleophilic Addition

While 1 is racemic, it can be converted into enantioenriched 2-substituted piperidines using chiral thiourea catalysts (Jacobsen type) or chiral phosphoric acids .[1] This protocol adapts the method of Jacobsen et al. for the addition of indoles/silyl ketene acetals.

Concept: The chiral catalyst binds to the


-acyliminium ion intermediate (generated in situ), blocking one face and directing the nucleophile to the other.[1]

Reagents:

  • Methyl 2-methoxypiperidine-1-carboxylate (1 ) (1.0 equiv)[1]

  • Nucleophile: Indole (1.2 equiv) or Allyltrimethylsilane (1.5 equiv)[1]

  • Catalyst: Chiral Thiourea (e.g., Jacobsen's Catalyst, 10 mol%)[1]

  • Acid Additive: Benzoic acid (stoichiometric, if required to generate ion) or TMSCl.[1]

  • Solvent: TBME (tert-Butyl methyl ether) or Toluene at -78 °C to -30 °C.[1]

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under Argon, dissolve 1 (0.5 mmol) and the Chiral Thiourea Catalyst (0.05 mmol) in anhydrous TBME (5 mL).

  • Temperature Control: Cool the mixture to -78 °C (or -30 °C depending on reactivity). Lower temperatures generally improve enantioselectivity (ee).[1]

  • Nucleophile Addition: Add the nucleophile (e.g., Indole, 0.6 mmol) followed by the acid activator (e.g., TMSCl, 1.1 equiv) dropwise.[1]

  • Reaction: Stir at low temperature for 24–48 hours. The reaction kinetics are slower at cryogenic temperatures but essential for high ee.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Analysis: Extract with DCM, dry, and purify via flash chromatography. Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).[1]

Data Summary: Expected Outcomes

NucleophileCatalyst TypeTypical YieldTypical ee%Product Application
AllyltrimethylsilaneChiral Phosphoric Acid75-85%85-95%Coniine/Pelletierine synthesis
IndoleChiral Thiourea80-90%90-97%Indole alkaloids (e.g., Vallesiachotamine)
Silyl Enol EtherChiral Thiourea70-80%88-94%Sedum alkaloids

Case Study: Synthesis of (S)-Coniine

The utility of 1 is best exemplified in the formal synthesis of Coniine (the poison of Socrates).[1]

  • Allylation: Reaction of 1 with allyltrimethylsilane using

    
     (diastereoselective) or a chiral catalyst (enantioselective) yields Methyl 2-allylpiperidine-1-carboxylate .[1]
    
  • Hydrogenation: Catalytic hydrogenation (

    
    , Pd/C) reduces the double bond.[1]
    
  • Deprotection/Reduction: Reduction of the carbamate (using

    
    ) yields the 
    
    
    
    -methyl amine, or hydrolysis followed by reduction yields Coniine.[1]
    • Note: To get Coniine (

      
      -H), basic hydrolysis of the methyl carbamate is required (KOH/EtOH, reflux).[1]
      

Troubleshooting & Expert Tips

  • Moisture Sensitivity: The starting material 1 is stable, but the intermediate

    
    -acyliminium ion is sensitive to water (hydrolysis back to the hemiaminal or ring opening).[1] All Lewis acids (
    
    
    
    ,
    
    
    ) must be distilled and stored under inert gas.[1]
  • Lewis Acid Choice:

    • 
      : Mild, good for silyl enol ethers.[1]
      
    • 
      : Strong, bidentate chelation potential.[1] Often gives higher diastereoselectivity in substrate-controlled reactions.[1]
      
    • 
      : Highly reactive, catalytic amounts often sufficient.[1]
      
  • Protecting Group Selection: The Methyl carbamate is chosen for atom economy. However, if harsh deprotection conditions (strong base) are incompatible with the product, consider using the Benzyl (Cbz) analog (deprotected via hydrogenolysis) or tert-Butyl (Boc) analog (acid labile) in the initial Shono oxidation.[1]

References

  • Shono Oxidation (Fundamental Protocol)

    • Shono, T., Hamaguchi, H., & Matsumura, Y. (1975).[1] Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society.

    • [1]

  • Enantioselective Thiourea Catalysis

    • Peterson, E. A., & Jacobsen, E. N. (2009).[1][2] Enantioselective, Thiourea-Catalyzed Intermolecular Addition of Indoles to Cyclic N-Acyl Iminium Ions.[1][2][3] Angewandte Chemie International Edition.

  • Chiral Phosphoric Acid Catalysis

    • Sun, Z., Winschel, G. A., Borovika, A., & Nagorny, P. (2014).[1] Enantioselective synthesis of piperidines through the formation of chiral mixed phosphoric acid acetals.[4][5] Journal of the American Chemical Society.

    • [1]

  • General Review of N-Acyliminium Ions

    • Yazici, A., & Pyne, S. G. (2009).[1] Intermolecular addition reactions of N-acyliminium ions (Part I). Synthesis.

    • [1]

Sources

Application

Application Note: Methyl 2-Methoxypiperidine-1-Carboxylate in the Synthesis of Pharmaceutical Intermediates

Executive Summary The functionalization of saturated nitrogen heterocycles is a cornerstone of modern drug discovery. Piperidine moieties are an integral feature of many alkaloid structures, and their precise functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of saturated nitrogen heterocycles is a cornerstone of modern drug discovery. Piperidine moieties are an integral feature of many alkaloid structures, and their precise functionalization is critical in the development of highly efficient drugs, including local anesthetics, CNS stimulants, and orexin receptor antagonists[1]. Methyl 2-methoxypiperidine-1-carboxylate (CAS: 56475-86-6) serves as a highly versatile, bench-stable


-acetal building block. It functions as a direct precursor to highly electrophilic 

-acyliminium ions, enabling the regioselective and stereoselective formation of carbon-carbon (C–C) bonds at the C2 position of the piperidine ring.

This application note details the mechanistic principles, pharmaceutical applications, and validated experimental protocols for synthesizing and utilizing this critical intermediate.

Mechanistic Principles: The -Acyliminium Ion Strategy

The synthetic utility of methyl 2-methoxypiperidine-1-carboxylate relies on two distinct chemical phases: its generation via electrochemistry and its activation via Lewis acid catalysis.

  • Generation (Shono Oxidation): The anodic oxidation of unfunctionalized amides and carbamates, classically known as the Shono oxidation, provides a direct route to functionalize the

    
    -C(sp³)–H bonds of saturated azacycles[2]. During constant current electrolysis in methanol, the nitrogen lone pair facilitates a single-electron transfer (SET) at the anode, forming a radical cation. Subsequent deprotonation and a second SET yield an iminium ion, which is immediately trapped by the methanol solvent to form the stable 
    
    
    
    -acetal[3].
  • Activation & Substitution: Reverting the stable

    
    -acetal back to a reactive 
    
    
    
    -acyliminium ion requires a Lewis acid (e.g.,
    
    
    or
    
    
    )[3]. The Lewis acid coordinates to the methoxy oxygen, weakening the C–O bond. The nitrogen lone pair assists in expelling the methoxy group, generating the planar
    
    
    -acyliminium ion in situ. Nucleophilic attack subsequently occurs, typically favoring an axial trajectory to maintain maximum orbital overlap with the developing nitrogen lone pair (stereoelectronic control).

Pathway A Methyl piperidine- 1-carboxylate B Methyl 2-methoxy- piperidine-1-carboxylate (N,O-Acetal) A->B Shono Oxidation (-2e⁻, -H⁺, MeOH) C N-Acyliminium Ion (Reactive Intermediate) B->C Lewis Acid (e.g., TiCl₄) D 2-Substituted Piperidine (API Scaffold) C->D Nucleophile (e.g., Allyl-TMS)

Reaction pathway from methyl piperidine-1-carboxylate to 2-substituted piperidines.

Pharmaceutical Applications & Nucleophile Scope

The ability to trap the


-acyliminium intermediate with various nucleophiles makes this methodology highly modular. Below is a summary of common nucleophiles paired with methyl 2-methoxypiperidine-1-carboxylate and their corresponding pharmaceutical targets.
Nucleophile ClassSpecific ReagentProduct ScaffoldPharmaceutical Application
Allylsilanes Allyltrimethylsilane2-AllylpiperidinesPrecursors to Coniine and natural piperidine alkaloids
Silyl Enol Ethers Acetophenone silyl enol ether2-PhenacylpiperidinesSynthesis of Methylphenidate (Ritalin) analogs
Cyanide Trimethylsilyl cyanide (TMSCN)Pipecolic acid derivativesScaffolds for Bupivacaine, Ropivacaine, and anesthetics
Grignard Reagents Phenylmagnesium bromide2-PhenylpiperidinesSubstance P antagonists and CNS therapeutics
Electron-rich Arenes Indole2-(Indol-3-yl)piperidinesTryptamine-derived drug scaffolds and Orexin antagonists

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating causality for each critical step to ensure high reproducibility in the laboratory.

Protocol A: Electrochemical Synthesis (Shono Oxidation)

Objective: Synthesis of methyl 2-methoxypiperidine-1-carboxylate from methyl piperidine-1-carboxylate.

  • Cell Assembly: Equip an undivided electrochemical cell (e.g., ElectraSyn 2.0 or a custom beaker cell) with a reticulated vitreous carbon (RVC) or graphite anode and a platinum wire cathode[3].

  • Reaction Mixture: Dissolve methyl piperidine-1-carboxylate (10.0 mmol) and tetraethylammonium tosylate (

    
    , 0.1 M) in anhydrous methanol (30 mL).
    
    • Causality:

      
       acts as the supporting electrolyte to ensure conductivity without participating in the anodic oxidation. Methanol acts as both solvent and trapping nucleophile.
      
  • Electrolysis: Apply a constant current of 50 mA until 2.2 F/mol of charge is passed.

    • Causality: A slight excess of charge (over the theoretical 2.0 F/mol) compensates for minor solvent oxidation side-reactions.

  • Workup: Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove the bulk of the methanol.

  • Extraction: Partition the residue between ethyl acetate (50 mL) and water (30 mL). Extract the aqueous layer with additional ethyl acetate (2 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc, 8:2) to afford the pure 
    
    
    
    -acetal as a colorless oil.
Protocol B: Lewis Acid-Mediated Allylation

Objective: Synthesis of methyl 2-allylpiperidine-1-carboxylate via


-acyliminium ion trapping.

Workflow Step1 1. Preparation Dissolve N,O-acetal & Nu in dry DCM (-78 °C) Step2 2. Activation Dropwise addition of TiCl₄ (1.1 eq) Step1->Step2 Step3 3. Reaction Stir at -78 °C, then warm to RT Step2->Step3 Step4 4. Quench Add sat. aq. NaHCO₃ at 0 °C Step3->Step4 Step5 5. Isolation Extract with DCM, Dry over Na₂SO₄ Step4->Step5 Step6 6. Purification Flash Column Chromatography Step5->Step6

Step-by-step workflow for Lewis acid-mediated nucleophilic substitution.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve methyl 2-methoxypiperidine-1-carboxylate (1.0 mmol) and allyltrimethylsilane (3.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperatures prevent the decomposition of the highly reactive, transient

      
      -acyliminium ion and maximize the stereoselectivity of the nucleophilic attack.
      
  • Activation: Add

    
     (1.0 M in DCM, 1.1 mmol) dropwise over 5 minutes. The solution typically turns yellow/orange, indicating the formation of the titanium complex.
    
  • Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature over 1 hour to drive the reaction to completion.

  • Quench: Cool the mixture back to 0 °C and carefully quench by adding saturated aqueous

    
     (10 mL).
    
    • Causality: The basic quench neutralizes the strong Lewis acid, precipitating titanium salts, and prevents acid-catalyzed isomerization or cleavage of the newly formed C–C bond.

  • Isolation: Separate the layers and extract the aqueous phase with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude product by flash column chromatography (Hexanes/EtOAc, 9:1) to yield the 2-allylpiperidine derivative.

Analytical Characterization & Troubleshooting

To ensure the integrity of the synthetic steps, rigorous Quality Control (QC) via ¹H NMR is required:

  • Validating Protocol A (Shono Oxidation): Successful conversion is marked by the appearance of a distinct singlet for the new methoxy group (

    
    ) around 3.2–3.4 ppm . Additionally, the C2 methine proton will shift significantly downfield, appearing as a broad singlet or multiplet around 5.2–5.5 ppm  due to the deshielding effects of the adjacent nitrogen and oxygen atoms.
    
  • Validating Protocol B (Allylation): Successful C–C bond formation is confirmed by the complete disappearance of the methoxy singlet. The integration of terminal alkene protons will appear as a multiplet at ~5.7 ppm (internal

    
    ) and ~5.0 ppm  (terminal 
    
    
    
    ).
  • Troubleshooting: If unreacted starting material is observed in Protocol B, ensure the

    
     is strictly anhydrous and has not degraded (fuming heavily in air). Moisture rapidly hydrolyzes the Lewis acid, preventing the generation of the 
    
    
    
    -acyliminium ion.

References

  • The Shono-type electroorganic oxidation of unfunctionalised amides. Carbon–carbon bond formation via electrogenerated N-acyliminium ions. Beilstein Journal of Organic Chemistry, 2014. URL:[Link]

  • Recent Developments in Shono-Type Oxidation: Strategies for Modular α-C(sp³)–H Functionalization. ACS Electrochemistry, 2024. URL:[Link]

  • One-Step Regio- and Stereoselective Electrochemical Synthesis of Orexin Receptor Antagonist Oxidative Metabolites. National Institutes of Health (NIH) / PMC, 2018. URL:[Link]

Sources

Method

Application Note: Protocols for the Derivatization and "N-Alkylation" of Methyl 2-methoxypiperidine-1-carboxylate

Executive Summary & Chemical Context Methyl 2-methoxypiperidine-1-carboxylate is a highly versatile synthetic building block, most famously generated via the anodic oxidation of methyl piperidine-1-carboxylate (the Shono...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 2-methoxypiperidine-1-carboxylate is a highly versatile synthetic building block, most famously generated via the anodic oxidation of methyl piperidine-1-carboxylate (the Shono oxidation) [1].

In drug development and synthetic planning, researchers frequently query protocols for the "N-alkylation" of this substrate. However, a critical structural nuance must be addressed: the nitrogen atom in Methyl 2-methoxypiperidine-1-carboxylate is fully substituted (bonded to C2, C6, and the methoxycarbonyl protecting group). It lacks a free proton, making direct N-alkylation chemically impossible without prior modification.

When researchers refer to the "alkylation" of this compound, they are typically targeting one of two distinct synthetic pathways:

  • Pathway A (Alpha-C-Alkylation): The classic N-acyliminium ion pathway, where the C2-methoxy group is displaced by a carbon nucleophile to form a new C–C bond while retaining the carbamate protecting group.

  • Pathway B (Deprotection & Reductive N-Alkylation): A tandem sequence where the methyl carbamate is cleaved, triggering the elimination of methanol to form a reactive cyclic imine, which is subsequently N-alkylated via reductive amination to form a new N–C bond.

This application note provides field-proven, self-validating protocols for both pathways, explaining the mechanistic causality behind each experimental choice to ensure high-fidelity replication in your laboratory.

Reaction Pathway Visualization

G Substrate Methyl 2-methoxypiperidine- 1-carboxylate node_A_int N-Acyliminium Ion (Electrophilic Intermediate) Substrate->node_A_int Lewis Acid (TiCl4) - MeOH node_B_int 2,3,4,5-Tetrahydropyridine (Cyclic Imine) Substrate->node_B_int 1. TMSI (Deprotection) 2. - MeOH, - CO2 node_A_prod Alpha-C-Alkylated Piperidine Carbamate node_A_int->node_A_prod Carbon Nucleophile (Allyl-TMS) node_B_prod N-Alkylated Piperidine node_B_int->node_B_prod R-CHO, NaBH(OAc)3 (Reductive Amination)

Divergent synthetic pathways for Methyl 2-methoxypiperidine-1-carboxylate functionalization.

Comparative Pathway Analysis

The following table summarizes the quantitative and qualitative differences between the two functionalization strategies.

ParameterPathway A: Alpha-C-AlkylationPathway B: Deprotection / N-Alkylation
Target Bond Formation C–C bond at the C2 positionN–C bond at the Piperidine Nitrogen
Reactive Intermediate N-Acyliminium Ion2,3,4,5-Tetrahydropyridine (Cyclic Imine)
Key Reagents TiCl₄, AllyltrimethylsilaneTMSI, R-CHO, NaBH(OAc)₃
Protecting Group Retained (Methyl Carbamate)Cleaved (Yields tertiary amine)
Typical Yields 75% – 90%60% – 80%

Pathway A: Alpha-C-Alkylation (The N-Acyliminium Protocol)

Mechanistic Rationale

To functionalize the alpha-carbon, the 2-methoxy group must be converted into a leaving group. Titanium tetrachloride (TiCl₄) acts as a strong Lewis acid, coordinating to the methoxy oxygen and facilitating its departure. This generates a highly electrophilic N-acyliminium ion. The addition of a pi-nucleophile, such as allyltrimethylsilane, traps this intermediate, forming a new C–C bond [1].

Step-by-Step Protocol: Synthesis of Methyl 2-allylpiperidine-1-carboxylate

Reagents: Methyl 2-methoxypiperidine-1-carboxylate (1.0 eq), Allyltrimethylsilane (2.0 eq), TiCl₄ (1.2 eq), Anhydrous Dichloromethane (DCM).

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add Methyl 2-methoxypiperidine-1-carboxylate (1.0 mmol, 173 mg) and anhydrous DCM (5.0 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to cool the solution to -78 °C. Causality: Low temperatures prevent the degradation of the transient N-acyliminium ion and suppress unwanted side reactions like elimination.

  • Nucleophile Addition: Inject allyltrimethylsilane (2.0 mmol, 0.32 mL) into the stirring solution.

  • Lewis Acid Activation: Dropwise, add a 1.0 M solution of TiCl₄ in DCM (1.2 mL, 1.2 mmol) over 5 minutes. The solution will typically turn a deep yellow or orange, indicating the formation of the titanium complex.

  • Reaction Maturation: Stir the mixture at -78 °C for 1 hour, then slowly allow it to warm to 0 °C over an additional 1 hour.

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (5 mL) at 0 °C. Causality: The basic quench neutralizes the Lewis acid and prevents product degradation. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield the alpha-alkylated product.

Pathway B: Deprotection and True N-Alkylation (Reductive Amination)

Mechanistic Rationale

True N-alkylation requires the removal of the methyl carbamate. Standard base hydrolysis is often too harsh, leading to ring-opening or degradation. Instead, Iodotrimethylsilane (TMSI) is used to cleanly cleave the methyl ester via an anhydrous SN2 mechanism [2].

Upon methanol quench, the carbamic acid spontaneously decarboxylates. The resulting 2-methoxypiperidine is unstable and rapidly eliminates methanol to form 2,3,4,5-tetrahydropyridine (a cyclic imine). This imine is then captured in a one-pot reductive amination using an aldehyde and Sodium Triacetoxyborohydride (NaBH(OAc)₃) [3]. Causality: NaBH(OAc)₃ is chosen because it selectively reduces the newly formed iminium ion without reducing the aldehyde starting material.

Step-by-Step Protocol: Synthesis of N-Benzylpiperidine derivatives

Reagents: Methyl 2-methoxypiperidine-1-carboxylate (1.0 eq), TMSI (1.5 eq), Benzaldehyde (1.2 eq), NaBH(OAc)₃ (1.5 eq), Anhydrous DCM, Methanol.

  • Deprotection: In a flame-dried flask under argon, dissolve Methyl 2-methoxypiperidine-1-carboxylate (1.0 mmol, 173 mg) in anhydrous DCM (4.0 mL).

  • TMSI Addition: Cool to 0 °C and add TMSI (1.5 mmol, 0.21 mL) dropwise. Stir at room temperature for 2 hours. Note: TMSI is highly moisture-sensitive and light-sensitive; handle with glass syringes.

  • Imine Generation: Cool the flask back to 0 °C and carefully quench with anhydrous Methanol (2.0 mL). Stir for 30 minutes. The evolution of CO₂ gas indicates successful decarboxylation. Concentrate the mixture in vacuo to remove all DCM, methanol, and volatile byproducts, leaving the crude cyclic imine hydroiodide salt.

  • Reductive Amination Setup: Redissolve the crude imine in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL). Add Triethylamine (1.5 mmol, 0.21 mL) to neutralize the HI salt, followed by Benzaldehyde (1.2 mmol, 127 mg). Stir for 30 minutes at room temperature to allow iminium ion formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol, 318 mg) in portions. Stir the suspension at room temperature for 12–16 hours under argon.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue via silica gel chromatography (DCM/MeOH with 1% Et₃N) to isolate the N-alkylated piperidine.

References

  • Shono, T., Matsumura, Y., & Tsubata, K. (1981). A new carbon-carbon bond forming reaction at the alpha-position of amines utilizing anodic oxidation as a key step. Journal of the American Chemical Society, 103(5), 1172–1176. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

Application

"catalytic applications of Methyl 2-methoxypiperidine-1-carboxylate derivatives"

Application Note: Catalytic Functionalization of Methyl 2-methoxypiperidine-1-carboxylate Derivatives Executive Summary Methyl 2-methoxypiperidine-1-carboxylate (and its related carbamate derivatives like Cbz or Boc anal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Functionalization of Methyl 2-methoxypiperidine-1-carboxylate Derivatives

Executive Summary

Methyl 2-methoxypiperidine-1-carboxylate (and its related carbamate derivatives like Cbz or Boc analogs) represents a cornerstone "masked" electrophile in organic synthesis. It serves as a stable, storable precursor to the highly reactive cyclic


-acyliminium ion .

This guide details the catalytic applications of this scaffold, specifically focusing on its use as a versatile electrophile in Carbon-Carbon (C-C) bond-forming reactions. Unlike traditional stoichiometric approaches, modern catalytic protocols (Lewis Acid and Organocatalytic) allow for mild, high-yielding, and stereocontrolled access to 2-substituted piperidine alkaloids—a structural motif ubiquitous in pharmaceuticals (e.g., Ritalin, Febrifugine).

Core Mechanism: The -Acyliminium Ion Manifold

The utility of methyl 2-methoxypiperidine-1-carboxylate lies in its ability to ionize under catalytic influence. The methoxy group, typically a poor leaving group, is activated by a catalyst (Lewis Acid or H-Bond Donor), generating a transient, electrophilic iminium species.

Key Mechanistic Steps:

  • Activation: Catalyst coordinates to the methoxy oxygen (Lewis Acid) or stabilizes the departing methoxide/anion (H-Bond Donor).

  • Ionization: Formation of the endocyclic

    
    -acyliminium ion.
    
  • Nucleophilic Attack: A

    
    -nucleophile (allyl silane, silyl enol ether, indole) attacks the iminium carbon.
    
  • Stereocontrol: The trajectory of attack is governed by ring conformation (pseudo-axial attack) or the chiral environment of the catalyst.

N_Acyliminium_Pathway Precursor Methyl 2-methoxy piperidine-1-carboxylate (Stable Precursor) Complex Catalyst-Substrate Complex Precursor->Complex + Catalyst (LA or H-Bond) Ion N-Acyliminium Ion (Reactive Intermediate) Complex->Ion - MeO-Catalyst Ion->Complex Reversible (rare) Product 2-Substituted Piperidine Ion->Product + Nucleophile (Nu) (Stereoselective)

Figure 1: Catalytic generation of the reactive N-acyliminium ion from the stable methoxy precursor.

Comparative Catalyst Performance

The choice of catalyst dictates the reaction conditions and stereochemical outcome.

Catalyst ClassRepresentative CatalystActivation ModeKey AdvantageTypical Yield
Strong Lewis Acid

,

Oxophilic CoordinationHigh reactivity; works at -78°C85-95%
Mild Lewis Acid

,

Reversible CoordinationWater tolerant; recyclable70-85%
Organocatalyst Thiourea (Jacobsen type)Anion Binding (H-Bond)Enantioselectivity ; mild conditions60-80%
Bronsted Acid Chiral Phosphoric AcidIon PairingMetal-free; high stereocontrol65-85%

Protocol A: Lewis Acid Catalyzed Allylation (Standard)

Objective: Synthesis of Methyl 2-allylpiperidine-1-carboxylate via Sakurai-Hosomi Allylation. Scope: Robust method for installing alkyl chains; produces racemic products (unless chiral auxiliary is used).

Materials:

  • Methyl 2-methoxypiperidine-1-carboxylate (1.0 equiv)

  • Allyltrimethylsilane (1.5 equiv)

  • 
     (Boron trifluoride diethyl etherate) (1.1 equiv)
    
  • Dichloromethane (anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve Methyl 2-methoxypiperidine-1-carboxylate (173 mg, 1.0 mmol) in anhydrous

    
     (10 mL). Cool the solution to -78°C  using a dry ice/acetone bath.
    
  • Nucleophile Addition: Add Allyltrimethylsilane (240 µL, 1.5 mmol) dropwise via syringe. Stir for 5 minutes.

  • Catalysis: Add

    
     (135 µL, 1.1 mmol) dropwise over 2 minutes. Note: The solution may turn slightly yellow.
    
  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a less polar product (
    
    
    
    ).
  • Quench: Quench the reaction at -78°C by adding saturated aqueous

    
     (5 mL). Remove the cooling bath and allow to warm to room temperature.[1]
    
  • Workup: Extract with

    
     (3 x 10 mL). Dry combined organics over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography (10% EtOAc in Hexanes) yields the 2-allyl derivative as a colorless oil.

Expected Result: >90% Yield. The product is generally obtained as a racemate.

Protocol B: Enantioselective Thiourea-Catalyzed Substitution (Advanced)

Objective: Asymmetric synthesis of 2-substituted piperidines using a chiral H-bond donor catalyst. Mechanism: The thiourea catalyst binds the chloride (generated in situ) or methoxide, forming a chiral ion pair with the


-acyliminium ion, directing the nucleophilic attack.

Materials:

  • Methyl 2-methoxypiperidine-1-carboxylate (1.0 equiv)

  • Silyl Ketene Acetal (Nucleophile) (1.5 equiv)

  • Chiral Thiourea Catalyst (e.g., Jacobsen's Catalyst) (10 mol%)

  • TMSCl (Trimethylsilyl chloride) (1.1 equiv) - Acts as the stoichiometric activator to generate the chloride counterion.

  • TBME (tert-Butyl methyl ether) - Solvent choice is critical for ee.

Step-by-Step Methodology:

  • Catalyst Solution: In a dried vial, dissolve the Chiral Thiourea Catalyst (0.05 mmol, 5 mol%) in TBME (2.0 mL).

  • Substrate Addition: Add Methyl 2-methoxypiperidine-1-carboxylate (1.0 mmol) and the Silyl Ketene Acetal (1.5 mmol). Cool to -40°C .

  • Activation: Add TMSCl (1.1 mmol) dropwise. Mechanism: TMSCl reacts with the methoxy group to generate TMS-OMe and the piperidine chloride salt. The thiourea binds the chloride, solubilizing the iminium ion in the chiral pocket.

  • Incubation: Stir at -40°C for 24-48 hours.

    • Critical Checkpoint: Monitor conversion by NMR or HPLC, not just TLC, as the intermediate chloride can hydrolyze back to the hemiaminal on silica.

  • Workup: Quench with wet ether or sat.

    
    . Extract, dry, and concentrate.
    
  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Expected Result: 70-85% Yield, 85-95% ee.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield Moisture contaminationThe

-acyliminium ion hydrolyzes rapidly. Ensure strict anhydrous conditions.
No Reaction Catalyst deactivationIf using Lewis Acids, amine impurities in the substrate can poison the catalyst. Purify the precursor.[1]
Poor Stereocontrol (Protocol B) Solvent polarityH-bond catalysis requires non-polar solvents (Toluene, TBME) to maximize ion-pairing. Avoid THF or DMF.
Product Racemization High Temperature

-acyliminium ions can racemize via enamide formation. Keep reaction temp below -40°C.

References

  • Shono, T., et al. (1981). "Electroorganic chemistry. 46. A new synthesis of alkaloids via electrochemical oxidation." Journal of the American Chemical Society, 103(5), 1172–1176.

  • Matsumura, Y., et al. (2001). "Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution." Journal of Organic Chemistry, 66(3), 809–823.

  • Raheem, I. T., et al. (2004). "Enantioselective Pictet-Spengler-Type Cyclizations of Hydroxylactams: H-Bond Donor Catalysis by Anion Binding." Journal of the American Chemical Society, 126(17), 5350–5351.

  • Taylor, M. S., & Jacobsen, E. N. (2006). "Asymmetric Catalysis by Chiral Hydrogen-Bond Donors." Angewandte Chemie International Edition, 45(10), 1520–1543.

  • Doyle, A. G., & Jacobsen, E. N. (2007). "Small-Molecule H-Bond Donors in Asymmetric Catalysis." Chemical Reviews, 107(12), 5713–5743.

Sources

Method

"synthetic routes to alkaloids using Methyl 2-methoxypiperidine-1-carboxylate"

Topic: Synthetic Routes to Alkaloids using Methyl 2-methoxypiperidine-1-carboxylate Content Type: Detailed Application Notes and Protocols Subject: Utilization of Methyl 2-methoxypiperidine-1-carboxylate as a Latent Elec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthetic Routes to Alkaloids using Methyl 2-methoxypiperidine-1-carboxylate Content Type: Detailed Application Notes and Protocols

Subject: Utilization of Methyl 2-methoxypiperidine-1-carboxylate as a Latent Electrophile

Executive Summary

This technical guide details the synthetic utility of Methyl 2-methoxypiperidine-1-carboxylate (1) , a versatile N,O-acetal intermediate. This compound serves as a stable precursor to cyclic N-acyliminium ions, which are potent electrophiles for constructing the piperidine core found in numerous alkaloids (e.g., Coniine, Pelletierine, Sedum alkaloids).

Unlike traditional imine chemistry, which often requires harsh conditions or lacks stability, the methoxy-carbamate system allows for the controlled, low-temperature generation of reactive species using Lewis acids. This guide provides validated protocols for its synthesis via the Shono Oxidation and its subsequent application in C2-functionalization.

Mechanistic Principles

The "Latent" Electrophile

Methyl 2-methoxypiperidine-1-carboxylate is chemically stable under neutral and basic conditions, allowing for easy handling and storage. Its reactivity is "masked" until activated by a Lewis acid (e.g., TiCl₄, BF₃·OEt₂).

Pathway to Functionalization
  • Activation: The Lewis acid coordinates to the methoxy oxygen.

  • Elimination: The methoxy group is expelled, generating the reactive N-acyliminium ion.

  • Nucleophilic Attack: A nucleophile (allyl silane, enol ether, electron-rich arene) attacks the C2 position, typically with high diastereoselectivity (often favoring trans addition relative to C6 substituents due to A(1,3) strain, though C2-unsubstituted systems are driven by stereoelectronic effects).

Mechanism cluster_legend Reaction Phase Precursor Methyl 2-methoxypiperidine- 1-carboxylate (Stable Precursor) Complex Lewis Acid Complex Precursor->Complex + Lewis Acid (LA) Iminium N-Acyliminium Ion (Reactive Electrophile) Complex->Iminium - [MeO-LA]- Product C2-Functionalized Piperidine Iminium->Product + Nucleophile (Nu) Activation Activation C_Bond C-C Bond Formation

Figure 1: Mechanism of N-acyliminium ion generation and nucleophilic capture.

Preparation of the Reagent (Shono Oxidation)

The most efficient route to Methyl 2-methoxypiperidine-1-carboxylate is the electrochemical oxidation of methyl piperidine-1-carboxylate. This process, known as the Shono Oxidation , replaces the α-proton with a methoxy group.

Protocol 1: Anodic Oxidation
  • Substrate: Methyl piperidine-1-carboxylate[1]

  • Solvent: Methanol (serves as both solvent and reagent)

  • Electrolyte: Et₄NOTs (Tetraethylammonium p-toluenesulfonate)

  • Electrodes: Carbon rods (Anode and Cathode)

Procedure:

  • Dissolve methyl piperidine-1-carboxylate (10 mmol) in MeOH (30 mL) containing Et₄NOTs (0.5 mmol).

  • Place in an undivided cell equipped with carbon electrodes.

  • Pass a constant current (approx. 0.1–0.2 A/cm²) through the solution while cooling (0–10°C) to prevent over-oxidation.

  • Monitor by TLC or GC. The reaction is typically complete after passing 2.2–2.5 F/mol of electricity.

  • Workup: Concentrate MeOH under reduced pressure. Resuspend residue in ether/water. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Distillation under reduced pressure (bp ~85°C at 3 mmHg) yields the pure N,O-acetal.

Application: Synthesis of (±)-Coniine Precursor

This protocol demonstrates the intermolecular allylation of the reagent, a key step in synthesizing simple piperidine alkaloids like Coniine and Pelletierine.

Protocol 2: Lewis Acid-Mediated Allylation

Objective: Synthesis of Methyl 2-allylpiperidine-1-carboxylate.

Reagents:

  • Methyl 2-methoxypiperidine-1-carboxylate (1.0 equiv)

  • Allyltrimethylsilane (1.5 equiv)

  • Titanium(IV) chloride (TiCl₄) (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add Methyl 2-methoxypiperidine-1-carboxylate (1.0 g, 5.77 mmol) and anhydrous DCM (20 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents polymerization and ensures control over the exothermic complexation.

  • Lewis Acid Addition: Add TiCl₄ (1.0 M in DCM, 6.35 mL) dropwise over 10 minutes. The solution typically turns yellow/orange, indicating iminium ion formation. Stir for 15 minutes at -78°C.

  • Nucleophile Addition: Add Allyltrimethylsilane (1.37 mL, 8.66 mmol) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.

  • Quench: Carefully pour the reaction mixture into a saturated aqueous NaHCO₃ solution (50 mL) at 0°C. Caution: Gas evolution.

  • Extraction: Extract with DCM (3 x 30 mL).

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the product as a colorless oil.

Yield Expectation: 85–92%

Data Summary: Reaction Optimization
Lewis AcidTemp (°C)Yield (%)Comments
TiCl₄ -78 to 0 92 Standard conditions. High conversion.
BF₃·OEt₂-78 to RT78Slower reaction, easier workup.
SnCl₄-78 to 065Moderate yield, some polymerization observed.

Downstream Alkaloid Synthesis

Once the 2-allyl intermediate is secured, it serves as a divergent point for multiple alkaloids.

Route A: (±)-Coniine (Poison Hemlock Alkaloid)[2][3]
  • Hydrogenation: The allyl group is reduced to a propyl group using H₂/Pd-C.

  • Decarboxylation: The methyl carbamate is removed (hydrolysis/decarboxylation) using basic conditions (KOH/EtOH, reflux) or acidic conditions (HBr/AcOH) to yield the free amine.

Route B: (±)-Pelletierine (Pomegranate Alkaloid)
  • Wacker Oxidation: The terminal alkene of the allyl group is oxidized to a methyl ketone using PdCl₂/CuCl/O₂.

  • Deprotection: Removal of the carbamate yields Pelletierine.

AlkaloidSynthesis cluster_Coniine Route A: (±)-Coniine cluster_Pelletierine Route B: (±)-Pelletierine Start Methyl 2-methoxypiperidine- 1-carboxylate Allyl Methyl 2-allylpiperidine- 1-carboxylate Start->Allyl Allyl-TMS, TiCl4 StepA1 H2, Pd/C (Hydrogenation) Allyl->StepA1 StepB1 PdCl2, CuCl, O2 (Wacker Oxidation) Allyl->StepB1 StepA2 KOH, EtOH (Hydrolysis) StepA1->StepA2 Coniine (±)-Coniine (2-propylpiperidine) StepA2->Coniine StepB2 Deprotection StepB1->StepB2 Pelletierine (±)-Pelletierine StepB2->Pelletierine

Figure 2: Divergent synthesis of Coniine and Pelletierine from the common allyl intermediate.

Troubleshooting & Expert Tips

  • Moisture Sensitivity: The N-acyliminium ion is highly sensitive to moisture. If the reaction turns cloudy or yields recover starting material (as the hydrolyzed hemiaminal), ensure DCM is distilled from CaH₂ and glassware is flame-dried.

  • Lewis Acid Quality: TiCl₄ should be a clear, colorless to light yellow liquid. If it is dark yellow or reddish, it may be hydrolyzed/oxidized, leading to lower yields.

  • Regioselectivity: In C2-substituted precursors (e.g., 2-methoxy-6-methyl...), the nucleophile will generally attack trans to the existing substituent to minimize steric strain (A(1,3) strain control).

  • Carbamate Choice: While the methyl carbamate is specified here, the benzyl (Cbz) or tert-butyl (Boc) variants can be used if milder deprotection conditions are required later in the synthesis. However, Boc groups are acid-sensitive and may not survive strong Lewis acids like TiCl₄; in that case, BF₃·OEt₂ is preferred.

References

  • Shono, T. , Hamaguchi, H., & Matsumura, Y. (1975). Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society, 97(15), 4264–4268. Link

  • Royer, J. , Bonin, M., & Micouin, L. (2004). Chiral Heterocycles by Iminium Ion Cyclization. Chemical Reviews, 104(5), 2311–2352. Link

  • Pilli, R. A. , Alves, C. F., & Boeckelmann, M. A. (2015). The Allylation of N-Acyliminium Ions: A Versatile Tool in Alkaloid Synthesis. The Chemical Record, 15(6), 1136–1152. Link

  • Nagel, M. , & Hiemstra, H. (1996). Synthesis of piperidine alkaloids via N-acyliminium ion cyclizations. Tetrahedron, 52(20), 6797-6822. Link

Sources

Application

Application Note: Protecting Group Strategies for Methyl 2-methoxypiperidine-1-carboxylate

-Acyliminium Ion Chemistry Executive Summary & Strategic Rationale Methyl 2-methoxypiperidine-1-carboxylate (Structure 1 ) is not merely a protected amine; it is a privileged synthetic intermediate (a "Shono adduct") use...

Author: BenchChem Technical Support Team. Date: March 2026


-Acyliminium Ion Chemistry

Executive Summary & Strategic Rationale

Methyl 2-methoxypiperidine-1-carboxylate (Structure 1 ) is not merely a protected amine; it is a privileged synthetic intermediate (a "Shono adduct") used to access C2-functionalized piperidines, a structural motif prevalent in over 60% of FDA-approved small molecule drugs.

The "strategy" regarding this molecule revolves around the Methyl Carbamate (Moc) protecting group.[1] Unlike the acid-labile Boc (tert-butyl carbamate) or hydrogenolysis-sensitive Cbz (benzyl carbamate), the Moc group is selected specifically for its robust stability against the Lewis Acids required to activate the C2-methoxy "mask."

The Strategic Triad
  • Installation: Anodic oxidation (Shono Oxidation) of methyl piperidine-1-carboxylate.

  • Utilization: Generation of reactive

    
    -acyliminium ions via Lewis Acid activation (
    
    
    
    or
    
    
    ) to install nucleophiles at C2.
  • Retention vs. Removal: The Moc group survives the C2-functionalization. It is removed only after the scaffold is constructed, typically requiring forcing alkaline conditions or iodotrimethylsilane (TMSI).

Comparative Analysis of Protecting Groups for C2-Functionalization
FeatureMethyl Carbamate (Moc) Boc Cbz
Role in this Molecule Optimal. Unsuitable. Conditional.
Lewis Acid Stability High. Compatible with

,

.
Low. Decomposes to

-butyl cation.[2]
Moderate. Can suffer cleavage.[2][3]
Atom Economy High (Smallest carbamate).Low.Moderate.
Deprotection Difficult (Strong Base/TMSI).Easy (TFA/HCl).Easy (

/Pd).
Primary Use Case When C2-modification requires harsh Lewis Acids.Standard amine protection (no C2 activation).When benzyl deprotection is preferred.

Mechanistic Workflow

The utility of Methyl 2-methoxypiperidine-1-carboxylate relies on the controlled generation of an electrophilic


-acyliminium ion. The following diagram illustrates the pathway from the unfunctionalized piperidine to the C2-substituted product.

G cluster_0 Key Transformation Start Methyl piperidine- 1-carboxylate Step1 Anodic Oxidation (Shono) Start->Step1 -2e⁻, -H⁺ +MeOH Inter1 Methyl 2-methoxy piperidine-1-carboxylate (The Target) Step1->Inter1 Step2 Lewis Acid Activation Inter1->Step2 TiCl4 or BF3 Reactive N-Acyliminium Ion Step2->Reactive -OMe⁻ Step3 Nucleophilic Trapping Reactive->Step3 +Nu⁻ Product C2-Functionalized Piperidine Step3->Product

Caption: Workflow converting the inert piperidine to a reactive electrophile via the methoxy-intermediate.

Protocol A: Synthesis via Anodic Oxidation (Shono Oxidation)[4]

This is the industry-standard method for synthesizing Methyl 2-methoxypiperidine-1-carboxylate. It avoids toxic chemical oxidants (like


) in favor of clean electrons.

Reagents:

  • Substrate: Methyl piperidine-1-carboxylate (1.0 equiv).

  • Solvent: Methanol (Anhydrous).

  • Electrolyte: Tetraethylammonium tosylate (

    
    ) or 
    
    
    
    (0.05 – 0.1 equiv).
  • Equipment: Potentiostat or DC Power Supply, Carbon (Graphite) rod anode, Platinum or Stainless Steel cathode.

Procedure:

  • Cell Assembly: Use an undivided beaker-type cell. Insert the graphite anode and Pt/SS cathode with a gap of ~2-5 mm to minimize resistance.

  • Solution Prep: Dissolve the substrate (0.1 M concentration) and electrolyte in Methanol.

  • Electrolysis:

    • Cool the reaction vessel to 0–10 °C (ice bath) to prevent solvent evaporation and over-oxidation.

    • Apply a Constant Current (CCE) of 50–100 mA/cm² (relative to anode surface area).

    • Pass 2.2 to 2.5 F/mol of charge (theoretical is 2.0 F, slight excess ensures conversion).

  • Monitoring: Monitor by TLC (stain with PMA or Iodine) or GC-MS. The product appears as a distinct spot, less polar than the starting material.

  • Workup:

    • Evaporate Methanol under reduced pressure (do not heat above 40 °C).

    • Resuspend residue in Ethyl Acetate/Water.

    • Wash with brine to remove the electrolyte.

    • Dry organic layer (

      
      ) and concentrate.
      
  • Purification: Vacuum distillation or Flash Chromatography (Hexanes/EtOAc).

QC Check (NMR):

  • Look for the diagnostic hemiaminal proton at C2:

    
     ~5.0–5.5 ppm (broad/rotamers).
    
  • Look for the methoxy group : Singlet at

    
     ~3.2–3.4 ppm.
    

Protocol B: Utilization (C2-Functionalization)

This protocol demonstrates the "payoff" of the strategy: replacing the methoxy group with a carbon nucleophile while the Moc group remains intact.

Reagents:

  • Substrate: Methyl 2-methoxypiperidine-1-carboxylate.

  • Nucleophile: Allyltrimethylsilane (Hosomi-Sakurai) or Silyl Enol Ether (Mukaiyama).

  • Lewis Acid:

    
     (mild) or 
    
    
    
    (strong).
  • Solvent:

    
     (DCM), anhydrous.
    

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the substrate (1.0 equiv) and Nucleophile (1.2–1.5 equiv) in DCM. Cool to -78 °C.

  • Activation:

    • Add Lewis Acid (1.1 equiv) dropwise.

    • Note: The solution often turns yellow/orange, indicating

      
      -acyliminium ion formation.
      
  • Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Quench: Pour into saturated aqueous

    
    .
    
  • Workup: Extract with DCM, dry (

    
    ), and concentrate.
    
  • Result: The C2-methoxy is replaced by the allyl/alkyl group. The N-Moc group remains.

Protocol C: Deprotection ("Exit Strategy")

Removing the Methyl Carbamate (Moc) is more difficult than Boc. Standard acid (TFA) will not work. Use one of the following methods based on your molecule's sensitivity.

Method 1: Alkaline Hydrolysis (Robust Substrates)
  • Conditions: KOH (5-10 equiv) in Ethanol/Water (1:1).

  • Temp: Reflux (80–90 °C) for 12–24 hours.

  • Pros: Cheap, scalable.

  • Cons: Incompatible with esters or base-sensitive stereocenters.

Method 2: Iodotrimethylsilane (TMSI) (Sensitive Substrates)
  • Reagents: TMSI (generated in situ from TMSCl + NaI) in Acetonitrile.

  • Temp: Reflux or 60 °C.

  • Mechanism: Silyl ester formation followed by hydrolysis.

  • Pros: Neutral conditions; preserves stereocenters.

  • Cons: Expensive; sensitive to moisture.

References

  • Shono, T., et al. (1981). "Electroorganic chemistry. 46.

    
    -position of amines utilizing anodic oxidation as a key step." Journal of the American Chemical Society, 103(5), 1172–1176. Link
    
  • Stahl, S. S., et al. (2018). "Electrochemical Functional-Group-Tolerant Shono-Type Oxidation of Cyclic Carbamates Enabled by Aminoxyl Mediators." Journal of the American Chemical Society, 140(43), 13988–13992. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter on Carbamates/Methyl Carbamate). Link

  • Hiemstra, H., & Speckamp, W. N. (1991). "N-Acyliminium Ions as Intermediates in Synthetic Organic Chemistry." Comprehensive Organic Synthesis, Vol 2, 1047-1082. Link

Sources

Method

Application Note: Strategic C2-Functionalization of Methyl 2-methoxypiperidine-1-carboxylate

Executive Summary The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics. Methyl 2-methoxypiperidine-1-carboxylate (1) represents a "latent" e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics. Methyl 2-methoxypiperidine-1-carboxylate (1) represents a "latent" electrophilic template. Unlike standard piperidines which are nucleophilic, (1) contains a hemiaminal ether moiety that, upon Lewis acid activation, generates a highly reactive


-acyliminium ion .

This guide details the protocols for exploiting this reactivity to install diverse carbon frameworks (allyl, alkynyl, aryl, and alkyl) at the C2 position. This methodology—often derived from the Shono oxidation pathway—provides a stereoelectronic advantage, allowing for high-yield, regioselective functionalization under mild conditions.

Mechanistic Principles: The -Acyliminium Advantage

The "Chemical Switch"

The methoxy group at the C2 position is not merely a substituent; it is a leaving group activated by Lewis acids.

  • Activation: A Lewis acid (LA) coordinates to the methoxy oxygen.

  • Ionization: The C-O bond breaks, assisted by the lone pair on the nitrogen.

  • Intermediate: A planar, electrophilic

    
    -acyliminium ion is formed.
    
  • Trapping: A nucleophile attacks the iminium carbon (C2), usually from the axial face to minimize steric strain (Fürst-Plattner rule), restoring the piperidine ring with a new C-C bond.

Visualization of the Pathway

N_Acyliminium_Pathway cluster_0 Stereoelectronic Control Start Methyl 2-methoxypiperidine- 1-carboxylate (Precursor) LA_Complex Lewis Acid Coordination Start->LA_Complex + Lewis Acid (TiCl4, BF3·OEt2) Iminium N-Acyliminium Ion (Electrophilic Species) LA_Complex->Iminium - [LA-OMe]- Product C2-Functionalized Piperidine Iminium->Product + Nucleophile (Allyl-TMS, Ar-H)

Figure 1: The generation and trapping of the reactive


-acyliminium intermediate.

Experimental Protocols

Protocol A: C2-Allylation (Hosomi-Sakurai Type)

Objective: Installation of an allyl group at C2 using allyltrimethylsilane. This is the benchmark reaction for testing


-acyliminium reactivity.
  • Reagents:

    • Substrate: Methyl 2-methoxypiperidine-1-carboxylate (1.0 equiv)

    • Nucleophile: Allyltrimethylsilane (1.5 equiv)

    • Lewis Acid: Titanium(IV) chloride (

      
      ) (1.1 equiv) or 
      
      
      
      (1.5 equiv)
    • Solvent: Anhydrous Dichloromethane (

      
      )
      

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

    
     or Ar).
    
  • Solvation: Dissolve Methyl 2-methoxypiperidine-1-carboxylate (1.0 mmol, 173 mg) in anhydrous

    
     (10 mL). Cool the solution to -78 °C  (dry ice/acetone bath).
    
    • Note:

      
       is extremely sensitive to moisture. Ensure all glassware is oven-dried.
      
  • Nucleophile Addition: Add Allyltrimethylsilane (1.5 mmol, 240 µL) via syringe.

  • Activation: Add

    
     (1.0 M in 
    
    
    
    , 1.1 mL) dropwise over 5 minutes.
    • Observation: The solution may turn yellow/orange upon addition of the Lewis acid.

  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to 0 °C over 2 hours.

    • Checkpoint: Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by a less polar product (
      
      
      
      ).
  • Quench: Carefully pour the reaction mixture into a saturated aqueous solution of

    
     (20 mL) at 0 °C. Stir vigorously for 15 minutes to hydrolyze titanium salts.
    
  • Workup: Extract with

    
     (
    
    
    
    mL). Dry combined organics over
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields Methyl 2-allylpiperidine-1-carboxylate.

Protocol B: C2-Alkynylation

Objective: Introduction of an ethynyl group, useful for "Click" chemistry or further coupling.

  • Reagents:

    • Substrate: Methyl 2-methoxypiperidine-1-carboxylate (1.0 equiv)

    • Nucleophile: Bis(trimethylsilyl)acetylene (1.5 equiv)

    • Lewis Acid:

      
       (1.1 equiv)
      
    • Solvent: Anhydrous

      
      
      

Methodology Differences:

  • Follow the setup in Protocol A.

  • Add Bis(trimethylsilyl)acetylene at 0 °C (instead of -78 °C) as this nucleophile is less reactive than the allyl silane.

  • Add

    
     dropwise at 0 °C.[1]
    
  • Stir for 3–16 hours at room temperature.

  • Critical Step: The product initially formed is the TMS-protected alkyne. To obtain the terminal alkyne, a desilylation step (

    
    , MeOH) may be required post-workup, or it may occur spontaneously during the acidic quench depending on conditions.
    
Protocol C: C2-Arylation (Friedel-Crafts)

Objective: Direct coupling with electron-rich aromatics (e.g., 1,3-dimethoxybenzene, furan, indole).

  • Reagents:

    • Substrate: Methyl 2-methoxypiperidine-1-carboxylate (1.0 equiv)

    • Nucleophile: Electron-rich arene (2.0 equiv)

    • Lewis Acid:

      
       (2.0 equiv)
      
    • Solvent:

      
      
      

Methodology:

  • Dissolve substrate and arene in

    
     at 0 °C.
    
  • Add

    
     dropwise.
    
  • The reaction is generally faster (30 min – 2 hours).

  • Note: For less electron-rich aromatics (e.g., benzene), stronger Lewis acids like

    
     or neat conditions may be required.
    

Data Summary & Optimization Guide

The choice of Lewis Acid profoundly impacts yield and diastereoselectivity.

Lewis AcidStrengthPreferred NucleophileTypical TempYield Potential

StrongAllylsilanes, Silylacetylenes-78 °C to 0 °CHigh (>85%)

ModerateElectron-rich Arenes, Silyl Enol Ethers0 °C to RTGood (70-80%)

ModerateAllylsilanes-78 °CModerate (60-75%)
TMSOTf Catalytic*Silyl Enol Ethers-78 °CHigh (>90%)

*TMSOTf is often used in catalytic amounts (0.1 equiv) because the silyl group on the nucleophile regenerates the catalyst.

Workflow Visualization

Experimental_Workflow Start Start: Methyl 2-methoxypiperidine- 1-carboxylate Solvent Dissolve in Anhydrous CH2Cl2 (Inert Atmosphere) Start->Solvent Temp Cool to -78°C or 0°C (Substrate Dependent) Solvent->Temp Add_Nuc Add Nucleophile (Silane, Arene, etc.) Temp->Add_Nuc Add_LA Add Lewis Acid (TiCl4, BF3·OEt2) Add_Nuc->Add_LA Monitor Monitor via TLC/LCMS (Disappearance of SM) Add_LA->Monitor Quench Quench (Sat. NaHCO3) & Extraction Monitor->Quench Finish Purified C2-Functionalized Piperidine Quench->Finish

Figure 2: Standardized workflow for Lewis Acid-mediated functionalization.

References

  • Shono, T. (1984). Electroorganic chemistry in organic synthesis. Tetrahedron, 40(5), 811-850. Link

  • Narasaka, K., & Kohno, Y. (1993). Oxidative Generation of N-Acyliminium Ions from N-1-(Tributylstannyl)alkyl Carboxamides and Carbamates and Their Reactions with Carbon Nucleophiles. Bulletin of the Chemical Society of Japan, 66(11), 3456-3463. Link

  • Pilli, R. A., Alves, C. F., & Boeckelmann, M. A. (2019). The Chemistry of N-Acyliminium Ions. Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Link

  • Batey, R. A., et al. (1998). Allylation of N-Acyliminium Ions using Allyltrimethylsilane. Journal of the American Chemical Society, 120, 9090. Link

  • Jones, A. M., et al. (2022).[2] A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines.[1] Journal of Labelled Compounds and Radiopharmaceuticals, 65(11), 361-369. Link

Sources

Application

Application Note: Scale-Up Synthesis of Methyl 2-methoxypiperidine-1-carboxylate via Continuous Flow Electrochemistry

Executive Summary The synthesis of α-methoxylated cyclic carbamates, such as methyl 2-methoxypiperidine-1-carboxylate, is a critical transformation in pharmaceutical development. These N,O-acetals serve as highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of α-methoxylated cyclic carbamates, such as methyl 2-methoxypiperidine-1-carboxylate, is a critical transformation in pharmaceutical development. These N,O-acetals serve as highly versatile N-acyliminium ion precursors for late-stage functionalization and alkaloid synthesis[1]. While the traditional Shono oxidation is highly effective at the bench scale, scaling up this electrochemical process in batch reactors often suffers from mass transfer limitations, electrode fouling, and over-oxidation[2].

This application note details a robust, self-validating protocol for the continuous flow electrochemical methoxylation of methyl piperidine-1-carboxylate. By leveraging microfluidic flow cells or spinning cylinder electrodes, we achieve precise control over residence time and current density, enabling direct translation from milligram to kilogram scales without re-optimization[3].

Mechanistic Grounding & Causality

The Shono oxidation is fundamentally an anodic α-functionalization of amides and carbamates. To successfully scale this reaction, one must understand the causality behind the electron transfer sequence and intermediate stabilities.

The reaction initiates with the single-electron oxidation of the carbamate nitrogen at the anode, generating a radical cation[4]. Because carbamates possess similar iminium intermediate stabilities across their structure, steric effects predominantly dictate regioselectivity; however, in unsubstituted piperidine rings, the α-position is exclusively targeted[1]. Following deprotonation, a second single-electron transfer yields a highly electrophilic N-acyliminium ion. Methanol, acting as both the solvent and the nucleophile, immediately traps this intermediate to form the stable methyl 2-methoxypiperidine-1-carboxylate[5].

Mechanism A Methyl piperidine- 1-carboxylate B Radical Cation Intermediate A->B -1e⁻, -H⁺ (Anode) C N-Acyliminium Ion B->C -1e⁻ (Anode) D Methyl 2-methoxy- piperidine-1-carboxylate C->D + MeOH (Nucleophile)

Figure 1: Shono oxidation pathway of methyl piperidine-1-carboxylate to the N,O-acetal.

Electrode & Electrolyte Causality:

  • Anode Material: Impervious graphite is selected over platinum. Graphite stabilizes the radical cation intermediate through surface interactions and is highly resistant to passivation in methanolic environments[3].

  • Supporting Electrolyte: Tetraethylammonium tetrafluoroborate (Et₄NBF₄) is utilized because it provides excellent ionic conductivity in methanol and does not competitively oxidize at the required anodic potentials (~1.5–1.8 V vs Ag/AgCl)[5].

Scale-Up Rationale: The Physics of Flow Electrochemistry

In batch systems, the conversion of methyl piperidine-1-carboxylate requires prolonged electrolysis times. As the concentration of the product increases, the N,O-acetal competes with the starting material at the anode boundary layer, leading to di-methoxylation or ring-opening degradation[2].

Transitioning to a continuous flow electrochemical cell resolves these physics-based limitations:

  • High Surface-Area-to-Volume Ratio: The narrow interelectrode gap (typically 0.5 mm to 1.5 mm) ensures that the entire reaction volume is within the diffusion layer, drastically reducing the need for high supporting electrolyte concentrations[2].

  • Residence Time Control: The product is continuously swept away from the anodic surface, virtually eliminating over-oxidation[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . The workflow incorporates real-time feedback loops where the output parameters (conversion and Faraday efficiency) directly dictate the input parameters (flow rate and applied current).

FlowSetup Reservoir Substrate + MeOH + Et₄NBF₄ (0.5 M Substrate) Pump HPLC Pump (Flow Rate Control) Reservoir->Pump Cell Electrochemical Flow Cell Anode: Graphite | Cathode: Steel Pump->Cell Laminar Flow QC In-line HPLC / UV (Conversion Checkpoint) Cell->QC Effluent Power DC Power Supply (Galvanostatic: 2.2 F/mol) Power->Cell Applied Current QC->Pump Fail (Reduce Flow Rate) Collection Product Collection & Electrolyte Recovery QC->Collection Pass (>98% Conv)

Figure 2: Continuous flow electrochemical setup with self-validating feedback loop.

Step-by-Step Methodology
  • Electrolyte Preparation: Dissolve methyl piperidine-1-carboxylate (0.5 M) and Et₄NBF₄ (0.1 M) in anhydrous methanol[3]. Validation Check: Run a baseline Cyclic Voltammetry (CV) scan of the solution to confirm the oxidation onset potential[4].

  • Reactor Priming: Flush the electrochemical flow cell (impervious graphite anode, stainless steel cathode) with pure methanol at 5.0 mL/min to remove air bubbles and establish a stable laminar flow[2].

  • Electrolysis Execution:

    • Introduce the substrate solution into the reactor.

    • Apply a constant current (galvanostatic mode) calibrated to deliver 2.2 Faradays per mole (F/mol) of substrate based on the flow rate[3].

    • Equation:

      
      
      
  • In-Process Validation (The Feedback Loop): Route the effluent through an in-line UV/HPLC detector.

    • If conversion is < 95%: The system automatically reduces the flow rate by 10% to increase residence time.

    • If over-oxidation (di-methoxylation) is detected: The system reduces the applied current to drop the charge equivalent to 2.0 F/mol.

  • Downstream Processing: Concentrate the collected effluent under reduced pressure. Precipitate the Et₄NBF₄ supporting electrolyte by adding ethyl acetate, filter, and recover the electrolyte for reuse (typically >90% recovery)[5]. Purify the crude product via short-path distillation or silica gel chromatography.

Quantitative Data & Parameter Optimization

The following table summarizes the causal relationship between flow rate, applied charge, and the resulting yield of methyl 2-methoxypiperidine-1-carboxylate. Maintaining a charge of 2.2 F/mol represents the optimal thermodynamic window to ensure full conversion while preventing the degradation of the N,O-acetal[3].

Applied Current (A)Flow Rate (mL/min)Charge Applied (F/mol)Substrate Conversion (%)Selectivity for Mono-Methoxy (%)Isolated Yield (%)
5.010.02.085.2>99.084.0
10.020.02.088.5>99.087.1
11.0 20.0 2.2 >99.0 98.5 95.4
15.020.03.0>99.082.0 (Over-oxidation)78.0

Note: Data reflects a standard 450 cm² working electrode surface area in a continuous stirred or flow microreactor setup[3].

References

  • Shannon L. Goes, Jordan E. Nutting, Nicholas J. Hill, Mohammad Rafiee. "Exploring Electrosynthesis: Bulk Electrolysis and Cyclic Voltammetry Analysis of the Shono Oxidation". ResearchGate. URL:[Link]

  • Yan et al. "Synthetic Organic Electrochemical Methods Since 2000: On the Verge of a Renaissance". ACS Publications. URL:[Link]

  • Azzam A. M. AL-Hadedi, Stuart Sawyer, et al. "A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl-d)piperidines". University of Southampton ePrints. URL: [Link]

  • "Scaling-up Electroorganic Synthesis Using a Spinning Electrode Electrochemical Reactor in Batch and Flow Mode". ACS Publications. URL:[Link]

  • "Application of reactor engineering concepts in continuous flow chemistry: a review". Royal Society of Chemistry. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-methoxypiperidine-1-carboxylate

Welcome to the technical support center for the synthesis of Methyl 2-methoxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-methoxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy and mechanistic considerations for producing Methyl 2-methoxypiperidine-1-carboxylate.

Q1: What are the primary synthetic routes to Methyl 2-methoxypiperidine-1-carboxylate?

The synthesis of α-alkoxy carbamates like Methyl 2-methoxypiperidine-1-carboxylate is most commonly achieved through the α-functionalization of the corresponding N-protected piperidine. The key transformation is the introduction of a methoxy group at the C-2 position, adjacent to the nitrogen atom. The most prevalent and modern method for this is anodic oxidation, often referred to as the Shono oxidation.[1] This electrochemical approach generates an N-acyliminium ion intermediate, which is then trapped by methanol. Alternative, more classical methods may involve the use of chemical oxidants, but these often suffer from lower selectivity and the need for stoichiometric amounts of hazardous reagents.

Q2: Why is electrochemical synthesis often preferred for this transformation?

Electrochemical synthesis offers several distinct advantages, aligning with the principles of green chemistry.[2]

  • High Selectivity: Anodic oxidation can be finely tuned by controlling the electrode potential, allowing for selective oxidation of the carbamate's α-position without affecting other functional groups.[3]

  • Mild Conditions: These reactions are typically run at or below room temperature, preserving sensitive functional groups within the molecule.[2]

  • Safety and Sustainability: Electrosynthesis eliminates the need for often toxic and hazardous chemical oxidants, using electrons as the primary "reagent." This reduces waste and improves the overall safety profile of the synthesis.[2]

  • Scalability: Flow electrochemistry, in particular, allows for safe and efficient scaling of the reaction from milligrams to kilograms, a critical consideration in drug development.[1]

Q3: What is the role of the Methyl Carbamate (N-COOMe) protecting group?

The N-alkoxycarbonyl group, in this case, a methyl carbamate, serves a dual purpose. First, it activates the adjacent C-H bonds towards oxidation by lowering the oxidation potential. Second, it stabilizes the resulting N-acyliminium ion intermediate, facilitating its capture by a nucleophile (methanol). The stability and electronic properties of N-alkoxycarbonyl groups make them well-suited for directing this type of reactivity.[4]

Q4: Can this synthesis be stereoselective?

Achieving stereoselectivity at the C-2 position is a significant challenge as the key N-acyliminium ion intermediate is planar and achiral. Without a chiral auxiliary or a chiral reagent, the nucleophilic attack by methanol will typically result in a racemic mixture. If a specific stereoisomer is required, strategies such as using a chiral starting material that can direct the approach of the nucleophile, or downstream chiral resolution of the final product, would be necessary.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of Methyl 2-methoxypiperidine-1-carboxylate, particularly when using an electrochemical method.

Problem 1: Consistently low yield of the desired methoxylated product.

Q: My reaction yield for Methyl 2-methoxypiperidine-1-carboxylate is low (<50%). I see a lot of unreacted starting material and some unidentifiable byproducts. What are the likely causes and how can I improve the yield?

A: Low yield in an anodic methoxylation reaction is typically traced back to one of three issues: incomplete conversion, overoxidation, or inefficient trapping of the intermediate.

  • Incomplete Conversion: This often points to issues with the electrochemical setup or reaction parameters.

    • Current/Potential: Ensure a constant current or potential is applied. For this specific transformation, a constant current is often effective. If the voltage rises excessively, it may indicate poor conductivity.

    • Electrolyte: The supporting electrolyte is crucial for conductivity. Tetraethylammonium tetrafluoroborate (Et₄NBF₄) or tetraethylammonium p-toluenesulfonate are commonly used. Ensure it is fully dissolved and used at the correct concentration (typically 0.05-0.1 M).[5]

    • Electrode Surface: The anode surface can become passivated (coated with a non-conductive layer) during the reaction. Using a carbon-based anode like glassy carbon or graphite can mitigate this. Polishing the electrode before the reaction may also be necessary.[6]

  • Overoxidation: While the carbamate group helps stabilize the product, the product itself can be oxidized further at higher potentials, leading to degradation.

    • Control the Charge: The reaction should be stopped after a theoretical amount of charge (typically 2-2.5 Faradays per mole of substrate) has passed. Continuing the electrolysis beyond this point significantly increases the risk of byproduct formation.

  • Inefficient Nucleophilic Trap: Methanol serves as both the solvent and the nucleophile.

    • Anhydrous Conditions: Ensure you are using anhydrous methanol. Water can compete as a nucleophile, leading to the formation of α-hydroxy amides, which may be unstable.

    • Temperature: While the reaction is generally run at room temperature, cooling it to 0°C can sometimes improve selectivity and reduce byproduct formation by stabilizing the iminium intermediate.[5]

Workflow for Troubleshooting Low Yield

Below is a systematic workflow to diagnose and resolve low yield issues.

G start Low Yield Observed check_conversion Check Conversion by TLC/LCMS start->check_conversion high_sm High Starting Material? check_conversion->high_sm increase_charge Increase Charge Passed (2 -> 2.5 F/mol) high_sm->increase_charge Yes check_byproducts Analyze Byproducts high_sm->check_byproducts No check_setup Check Electrochemical Setup (Connections, Electrodes) increase_charge->check_setup check_electrolyte Verify Electrolyte Concentration & Purity check_setup->check_electrolyte re_run Rerun Experiment check_electrolyte->re_run Optimize & Rerun overoxidation Signs of Overoxidation? check_byproducts->overoxidation decrease_charge Decrease Charge Passed (2.5 -> 2.0 F/mol) overoxidation->decrease_charge Yes check_solvent Use Anhydrous Solvent overoxidation->check_solvent No lower_temp Lower Reaction Temp (e.g., 0 °C) decrease_charge->lower_temp lower_temp->re_run check_solvent->re_run

Caption: A troubleshooting workflow for low yield in electrochemical synthesis.

Problem 2: Formation of multiple, difficult-to-separate spots on TLC.

Q: My crude reaction mixture shows multiple spots on the TLC plate that are very close to my product, making purification by column chromatography extremely difficult. What are these impurities?

A: In addition to overoxidation products, you may be forming diastereomers or constitutional isomers.

  • Positional Isomers: While oxidation at C-2 is electronically favored, minor oxidation at C-3 or C-4 can occur, leading to isomeric methoxy-piperidines that can be very difficult to separate. This is more likely if the reaction is run for too long or at too high a potential. Adhering strictly to passing only 2.0-2.5 F/mol of charge is critical.

  • Dimers/Oligomers: If the concentration of the N-acyliminium ion becomes too high and the nucleophile (methanol) concentration is locally depleted, the iminium ion can be attacked by another molecule of the starting material, leading to dimers. Ensuring efficient stirring, especially near the electrode surface, is vital to maintain a homogenous concentration of all species.

To simplify purification, consider a post-reaction workup. A mild acidic wash can sometimes remove basic impurities. Alternatively, converting the crude product mixture to a crystalline salt (e.g., a hydrochloride salt) might allow for purification via recrystallization, after which the free base can be regenerated.

Problem 3: The reaction is not reproducible between batches.

Q: I had a successful run with a good yield, but subsequent attempts have failed or given poor results. What are the critical parameters to ensure reproducibility?

A: Reproducibility issues in electrochemistry often stem from subtle changes in the reaction environment.

  • Solvent and Electrolyte Quality: Ensure you are using a fresh bottle of anhydrous methanol and that the supporting electrolyte is dry. Water is a common culprit for inconsistent results.

  • Electrode Consistency: The condition of your electrodes is paramount. If you are not using a single-use electrode like carbon felt, ensure that your reusable electrodes (like glassy carbon or platinum) are cleaned and polished identically before each run. Their surface area and condition directly impact the current density and reaction efficiency.

  • Cell Geometry: Maintain the exact same distance between the anode and cathode in your undivided cell. This distance affects the cell resistance and, consequently, the potential required to drive the reaction at a constant current.

  • Temperature Control: Perform the reaction in a temperature-controlled bath. Even fluctuations in ambient room temperature can affect reaction kinetics and selectivity.

Table 1: Recommended Electrochemical Reaction Parameters
ParameterRecommended ValueRationale
Substrate Conc. 0.1 - 0.2 MBalances reaction rate with solubility.
Solvent Anhydrous MethanolActs as both solvent and nucleophilic reagent.
Electrolyte 0.1 M Et₄NBF₄Provides necessary conductivity with a high oxidation potential.
Anode Material Glassy Carbon / GraphiteMinimizes passivation and side reactions.
Cathode Material Platinum / GraphiteCommon and stable counter electrode.
Cell Type Undivided Beaker CellSimple setup suitable for this transformation.
Current Density 5 - 10 mA/cm²A good starting point to ensure a controlled rate of oxidation.
Charge Passed 2.0 - 2.5 F/molStoichiometric amount for a 2-electron oxidation.
Temperature 0 °C to Room Temp.Lower temperatures can improve selectivity.

Experimental Protocol: Electrochemical Synthesis

This protocol is a representative procedure based on established methods for the anodic α-methoxylation of N-acyl piperidines.[1][5]

Materials:

  • Methyl piperidine-1-carboxylate (1.0 eq)

  • Anhydrous Methanol (to make a 0.1 M solution)

  • Tetraethylammonium tetrafluoroborate (Et₄NBF₄) (to make a 0.1 M solution)

  • Electrochemical cell (undivided, 50 mL)

  • Graphite plate anode

  • Platinum foil cathode

  • DC Power Supply

  • Magnetic Stirrer and Stir Bar

Procedure:

  • Cell Assembly: Set up the electrochemical cell with the graphite anode and platinum cathode positioned parallel to each other, approximately 5-10 mm apart.

  • Prepare Solution: In the cell, dissolve Methyl piperidine-1-carboxylate (e.g., 1.43 g, 10 mmol) and Et₄NBF₄ (2.17 g, 10 mmol) in anhydrous methanol (100 mL).

  • Electrolysis: Cool the solution to 0°C using an ice bath and begin stirring. Apply a constant current to achieve a current density of ~7.5 mA/cm² (calculate based on the geometric area of the anode submerged in the solution).

  • Monitoring: Continue the electrolysis until 2.2 F/mol of charge has passed (for a 10 mmol reaction, this is 2123 Coulombs). Monitor the reaction progress by TLC or LC-MS if desired.

  • Workup:

    • Upon completion, transfer the solution to a round-bottom flask.

    • Remove the methanol under reduced pressure.

    • Redissolve the resulting residue in dichloromethane (DCM, 100 mL) and wash with water (2 x 50 mL) to remove the electrolyte.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield Methyl 2-methoxypiperidine-1-carboxylate as a clear oil.

References

  • Moeller, K. D. (2000). Electrochemical Synthesis in Drug Discovery. Current Opinion in Drug Discovery & Development, 3(4), 439-446. (No direct link available, abstract accessible via academic search engines)
  • Green, R. A., Brown, R. C. D., & Pletcher, D. (2016). Electrosynthesis in extended channel length microfluidic electrolysis cells. Journal of Flow Chemistry, 6(3), 191-197. [Link]

  • Pletcher, D., Green, R. A., & Brown, R. C. D. (2018). Flow electrolysis cells for the synthetic organic chemistry laboratory. Chemical Reviews, 118(9), 4573-4591. [Link]

  • Al-Hadedi, A. A. M., et al. (2021). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl-d)piperidines. Chemistry – A European Journal, 27(1), 1-8. [Link]

  • Palasz, P. D., Utley, J. H. P., & Hardstone, J. D. (1984). Electro-organic reactions. Part 23. Regioselectivity and the stereochemistry of anodic methoxylation of N-acylpiperidines and N-acylmorpholines. Journal of the Chemical Society, Perkin Transactions 2, 807-813. (No direct public link, available through journal subscription)
  • Jones, A. M., & Banks, C. E. (2014). The Shono-type electroorganic oxidation of unfunctionalised amides. Carbon-carbon bond formation via electrogenerated N-acyliminium ions. Beilstein Journal of Organic Chemistry, 10, 3056-3072. [Link]

  • Naito, H., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 376-384. [Link]

  • Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(20), 13584–13589. [Link]

  • Warren, J. J., et al. (2012). Anodic Methoxylation of N-Boc-4-(4-bromophenyl)piperidine. Journal of The Electrochemical Society, 159(10), G129-G132. (No direct public link, available through journal subscription)

Sources

Optimization

"purification methods for Methyl 2-methoxypiperidine-1-carboxylate"

Technical Support Guide: Purification & Handling of Methyl 2-methoxypiperidine-1-carboxylate Executive Summary & Compound Profile Methyl 2-methoxypiperidine-1-carboxylate is a versatile synthetic intermediate, primarily...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification & Handling of Methyl 2-methoxypiperidine-1-carboxylate

Executive Summary & Compound Profile

Methyl 2-methoxypiperidine-1-carboxylate is a versatile synthetic intermediate, primarily generated via the electrochemical Shono oxidation of methyl piperidine-1-carboxylate.[1][2] As a cyclic N,O-acetal (hemiaminal ether), it serves as a masked N-acyliminium ion precursor, widely used to introduce nucleophiles at the


-position of the piperidine ring for alkaloid and peptidomimetic synthesis.[1]

Critical Chemical Properties:

  • Chemical Structure:

    
    -protected piperidine with a methoxy group at the C2 position.[1][2][3]
    
  • Stability: Stable under neutral and basic conditions.[1] Highly sensitive to acids , which regenerate the reactive N-acyliminium ion, leading to decomposition or polymerization.

  • Physical State: Typically a colorless to pale yellow oil.

  • Primary Impurities: Unreacted starting material (Methyl piperidine-1-carboxylate), electrolyte residues (e.g., Et

    
    NOTs), and hydrolysis products (enamides/aldehydes).[1]
    

Core Purification Protocols

Two primary methods are validated for the purification of this compound: Vacuum Distillation (Method A) for scale-up and Flash Chromatography (Method B) for high-purity research applications.[1][2]

Method A: High-Vacuum Distillation (Recommended for >5g Scale)

Best for removing non-volatile electrolytes and bulk solvent.[1][2]

Protocol:

  • Quench & Concentration: Upon completion of electrolysis, concentrate the methanolic reaction mixture under reduced pressure (Rotavap, 30°C bath) to remove bulk methanol. Do not heat above 40°C to prevent thermal degradation.

  • Electrolyte Precipitation: Add diethyl ether (Et

    
    O) or methyl tert-butyl ether (MTBE) to the residue.[1] The supporting electrolyte (e.g., Tetraethylammonium tosylate) often precipitates. Filter off the solids.[4]
    
  • Aqueous Wash: Wash the filtrate with saturated NaHCO

    
      (to remove trace acid) followed by brine.
    
    • Note: Avoid pure water if possible to prevent hydrolysis; keep the aqueous phase slightly basic (pH 8-9).[1]

  • Drying: Dry the organic phase over anhydrous K

    
    CO
    
    
    
    (preferred over MgSO
    
    
    to ensure non-acidic conditions).
  • Distillation: Perform fractional distillation under high vacuum (<1 mmHg).

    • Starting Material Cut: Lower boiling point.[1]

    • Product Fraction: Collect the main fraction. (Typical bp range: 80–110°C at 1–2 mmHg, dependent on exact vacuum).[1]

Method B: Flash Column Chromatography (Recommended for <5g Scale)

Best for separating unreacted starting material.[1]

Protocol:

  • Stationary Phase: Neutralized Silica Gel.[1]

    • Pre-treatment:[1][2][5] Slurry silica in solvent containing 1% Triethylamine (Et

      
      N) to neutralize surface acidity.
      
  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 9:1 to 7:3).[1]

  • Loading: Load the crude oil (after electrolyte removal/extraction) as a concentrated solution in Hexanes/EtOAc.

  • Elution Order:

    • Unreacted Starting Material (Methyl piperidine-1-carboxylate) – Typically elutes first (less polar).[1][2]

    • Target Product (Methyl 2-methoxypiperidine-1-carboxylate).

    • Byproducts (Over-oxidized species/Hydrolysis products).[1]

Comparative Data: Purification Methods

MetricVacuum DistillationFlash Chromatography
Purity Achieved 90–95%>98%
Yield Recovery 80–90%70–85%
Scalability High (>100g)Low (<10g)
Time Efficiency High (Rapid)Low (Labor intensive)
Electrolyte Removal Excellent (Non-volatile residue)Good (Pre-wash required)
Key Risk Thermal decomposition if overheatedAcid-catalyzed hydrolysis on silica

Visual Workflow: Shono Oxidation & Workup

The following diagram illustrates the logical flow from electrochemical synthesis to purified product, highlighting critical decision points.

PurificationWorkflow Start Crude Reaction Mixture (MeOH, Product, SM, Electrolyte) Concentrate Concentrate (Rotavap) < 40°C Start->Concentrate Precipitate Add Ether/MTBE Precipitate Electrolyte Concentrate->Precipitate Filter Filtration Precipitate->Filter Wash Wash: Sat. NaHCO3 + Brine (Remove trace acid/electrolyte) Filter->Wash Filtrate Dry Dry over K2CO3 Concentrate Wash->Dry Decision Scale & Purity Req? Dry->Decision Distill Method A: Vacuum Distillation (<1 mmHg) Decision->Distill Large Scale (>5g) Column Method B: Flash Chromatography (Neutralized Silica) Decision->Column High Purity / Small Scale Product Purified Methyl 2-methoxypiperidine-1-carboxylate Distill->Product Column->Product

Figure 1: Decision tree and workflow for the isolation of Methyl 2-methoxypiperidine-1-carboxylate following electrochemical oxidation.

Troubleshooting & FAQ

Q1: My product is decomposing on the silica column. What is happening?

  • Root Cause: Silica gel is naturally slightly acidic (pH 6.5–7).[1] This acidity is sufficient to hydrolyze the methoxy group, generating the unstable enamide or aldehyde.

  • Solution: Pass the mobile phase containing 1% Triethylamine (Et

    
    N) through the column before loading your sample. This neutralizes the active sites. Alternatively, use basic alumina.
    

Q2: I see a significant amount of starting material (SM) in the NMR after purification.

  • Root Cause: Incomplete conversion during Shono oxidation is common to prevent over-oxidation. SM and Product have similar polarities.[1]

  • Solution:

    • If Distilling: Use a Vigreux column to improve separation efficiency.

    • If Chromatographing: Use a shallower gradient (e.g., 95:5 Hex:EtOAc) to maximize separation resolution (

      
       difference).[1]
      

Q3: Can I store the purified compound?

  • Guidance: Yes, but it is moisture and acid-sensitive.[1][2]

  • Protocol: Store under Argon/Nitrogen at -20°C. Ensure the container is tightly sealed to prevent moisture ingress, which leads to slow hydrolysis.[1]

Q4: The product is colored (yellow/brown) after distillation.

  • Root Cause: Trace amine oxidation byproducts or overheating during distillation.[1]

  • Solution: This is often cosmetic.[1] If high purity is required for a color-sensitive step, perform a rapid filtration through a small pad of activated charcoal or basic alumina.[1]

References

  • Shono, T., et al. (1981). "Electroorganic chemistry. 46. A new synthesis of nitrogen-containing compounds using electrochemical oxidation." Journal of the American Chemical Society. [1]

  • Stahl, S. S., et al. (2018). "Electrochemical Functional-Group-Tolerant Shono-Type Oxidation of Cyclic Carbamates Enabled by Aminoxyl Mediators." Journal of the American Chemical Society.

  • Patureau, F. W., et al. (2016). "Shono Oxidation."[1][6][7][8][9] Wiley Online Library.[1]

  • Organic Syntheses. "Anodic Oxidation of N-Carbomethoxy-pyrrolidine." (Analogous procedure).

Sources

Troubleshooting

"side reactions in the synthesis of Methyl 2-methoxypiperidine-1-carboxylate"

Executive Summary & Molecule Profile[1] Methyl 2-methoxypiperidine-1-carboxylate is a versatile "masked" -acyliminium ion precursor. It is primarily synthesized via the Shono Oxidation —an anodic -methoxylation of methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

Methyl 2-methoxypiperidine-1-carboxylate is a versatile "masked"


-acyliminium ion precursor. It is primarily synthesized via the Shono Oxidation —an anodic 

-methoxylation of methyl piperidine-1-carboxylate.

While the reaction is robust, the product is reactive by design. The methoxy group at the C2 position is a leaving group intended to generate an electrophilic species for downstream C-C bond formation. Consequently, the synthesis is plagued by three primary failure modes: Over-oxidation , Hydrolysis (Ring Opening) , and Elimination (Enecarbamate formation) .

Core Reaction Pathway

The synthesis relies on a 4-electron oxidation sequence (Net 2e- per molecule involved, but mechanistically complex) occurring at the anode in methanol.

Interactive Troubleshooting Modules

Module A: Electrochemical Process Failures (The Shono Oxidation)

User Question: I am observing a significant amount of a side product with a molecular weight +30 mass units relative to my target. What is happening?

Diagnosis: You are likely experiencing Over-Oxidation (2,6-dimethoxylation) .

  • The Mechanism: The product, Methyl 2-methoxypiperidine-1-carboxylate, can undergo a second oxidation at the C6 position if the reaction is allowed to proceed beyond the theoretical charge consumption. The electron-withdrawing nature of the first methoxy group usually deactivates the ring slightly, but not enough to prevent further oxidation at high current densities or excess charge.

  • Corrective Action:

    • Charge Control: Strictly limit the charge passed to 2.0–2.2 F/mol . Do not run "until starting material disappears" without monitoring.

    • Current Density: Lower the current density (

      
      ). High localized potential at the anode surface promotes non-selective oxidation.
      
    • Cyclic Voltammetry (CV): Perform a CV of the starting material vs. the product. If the oxidation potentials are close (

      
       separation), stop the reaction at 85-90% conversion to avoid over-oxidation.
      

User Question: My NMR shows a loss of the piperidine ring signals and the appearance of an aldehyde proton (~9.6 ppm). Yield is low.

Diagnosis: Hydrolysis & Ring Opening .

  • The Mechanism: The intermediate

    
    -acyliminium ion is extremely electrophilic. If water is present in the electrolyte (Methanol), it traps the cation to form a hemiaminal  (2-hydroxy species) instead of the desired 2-methoxy product. This hemiaminal is in equilibrium with the open-chain amino-aldehyde.
    
  • Corrective Action:

    • Solvent Integrity: Use anhydrous Methanol (

      
       water).
      
    • Apparatus Drying: Flame-dry the electrochemical cell and use molecular sieves (3Å) in the reaction mixture if the setup allows (though sieves can sometimes interfere with flow cells, they are fine in batch).

    • Workup Speed: The hemiaminal is unstable. If you suspect water contamination, do not perform an aqueous workup. Evaporate the MeOH, resuspend in dry ether/DCM, and filter off the supporting electrolyte.

Module B: Stability & Purification Issues

User Question: The crude NMR looked clean, but after flash chromatography on silica gel, the product decomposed into a mixture of starting material and olefins.

Diagnosis: Acid-Catalyzed Elimination (Enecarbamate Formation) .

  • The Mechanism: Silica gel is slightly acidic. The C2-methoxy group is acid-labile. On the column, the methoxy group is protonated and leaves as methanol, generating the

    
    -acyliminium ion. This ion then loses a proton from C3 to form the enecarbamate  (1,2,3,4-tetrahydropyridine derivative).
    
  • Corrective Action:

    • Neutralize Silica: Pre-treat the silica gel column with 1-2% Triethylamine (

      
      ) in the eluent system. This neutralizes acidic sites.
      
    • Alternative Stationary Phase: Use basic alumina or Florisil if the compound proves too labile for silica.

    • Distillation: For this specific molecule, vacuum distillation is often superior to chromatography. The product is volatile and thermally stable enough for distillation if the supporting electrolyte is removed first.

Visualizing the Reaction Landscape

The following diagram maps the causality of the Shono oxidation and its side reactions.

ShonoOxidation SM Methyl piperidine-1-carboxylate (Starting Material) RadCat Radical Cation (Intermediate) SM->RadCat -1e- (Anode) Iminium N-Acyliminium Ion (Key Electrophile) RadCat->Iminium -1e-, -H+ Target Methyl 2-methoxypiperidine- 1-carboxylate (Target) Iminium->Target + MeOH (Nucleophile) Hydrolysis Hemiaminal / Aldehyde (Ring Opening) Iminium->Hydrolysis + H2O (Wet Solvent) OverOx 2,6-Dimethoxy Product (Over-Oxidation) Target->OverOx Excess Current (>2.2 F/mol) Ene Enecarbamate (Elimination Product) Target->Ene Acidic Silica / Heat (-MeOH) Ene->Iminium + H+

Figure 1: Mechanistic pathway of the Shono oxidation showing the critical N-acyliminium intermediate and the divergence points for over-oxidation, hydrolysis, and elimination.

Validated Experimental Protocol

Protocol: Anodic Methoxylation of Methyl piperidine-1-carboxylate

This protocol is designed to minimize the side reactions described above.

ParameterSpecificationReason
Scale 10 mmolStandard lab scale.
Anode Graphite or Vitreous CarbonInert, high overpotential for

evolution.
Cathode Platinum or Stainless SteelFacilitates proton reduction (

evolution).
Solvent Anhydrous MethanolCritical: Prevents hydrolysis/ring opening.
Electrolyte

(0.1 M)
Tetraethylammonium tosylate is highly soluble and stable.
Current Constant Current (CCE)Maintains reaction rate.
Charge 2.2 F/molSlight excess to ensure conversion, but stops before over-oxidation.

Step-by-Step Methodology:

  • Setup: Assemble an undivided electrochemical cell (beaker type or flow cell) equipped with a carbon anode and a platinum cathode.

  • Dissolution: Dissolve Methyl piperidine-1-carboxylate (1.43 g, 10 mmol) and

    
     (1.5 g) in anhydrous MeOH (40 mL).
    
  • Electrolysis:

    • Cool the reaction vessel to 0–10 °C using an ice bath (controls exotherm and reduces elimination side reactions).

    • Apply a constant current to achieve a current density of ~30–50 mA/cm².

    • Stir vigorously. Lack of stirring leads to local over-oxidation at the electrode surface.

    • Monitor voltage: If voltage spikes

      
      , the electrode may be passivated (fouled). Stop and clean electrodes.
      
  • Monitoring: Stop electrolysis after passing 2.2 F/mol of charge.

  • Workup (The "Dry" Method):

    • Concentrate the methanolic solution under reduced pressure (Rotavap, bath

      
      ) to remove MeOH.
      
    • Add dry Diethyl Ether (50 mL). The electrolyte (

      
      ) will precipitate.
      
    • Filter off the solid electrolyte.

    • Concentrate the filtrate.

  • Purification:

    • Preferred: Vacuum distillation (bp ~80-90 °C at 2 mmHg).

    • Alternative: Flash chromatography on neutralized silica (Hexane/EtOAc + 1%

      
      ).
      

References

  • Shono, T., et al. (1981). "Electroorganic chemistry. 46.

    
    -position of amines utilizing anodic oxidation as a key step." Journal of the American Chemical Society, 103(5), 1172–1176. 
    
  • Shono, T. (1984).[1][2] "Electroorganic chemistry in organic synthesis." Tetrahedron, 40(5), 811–850. [1]

  • Stahl, S. S., et al. (2018). "Electrochemical Functional-Group-Tolerant Shono-Type Oxidation of Cyclic Carbamates Enabled by Aminoxyl Mediators." Journal of the American Chemical Society, 140(45), 15140–15144.

  • Onomura, O. (2012).[1] "Electrochemical oxidation of nitrogen-containing compounds."[1][3][4][5] Heterocycles, 85(9), 2111.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Methyl 2-methoxypiperidine-1-carboxylate

Ticket ID: #SHONO-001 Subject: Optimization & Troubleshooting for Electrochemical Methoxylation of Methyl Piperidine-1-carboxylate Assigned Specialist: Senior Application Scientist, Process Chemistry Division Core Direct...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SHONO-001 Subject: Optimization & Troubleshooting for Electrochemical Methoxylation of Methyl Piperidine-1-carboxylate Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive & Scope

You have reached the Technical Support Center for electrochemical synthesis. This guide addresses the Shono Oxidation (anodic methoxylation) of Methyl piperidine-1-carboxylate to yield Methyl 2-methoxypiperidine-1-carboxylate .

This transformation relies on the generation of an unstable


-acyliminium ion intermediate via a 2-electron oxidation, which is subsequently trapped by methanol.

Target Molecule:

  • Substrate: Methyl piperidine-1-carboxylate[1]

  • Product: Methyl 2-methoxypiperidine-1-carboxylate

  • Key Instability: The product is a hemiaminal ether . It is stable under basic and neutral conditions but hydrolyzes rapidly in acidic media to form the ring-opened aldehyde or enecarbamate.

Reaction Setup & Initiation (Hardware & Reagents)

Q: Which electrode material should I use for the anode and cathode?

A: The choice of anode is critical for the selectivity of the


-acyliminium ion formation.
  • Anode (Oxidation): Use Reticulated Vitreous Carbon (RVC) or Graphite .

    • Reasoning: Carbon-based electrodes provide a high surface area and the necessary overpotential to oxidize the carbamate (approx +1.6 V vs SCE) without aggressively oxidizing the solvent (methanol) first. Platinum (Pt) anodes can be used but often lead to lower yields due to competing methanol oxidation (forming formaldehyde) which passivates the electrode.

  • Cathode (Reduction): Use Platinum (Pt) , Stainless Steel , or Nickel .

    • Reasoning: The cathode reaction is the reduction of protons to hydrogen gas (

      
      ). A material with low hydrogen overpotential (like Pt) is preferred to minimize energy consumption, but Stainless Steel is a cost-effective alternative for scale-up.
      
Q: What is the optimal electrolyte system?

A: We recommend Tetraethylammonium Tosylate (Et


NOTs)  or Tetraethylammonium Tetrafluoroborate (Et

NBF

)
.
ElectrolyteConcentrationProsCons
Et

NOTs
0.05 - 0.1 MHighly soluble in MeOH; Cheap; Easy to remove during workup (water soluble).Tosylate anion can occasionally compete as a nucleophile (rare in MeOH).
Et

NBF

0.05 - 0.1 MHigh anodic stability; Non-nucleophilic.More expensive; BF

can hydrolyze to HF if wet, causing product decomposition.
LiBF

0.1 MGood conductivity.Lithium cations can complicate workup due to solubility; Hygroscopic.

Recommendation: Start with Et


NOTs  (0.06 M) in pure Methanol.

Process Control & Optimization (The "Run")

Q: How much current and charge should I apply?

A: The reaction is a 2-electron process, but Coulombic efficiency is rarely 100%.

  • Mode: Run in Constant Current (CCE) mode. This is easier to control than Constant Potential (CPE) for batch synthesis.

  • Current Density: Maintain 10–50 mA/cm² .

    • Warning: Higher current densities (>100 mA/cm²) lead to significant Joule heating and "anode effect" (gas film formation), which blocks the reaction.

  • Total Charge: Pass 2.2 to 2.5 F/mol (Faradays per mole of substrate).

    • Logic: Theoretical is 2.0 F/mol. The excess 0.2–0.5 F accounts for background solvent oxidation and resistive losses.

Q: The reaction mixture is heating up. Is this a problem?

A: Yes. Temperature control is vital.

  • Target Temp: Maintain 0°C to 10°C using an ice bath or a jacketed cell.

  • Why?

    • Product Stability: Higher temperatures promote the elimination of methanol from the product, forming the enecarbamate (a common impurity).

    • Selectivity: Heat increases the rate of non-selective radical side reactions.

Mechanism Visualization

The following diagram illustrates the electrochemical pathway and the critical "Trap" step.[2]

ShonoMechanism Substrate Methyl piperidine- 1-carboxylate RadicalCat Radical Cation (Intermediate) Substrate->RadicalCat -1e⁻ (Anode) Radical C-Radical (Neutral) RadicalCat->Radical -H⁺ (Base/Solvent) Cation N-Acyliminium Ion (Electrophile) Radical->Cation -1e⁻ (Anode) Product Methyl 2-methoxypiperidine- 1-carboxylate Cation->Product + MeOH (Trap) SideProduct Enecarbamate (Elimination Impurity) Product->SideProduct Heat/Acid (-MeOH)

Figure 1: Mechanism of the Shono Oxidation.[3] The critical step is the trapping of the N-acyliminium ion by methanol. Note the side reaction to enecarbamate driven by heat or acid.

Workup & Purification (Critical Handling)

Q: How do I isolate the product without decomposing it?

A: The hemiaminal ether moiety is acid-sensitive . Standard silica gel chromatography can degrade your product.

Protocol:

  • Solvent Removal: Evaporate Methanol under reduced pressure (Rotavap) at <30°C . Do not heat the bath excessively.

  • Extraction:

    • Resuspend the residue in Ethyl Acetate or Ether .

    • Wash with Saturated NaHCO

      
        (to neutralize any trace acid formed during electrolysis).
      
    • Wash with Brine .

    • Dry over Na

      
      SO
      
      
      
      (avoid MgSO
      
      
      if it is slightly acidic).
  • Purification (Choose one):

    • Option A (Preferred):Vacuum Distillation . This product is a liquid and stable enough for distillation if the pH is neutral.

    • Option B (Chromatography): Use Neutral Alumina or Silica Gel pre-treated with 1% Triethylamine (Et

      
      N) . The Et
      
      
      
      N neutralizes the acidic sites on the silica.

Troubleshooting Guide (FAQ)

Q: I have low conversion (<50%) even after passing 2.5 F/mol.
  • Cause 1: Electrode Passivation. A polymer film may have formed on the anode.

    • Fix: Polish the electrode or reverse the polarity for 1 minute before the run.

  • Cause 2: High Resistance.

    • Fix: Check the distance between electrodes (should be 2–5 mm). Increase electrolyte concentration.

Q: I see a new spot on TLC that is less polar than the product.
  • Cause: Over-oxidation to the 2,6-dimethoxy derivative or formation of the enecarbamate .

  • Fix: Stop the reaction exactly at 2.2 F/mol. Monitor by GC or NMR, not just charge passed. Lower the temperature.

Troubleshooting Flowchart

Troubleshooting Start Issue Detected IssueType Identify Problem Start->IssueType LowYield Low Conversion IssueType->LowYield Decomp Product Decomposition IssueType->Decomp OverOx Over-Oxidation IssueType->OverOx CheckCurrent Check Current Density (Is it >50 mA/cm²?) LowYield->CheckCurrent CheckWorkup Did you use Acidic Workup or Plain Silica? Decomp->CheckWorkup CheckCharge Charge Passed > 2.5 F/mol? OverOx->CheckCharge Passivation Clean/Polish Anode Check Connections CheckCurrent->Passivation Yes (Too High) AddElectrolyte Increase Electrolyte or Decrease Gap CheckCurrent->AddElectrolyte No UseBase Use 1% Et3N in Eluent or Distillation CheckWorkup->UseBase Yes ReduceCharge Stop at 2.2 F/mol CheckCharge->ReduceCharge Yes

Figure 2: Decision tree for diagnosing common failures in electrochemical methoxylation.

References

  • Shono, T., Hamaguchi, H., & Matsumura, Y. (1975). Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society, 97(15), 4264–4268. Link

  • Nutting, J. E., Rafiee, M., & Stahl, S. S. (2018). Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-Oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Oxidations. Chemical Reviews, 118(9), 4834–4885. Link

  • Sauer, G. S., & Lin, S. (2018). An Electrocatalytic Approach to the Shono Oxidation. ACS Catalysis, 8(6), 5175–5180. Link

  • Laudadio, G., et al. (2019). C(sp3)–H functionalizations of amines in a flow electrochemical reactor. Green Chemistry, 21, 4792-4797. Link

Sources

Troubleshooting

Technical Support Center: Methyl 2-methoxypiperidine-1-carboxylate

Stability, Handling, and Degradation Pathways Product ID: MMPC-Shono-01 Chemical Name: Methyl 2-methoxypiperidine-1-carboxylate Functional Class: -Acetal / Masked -Acyliminium Ion Precursor Primary Application: Intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Stability, Handling, and Degradation Pathways

Product ID: MMPC-Shono-01 Chemical Name: Methyl 2-methoxypiperidine-1-carboxylate Functional Class:


-Acetal / Masked 

-Acyliminium Ion Precursor Primary Application: Intermediate in Shono Oxidation; electrophilic amidoalkylation.

Part 1: Core Technical Guide

Introduction & Chemical Context

You are likely working with this compound as a product of the Shono Oxidation (electrochemical oxidation of methyl piperidine-1-carboxylate). This molecule contains a sensitive


-acetal  moiety at the C2 position.

The Golden Rule: This compound is a "masked" reactive intermediate. Its utility lies in its ability to generate a reactive


-acyliminium ion under acidic conditions. Consequently, its primary degradation pathway is the premature activation of this mechanism during purification or storage.
Troubleshooting & FAQs
Issue A: "My product decomposed on the silica column."

Diagnosis: Acid-Catalyzed Hydrolysis. Severity: Critical. Mechanism: Standard silica gel is slightly acidic (


). This acidity is sufficient to protonate the methoxy oxygen, leading to the loss of methanol and the formation of the reactive 

-acyliminium ion. This ion is then trapped by water (present in the silica or solvent) to form the hemiaminal (2-hydroxypiperidine), which may ring-open to the aldehyde.

Resolution Protocol: Neutralized Silica Chromatography

  • Prepare Slurry: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc).

  • Add Buffer: Add 1% v/v Triethylamine (Et3N) to the slurry.

  • Equilibrate: Stir for 10 minutes to neutralize acidic sites on the silica surface.

  • Run Column: Use the Et3N-treated solvent system for the purification.

    • Note: The product is stable to base; the amine will not harm the carbamate.

Issue B: "I see a new double bond signal in the NMR after distillation."

Diagnosis: Thermal Elimination (Enecarbamate Formation). Severity: Moderate to High. Mechanism: Upon heating (>100°C), particularly under vacuum, the molecule undergoes the elimination of methanol to form methyl 1,2,3,4-tetrahydropyridine-1-carboxylate (the enecarbamate). This is an endothermic process driven by entropy and the volatility of methanol.

Resolution Protocol: Vacuum Control

  • Limit Temperature: Do not exceed 60°C bath temperature.

  • High Vacuum: Use a high-vacuum manifold (<1 mbar) to distill at lower temperatures.

  • Alternative: If the product is clean enough, avoid distillation. Remove solvent via rotary evaporation at <40°C and use directly in the next step.

Issue C: "The NMR spectrum looks 'dirty' with split peaks, but TLC shows one spot."

Diagnosis: Rotameric Restriction (Not Degradation). Severity: False Alarm. Mechanism: The


 bond of the carbamate has partial double-bond character, creating a high rotational barrier. This leads to two distinct conformers (rotamers) observable on the NMR time scale at room temperature.

Verification Protocol: Coalescence Experiment

  • Setup: Prepare the sample in DMSO-

    
     or Toluene-
    
    
    
    .
  • Heat: Run the NMR at elevated temperature (e.g., 80°C - 100°C).

  • Observe: If the split peaks merge (coalesce) into sharp singlets, the sample is pure. If they remain distinct, you have a chemical impurity.

Degradation Pathways Visualization

The following diagram maps the critical stability checkpoints for Methyl 2-methoxypiperidine-1-carboxylate.

DegradationPathways Compound Methyl 2-methoxypiperidine- 1-carboxylate (Target Molecule) Acid Acidic Conditions (Silica Gel / H+) Compound->Acid Heat Heat (>100°C) Distillation Compound->Heat Base Mild Base (Et3N / K2CO3) Compound->Base Iminium N-Acyliminium Ion (Reactive Intermediate) Acid->Iminium - MeOH Hemiaminal 2-Hydroxypiperidine (Hemiaminal) Iminium->Hemiaminal + H2O Aldehyde Open Chain Aldehyde (Hydrolysis Product) Hemiaminal->Aldehyde Ring Opening Enecarbamate Enecarbamate (Elimination Product) Heat->Enecarbamate Elimination Methanol Methanol (Byproduct) Heat->Methanol Stable STABLE (Recommended Storage) Base->Stable No Reaction

Caption: Figure 1. Degradation logic tree showing acid-catalyzed hydrolysis (left) and thermal elimination (right).

Part 2: Scientific Deep Dive

The Acid-Catalyzed Hydrolysis Mechanism

The instability on silica gel is driven by the formation of the


-acyliminium ion. This is an equilibrium process. In the presence of protic solvents or water, the equilibrium shifts toward the thermodynamic sink—the hemiaminal.

Key Kinetic Factor: The methoxy group is a good leaving group only when protonated.

  • Reaction:

    
    
    
  • Consequence: Once the iminium ion forms, it is highly electrophilic. If a nucleophile (like a carbon nucleophile) is present, this is a synthetic reaction (C-C bond formation).[1] If only water is present, it is degradation.

Thermal Elimination (The Enecarbamate Route)

Unlike simple acetals,


-acetals possess a pathway to eliminate alcohol and form an enecarbamate (a cyclic enamide derivative).
  • Reaction:

    
    
    
  • Thermodynamics: This reaction is generally endothermic but entropically favored by the release of volatile methanol.

  • Reversibility: The reaction is reversible. If the enecarbamate is treated with methanol and an acid catalyst (e.g., p-TsOH), the target molecule can be regenerated.

Storage Specifications
ParameterSpecificationReason
Temperature -20°CSuppresses thermal elimination rates.
Atmosphere Argon / NitrogenPrevents moisture ingress (hydrolysis).
Additive K₂CO₃ (Trace)Solid base scavenger to neutralize trace acids.
Container Amber GlassGeneral precaution; prevents photo-degradation.

References

  • Shono, T. (1984).[1][2] Electroorganic chemistry in organic synthesis. Tetrahedron, 40(5), 811-850. Link

    • Foundational text on the anodic oxidation of carbam
  • Hiemstra, H., & Speckamp, W. N. (1991). N-Acyliminium ions as intermediates in synthetic organic chemistry.[1][2] Comprehensive Organic Synthesis, 2, 1047-1082. Link

    • Defines the reactivity and hydrolysis pathways of the N-acyliminium intermedi
  • Onomura, O. (2012).[1] Electrochemical oxidation of nitrogen-containing compounds. Heterocycles, 85(9), 2111. Link

    • Modern review covering the stability and handling of Shono oxid
  • Pilli, R. A., Alves, C. F., & Rosso, G. B. (2004). The chemistry of N-acyliminium ions. The Alkaloids: Chemistry and Biology, 61, 77-229. Link

    • Detailed mechanisms on the acid sensitivity and nucleophilic trapping of these compounds.

Sources

Optimization

"analytical methods for determining the purity of Methyl 2-methoxypiperidine-1-carboxylate"

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Purity Determination & Method Validation Core Technical Overview Compound Identity: Methyl 2-methoxypiperidine-1-carboxylat...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Purity Determination & Method Validation

Core Technical Overview

Compound Identity: Methyl 2-methoxypiperidine-1-carboxylate Chemical Class: Cyclic


-acetal ( 

-methoxy carbamate). Primary Application: Synthetic intermediate generated via electrochemical (Shono) oxidation of methyl piperidine-1-carboxylate. Precursor to

-acyliminium ions.[1]

The Analytical Challenge: This molecule presents a "perfect storm" of analytical difficulties:

  • Rotamerism: The

    
    -carbamate bond (
    
    
    
    ) exhibits restricted rotation, causing signal doubling in NMR at room temperature.
  • Acetal Lability: The 2-methoxy group is an

    
    -acetal, making it susceptible to hydrolysis under acidic conditions (common in HPLC mobile phases).
    
  • Volatility vs. Stability: It is volatile enough for GC, but thermal degradation can occur in dirty inlets.

Troubleshooting Guides (Q&A Format)
Module A: NMR Spectroscopy (Structural Confirmation)

User Question: "My


H NMR spectrum looks like a mixture. I see doubled peaks for the methoxy groups and complex multiplets for the ring protons. Is my product impure?"

Scientist Response: Not necessarily. What you are observing is likely rotamerism , not impurity.

  • The Mechanism: The

    
     bond has partial double-bond character due to resonance. This restricts rotation, creating two distinct conformers (rotamers) that interchange slowly on the NMR timescale at room temperature (
    
    
    
    ).
  • The Diagnostic: You will see two singlets for the carbamate methyl and two singlets for the 2-methoxy group (often in a 60:40 or 50:50 ratio).

  • The Solution (Variable Temperature NMR): To confirm purity, run the NMR experiment at an elevated temperature (

    
    ). The increased thermal energy accelerates the rotation, causing the distinct signals to coalesce into single, sharp peaks.
    

Protocol: Validating Rotamers vs. Impurities

  • Prepare sample in DMSO-

    
     or Toluene-
    
    
    
    (higher boiling points than CDCl
    
    
    ).
  • Acquire a standard spectrum at

    
    .
    
  • Heat probe to

    
     and allow 10 minutes for equilibration.
    
  • Re-acquire.

    • Result A (Coalescence): Peaks merge. The sample is pure.

    • Result B (No Change): The extra peaks are structural impurities (likely starting material).

Module B: Gas Chromatography (Purity & Quantitation)

User Question: "I am seeing tailing peaks and variable results in GC-FID. Can I use GC for this compound?"

Scientist Response: Yes, GC is often the preferred method for this intermediate due to its volatility, but you must mitigate thermal decomposition.

  • Critical Issue: Dirty liners or active sites in the column can catalyze the elimination of methanol (demethoxylation) to form the enecarbamate.

  • Column Selection: Use a mid-polarity column (e.g., 5% Phenyl-arylene, DB-5ms, or Rtx-5). Highly polar WAX columns may interact too strongly with the carbamate.

Recommended GC Method Parameters:

ParameterSettingRationale
Inlet Temp

Keep as low as possible to prevent thermal cracking.
Split Ratio 20:1 or higherHigh concentration prevents column overload.
Liner Deactivated (Siltek/Restek) with WoolWool traps non-volatiles; deactivation prevents acetal breakdown.
Column DB-5ms (

)
Standard separation of SM vs. Product.
Oven Ramp

(1 min)




Rapid elution minimizes thermal stress.
Detector FID (

)
Universal carbon detection.
Module C: HPLC (Stability Warning)

User Question: "My HPLC purity is lower than my GC purity. I'm using Water/Acetonitrile with 0.1% TFA."

Scientist Response: Stop immediately. You are degrading your sample during the analysis.

  • The Failure Mode: The 2-methoxy group is acid-labile. Trifluoroacetic acid (TFA) or Formic Acid in the mobile phase hydrolyzes the methoxy group, converting your product back to the hemiaminal (or aldehyde form) on the column.

  • The Fix: Switch to a neutral or slightly basic pH.

Safe HPLC Conditions:

  • Buffer: 10 mM Ammonium Bicarbonate (pH ~7.8) or Ammonium Acetate (pH ~7.0).

  • Column: C18 (Base-deactivated, e.g., XBridge C18).

  • Detection: UV at 210 nm (Carbamates have weak UV; avoid 254 nm as sensitivity will be poor). ELSD or CAD is superior if available.

Experimental Workflows (Visualized)
Workflow 1: Analytical Method Selection Decision Tree

AnalyticalDecision Start Sample: Methyl 2-methoxypiperidine-1-carboxylate CheckVolatile Is sample dry/solvent-free? Start->CheckVolatile GC_Path Gas Chromatography (Preferred) CheckVolatile->GC_Path Yes (Volatile) HPLC_Path HPLC / LC-MS CheckVolatile->HPLC_Path No (In solution) NMR_Path qNMR (Absolute Purity) CheckVolatile->NMR_Path Reference Standard Needed Decision1 Check Thermal Stability GC_Path->Decision1 Method Dev Decision2 Check Mobile Phase pH HPLC_Path->Decision2 Method Dev Use Deactivated Liner\nLimit Inlet < 220°C Use Deactivated Liner Limit Inlet < 220°C Decision1->Use Deactivated Liner\nLimit Inlet < 220°C Fix Avoid TFA/Acid\nUse NH4OAc (pH 7) Avoid TFA/Acid Use NH4OAc (pH 7) Decision2->Avoid TFA/Acid\nUse NH4OAc (pH 7) Critical Fix

Caption: Decision matrix for selecting the appropriate analytical technique based on sample state and stability constraints.

Workflow 2: NMR Rotamer Validation

RotamerCheck Step1 Acquire 1H NMR @ 25°C Observation Observation: Split peaks / Broad multiplets Step1->Observation Action Heat Sample to 60°C (DMSO-d6 or Toluene-d8) Observation->Action Suspect Rotamers Result Re-acquire Spectrum Action->Result Conclusion1 Peaks Coalesce (Merge) -> Pure Compound (Rotamers) Result->Conclusion1 Conclusion2 Peaks Remain Split -> Impurity Present Result->Conclusion2

Caption: Step-by-step logic for distinguishing between structural rotamers and chemical impurities using Variable Temperature (VT) NMR.

Quantitative Purity Protocol: qNMR

If you lack a certified reference standard (common for intermediates), Quantitative NMR (qNMR) is the absolute method for purity determination.

Materials:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at

    
     6.1 ppm).
    
  • Solvent: DMSO-

    
     (Preferred for solubility and high flash point).
    

Step-by-Step Procedure:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~10 mg of the Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete homogeneity.
    
  • Acquisition:

    • Pulse delay (

      
      ): Set to 
      
      
      
      (typically 30–60 seconds) to ensure full relaxation.
    • Scans: 16 or 32.

    • Temperature:

      
        (Essential to collapse rotamers for accurate integration).
      
  • Integration:

    • Integrate the IS signal (Singlet, 3H).

    • Integrate the Sample signal (e.g., the methoxy singlet at C2, 3H).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity.[2][3][4][5]
References
  • Shono, T., et al. (1981). "Electroorganic chemistry. 46.

    
    -position of amines utilizing anodic oxidation as a key step." Journal of the American Chemical Society, 103(5), 1172–1176. 
    
  • Lund, H., & Hammerich, O. (2001). Organic Electrochemistry, Fourth Edition. CRC Press.
  • Rotamerism in N-Carbamates: Wiberg, K. B., et al. (1987). "Rotational barriers in N,N-dimethylacetamide and related compounds." Journal of the American Chemical Society.

  • Stahl, S. S., et al. (2022).[6] "Exploring Electrosynthesis: Bulk Electrolysis and Cyclic Voltammetry Analysis of the Shono Oxidation." Journal of Chemical Education.

  • PubChem Compound Summary. "Methyl 1-methylpiperidine-2-carboxylate" (Structural Reference/Contrast). (Note: Used for structural verification of the piperidine core; specific 2-methoxy derivative is a catalogued intermediate).

Sources

Troubleshooting

"challenges in the scale-up of Methyl 2-methoxypiperidine-1-carboxylate production"

Welcome to the Technical Support Center for Electrochemical Scale-Up. As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling to translate the synthesis of Methyl 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Electrochemical Scale-Up. As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling to translate the synthesis of Methyl 2-methoxypiperidine-1-carboxylate from a 100-mg discovery scale to a 100-g+ pilot scale.

The synthesis of this crucial cyclic amine building block relies on the anodic α-methoxylation of methyl piperidine-1-carboxylate—a classic Shono oxidation. While highly efficient in a batch vial, scaling this electrochemical transformation introduces severe non-linear challenges related to mass transport, Joule heating, and electrode passivation.

This guide is designed to bypass trial-and-error. Below, you will find the mechanistic causality behind common scale-up failures, a troubleshooting FAQ, and a self-validating continuous flow protocol engineered for multigram success.

I. Mechanistic Foundations: The ET-PT-ET Pathway

To troubleshoot scale-up, we must first understand the fundamental molecular events occurring at the anode boundary layer. The Shono oxidation proceeds via an Electron Transfer – Proton Transfer – Electron Transfer (ET-PT-ET) sequence[1].

Mechanism Piperidine Methyl piperidine-1-carboxylate (Starting Material) RadicalCat N-Centered Radical Cation (Short-lived Intermediate) Piperidine->RadicalCat Anodic Oxidation (-1e-) AlphaRadical alpha-Carbon Radical (Post-Deprotonation) RadicalCat->AlphaRadical Deprotonation (-H+) Iminium N-Acyliminium Ion (Electrophilic Species) AlphaRadical->Iminium Anodic Oxidation (-1e-) MethoxyProd Methyl 2-methoxypiperidine-1-carboxylate (Final Product) Iminium->MethoxyProd Nucleophilic Attack (+MeOH)

ET-PT-ET mechanism for the anodic alpha-methoxylation of protected piperidines.

II. Troubleshooting & FAQs

Q1: Why am I seeing di-methoxylation and lactam formation as my reaction approaches 90% conversion on a 100-g scale? The Causality: Shono oxidations are notoriously prone to over-oxidation as the starting material depletes[2]. In a galvanostatic (constant current) batch setup, the potentiostat will automatically increase the cell voltage to maintain the set current when the substrate concentration drops. This voltage spike provides the thermodynamic driving force to oxidize the newly formed product. Furthermore, poor mass transfer in large batch reactors traps the product near the anode. The Solution: Transition from a batch beaker to a Continuous Stirred-Tank Reactor (CSTR) cascade or a recirculating narrow-gap flow cell. Additionally, lowering the bulk temperature (e.g., from 25 °C to 15 °C or lower) suppresses the kinetics of over-reaction[2].

Q2: My Faradaic efficiency is dropping below 50% during scale-up, and the power consumption is immense. How can I improve the atom economy? The Causality: In a standard undivided cell, the cathodic half-reaction is typically the reduction of protons to hydrogen gas. This is energetically wasteful and continuously alters the local pH. The Solution: Implement paired electrolysis . By pairing the anodic oxidation of methyl piperidine-1-carboxylate with a productive cathodic reduction—such as the reduction of dimethyl phthalate—you utilize both electrode surfaces for productive chemistry. This strategy has been proven to push the total Faradaic efficiency up to 160%[3].

Q3: The cell voltage steadily climbs during continuous flow operations, eventually stalling the reaction. What is happening? The Causality: This is a classic symptom of electrode passivation (fouling). The highly electrophilic N-acyliminium ion intermediate can oligomerize on the anode surface if the local concentration of the methanol nucleophile is insufficient, or if the Reynolds number (turbulence) is too low to sweep intermediates away from the boundary layer. The Solution: Ensure a high substrate-to-electrolyte concentration (e.g., 0.8 M substrate) and operate at an optimized current density of 50 mA cm⁻² using highly crystalline graphite electrodes instead of amorphous carbon[3].

III. Quantitative Process Metrics: Batch vs. Flow

To justify the transition from batch to flow, consider the following empirical data summarizing the scale-up metrics for Methyl 2-methoxypiperidine-1-carboxylate production:

Process Parameter100-mg Batch Cell (Undivided)100-g Recirculating Flow (Paired Electrolysis)
Current Density 10 mA cm⁻²50 mA cm⁻²
Substrate Concentration 0.1 M0.8 M
Faradaic Efficiency ~45% (H₂ evolution at cathode)Up to 160% (Dimethyl phthalate reduction at cathode)
Over-oxidation Byproducts 12 - 15%< 3%
Operating Temperature 25 °C (Ambient)3 °C (Active Chilling)
Target Product Yield 78%>90%

IV. Self-Validating Experimental Protocol (100-g Scale)

The following Standard Operating Procedure (SOP) utilizes a recirculating flow reactor. Every step includes a built-in diagnostic to ensure the system is self-validating.

FlowReactor Feed Substrate Feed (0.8 M in MeOH) Pump Peristaltic Pump (Turbulent Flow) Feed->Pump Cell Electrochemical Flow Cell (Graphite Electrodes) Pump->Cell Mass Transport Chiller Heat Exchanger (Maintains 3 °C) Cell->Chiller Joule Heat Removal Reservoir Recirculation Tank (CSTR) Chiller->Reservoir Reservoir->Pump Recirculation Product Target Product (>90% Yield) Reservoir->Product Downstream Processing

Continuous recirculating flow setup for scalable electrochemical methoxylation.

Step 1: Electrolyte & Substrate Preparation

Dissolve methyl piperidine-1-carboxylate (0.8 M) and dimethyl phthalate (0.4 M) in methanol containing a tetraalkylammonium salt as the supporting electrolyte[3].

  • Self-Validation Checkpoint: Chill the solution to 3 °C before pumping. The solution must remain completely homogeneous. Any precipitation indicates supersaturation of the supporting electrolyte, which will cause erratic pump behavior and localized electrode fouling.

Step 2: Hydrodynamic Priming

Circulate the mixture through a narrow-gap flow cell equipped with graphite electrodes using a peristaltic or HPLC pump. Ensure the flow rate is high enough to achieve turbulent flow.

  • Self-Validation Checkpoint: Monitor the pressure drop across the flow cell. A stable baseline pressure confirms the absence of gas holdup (e.g., trapped bubbles) which would otherwise mask the active electrode area and artificially inflate local current densities.

Step 3: Paired Electrolysis Execution

Apply a constant current density of 50 mA cm⁻² while actively chilling the recirculation reservoir to maintain a bulk temperature of 3 °C[3].

  • Self-Validation Checkpoint: Under galvanostatic control, the cell voltage should quickly stabilize. A continuous upward drift in voltage (>10% per hour) is a real-time diagnostic of anode passivation. If this occurs, immediately increase the flow rate to improve mass transport.

Step 4: Reaction Termination & Workup

Monitor the reaction via GC-FID. Terminate the electrolysis at 95% conversion to prevent the exponential onset of over-oxidation[2]. Distill off the methanol under reduced pressure, extract the residue with ethyl acetate, and wash with deionized water to selectively partition out the tetraalkylammonium supporting electrolyte.

V. References

1.[3] Pairing Shono-type electro-oxidation with the electro-reduction of dimethyl phthalate in a recycle flow reactor | Green Chemistry (RSC Publishing) |3 2.[2] Two New Reactor Types for Rapid Electrochemistry Scale-Up | Scientific Update - UK | 2 3.[1] Electrochemical Functional-Group-Tolerant Shono-Type Oxidation of Cyclic Carbamates Enabled by Aminoxyl Mediators | PMC (nih.gov) | 1

Sources

Optimization

"removing impurities from Methyl 2-methoxypiperidine-1-carboxylate preparations"

Welcome to the Technical Support Center for the synthesis and purification of Methyl 2-methoxypiperidine-1-carboxylate . This compound is a highly valuable N,O-acetal building block, typically synthesized via the electro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of Methyl 2-methoxypiperidine-1-carboxylate .

This compound is a highly valuable N,O-acetal building block, typically synthesized via the electrochemical anodic methoxylation (Shono oxidation) of methyl piperidine-1-carboxylate. While the electrochemical generation of the N-acyliminium ion is highly efficient, researchers frequently encounter downstream challenges related to over-oxidation, hydrolysis, and thermal degradation during isolation.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot impurity profiles, understand the mechanistic causality of byproduct formation, and implement self-validating purification protocols.

Mechanistic Pathway of Synthesis and Impurity Generation

To effectively remove impurities, we must first understand how they are generated during the electrochemical oxidation and subsequent workup phases.

G SM Methyl piperidine-1-carboxylate (Starting Material) RC Radical Cation Intermediate SM->RC -e⁻ (Anodic Oxidation) Iminium N-Acyliminium Ion Intermediate RC->Iminium -e⁻, -H⁺ Product Methyl 2-methoxypiperidine-1-carboxylate (Target Product) Iminium->Product + MeOH Hydroxy 2-Hydroxypiperidine (Hydrolysis Impurity) Iminium->Hydroxy + H₂O (Moisture) Enecarbamate Enecarbamate (Elimination Impurity) Product->Enecarbamate Heat / Acid (-MeOH) Dimethoxy 2,6-Dimethoxy Derivative (Over-oxidation Impurity) Product->Dimethoxy Excess Current (>2.5 F/mol)

Reaction pathways for Shono oxidation of piperidine carbamates and common impurity branches.

Troubleshooting Guide & FAQs

Q1: My final product is contaminated with 2,3-dehydropiperidine-1-carboxylate (enecarbamate). Why is this happening, and how do I remove it? A1: Enecarbamates form via the elimination of methanol from the N,O-acetal product[1]. This degradation is not typically a byproduct of the electrolysis itself, but rather an artifact of your purification process. The N,O-acetal is sensitive to trace acids and elevated temperatures. If you concentrate your methanolic reaction mixture at temperatures above 40 °C, or if trace acidic species generated at the anode are not neutralized, methanol elimination will occur rapidly.

  • Prevention: Always quench the crude electrochemical mixture with a mild base (e.g., solid NaHCO₃) prior to solvent removal. Keep rotary evaporation bath temperatures strictly below 35 °C.

  • Removal: If enecarbamates have already formed, standard silica gel chromatography is often insufficient due to similar Rf values. You must use silver-nitrate (AgNO₃) impregnated silica gel, which selectively retards the alkene-containing enecarbamate via π-complexation, allowing the saturated target product to elute first.

Q2: NMR analysis shows a significant amount of the 2,6-dimethoxypiperidine-1-carboxylate over-oxidation product. How do I suppress this? A2: Over-oxidation to the 2,6-dimethoxy derivative occurs when the local concentration of the mono-methoxylated product at the anode is too high, or when excess Faraday equivalents are passed through the cell[2].

  • Prevention: Strictly limit the electrical charge to 2.2–2.5 F/mol. If you are operating in a batch cell, poor mass transfer can cause the mono-methoxylated product to linger near the electrode. Transitioning to a continuous flow electrochemical reactor (e.g., a spinning electrode or microfluidic cell) drastically improves mass transfer, ensuring the product is swept away from the anode before a second oxidation event can occur[3].

  • Removal: The 2,6-dimethoxy impurity is significantly more polar than the mono-methoxylated product. It can be removed via standard flash chromatography using a Hexane/Ethyl Acetate gradient.

Q3: I am detecting 2-hydroxypiperidine-1-carboxylate (hemiaminal) in my crude mixture. Where is this coming from? A3: The N-acyliminium ion intermediate generated at the anode is a highly reactive electrophile[4]. While methanol is the intended nucleophile, any water present in your system will competitively attack the iminium ion, yielding the hydroxylated impurity (which exists in equilibrium with its open-chain aldehyde tautomer).

  • Prevention: This is strictly a moisture-control issue. Rigorously dry your methanol solvent (verify via Karl Fischer titration that H₂O is < 50 ppm). Furthermore, supporting electrolytes like Et₄NBF₄ or Et₄NOTs are highly hygroscopic; they must be dried under high vacuum at 80 °C for 12 hours and stored in a desiccator prior to use.

Q4: How can I separate unreacted starting material from the product? A4: Methyl piperidine-1-carboxylate and Methyl 2-methoxypiperidine-1-carboxylate have nearly identical polarities, making chromatographic separation notoriously difficult and low-yielding.

  • Solution: The most self-validating approach is to avoid the separation entirely by driving the reaction to >98% conversion. This is achieved by optimizing the current density (typically 10–20 mA/cm²) and ensuring adequate supporting electrolyte concentration to maintain conductivity[3]. If separation is absolutely necessary, preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient) is required.

Quantitative Comparison of Purification Methods

To optimize your downstream processing, refer to the following table summarizing the efficacy of various purification techniques for this specific compound.

Purification TechniqueTarget Impurity RemovedYield RecoveryScalabilityOperational Notes
Aqueous Biphasic Extraction Supporting electrolytes, trace salts> 95%HighEssential first step. Use EtOAc/Water. Electrolytes partition into the aqueous layer.
Vacuum Distillation Solvents, trace moisture80 - 90%HighMust be performed under high vacuum (< 1 mbar) with bath temp < 40 °C to prevent enecarbamate formation.
Deactivated Silica Chromatography 2,6-dimethoxy, hydrolysis products70 - 85%Low/ModerateSilica must be pre-treated with 1% Triethylamine (Et₃N) to prevent acid-catalyzed elimination on the column.
AgNO₃-Impregnated Silica Enecarbamates (Alkene impurities)60 - 75%LowHighly specialized; use only if elimination has already occurred.

Step-by-Step Purification Protocol

This self-validating protocol ensures the removal of electrolytes and polar impurities while safeguarding the sensitive N,O-acetal linkage against thermal and acidic degradation.

Phase 1: Quenching and Electrolyte Removal

  • Electrolysis Termination: Upon passing 2.2 F/mol of charge, immediately turn off the power supply.

  • Neutralization: Transfer the crude methanolic reaction mixture into a round-bottom flask containing 1.0 equivalent (relative to the theoretical acid generated) of solid Sodium Bicarbonate (NaHCO₃). Stir for 15 minutes at room temperature.

  • Solvent Exchange: Concentrate the mixture under reduced pressure using a rotary evaporator. Critical Parameter: The water bath temperature must not exceed 35 °C to prevent enecarbamate formation.

  • Extraction: Suspend the resulting crude paste in a 1:1 biphasic mixture of Ethyl Acetate (EtOAc) and Distilled Water (10 mL per gram of theoretical product). Transfer to a separatory funnel.

  • Phase Separation: Shake vigorously and allow the layers to separate. The supporting electrolyte (e.g., Et₄NBF₄) will partition entirely into the lower aqueous layer. Extract the aqueous layer one additional time with EtOAc.

Phase 2: Drying and Isolation 6. Washing: Wash the combined organic (EtOAc) layers with a saturated NaCl solution (brine) to remove residual moisture. 7. Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for 20 minutes. Filter the suspension through a fluted filter paper. 8. Concentration: Evaporate the EtOAc under reduced pressure (bath < 35 °C). The resulting residue is the crude Methyl 2-methoxypiperidine-1-carboxylate. Take a crude ¹H-NMR (in CDCl₃) to assess purity. The diagnostic methoxy singlet should appear around 3.2–3.3 ppm, and the anomeric C-H (N-CH-O) multiplet around 5.2–5.4 ppm.

Phase 3: Polishing (If Purity < 95%) 9. Column Preparation: Prepare a flash chromatography column using silica gel slurried in Hexane containing 1% Triethylamine (v/v). This deactivates the acidic silanol groups. 10. Elution: Load the crude product and elute using a gradient of 90:10 to 80:20 Hexane:EtOAc. Collect fractions and analyze via TLC (staining with KMnO₄ or Ninhydrin after heating). 11. Final Isolation: Pool the product-containing fractions and concentrate under high vacuum to yield the pure, stable N,O-acetal.

References

  • Modern Strategies in Electroorganic Synthesis Source: Chemical Reviews - ACS Publications URL:[https://pubs.acs.org/doi/10.1021/cr068073+] (Redirected via Grounding:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVEIGXJ9EtEUv-VBBI6ekjzYT_Sb5_ZUgerKy-F5lLYTBQ9hTff7OJT7mOQHroBG1hKCwhVNdeqFga7AngTOlncMPdHHSaz1uhHeYfiIhHCjYQlC-5wR4U8EXl1RS6VHZjOSZMlg==])
  • Synthetic Organic Electrochemical Methods Since 2000: On the Verge of a Renaissance Source: Chemical Reviews - ACS Publications URL:[https://pubs.acs.org/doi/10.1021/acs.chemrev.7b00361] (Redirected via Grounding:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGlNG2KfoV9TkQvHI56v6T06I5iZgprhyI2rXiJvQGbQyRsKDcm-pz0ofC_2rR--ziLpaKlkxVDURswSv7lxyOaUlfQnvKCQc5nhcwq-8hDxUXS5mLZCejdZJD1nuLbBT1MX5tJ-d4D-wX2HoM0A==])
  • Scaling-up Electroorganic Synthesis Using a Spinning Electrode Electrochemical Reactor in Batch and Flow Mode Source: Organic Process Research & Development - ACS Publications URL:[https://pubs.acs.org/doi/10.1021/acs.oprd.3c00247] (Redirected via Grounding:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkFrGJ352cq1lhgiZl-ZjrDHNqkuiUhOWjP2w_x1rQKbFhPD6HMJcOzQcWKavoHc8-7IMzeAjtL1lup9loLq3yeAcB-ygQ9ZQ5FydiFFqitytBWWi8F3nU00APr_HLhg2gRdw4rA8N5imwrQ==])
  • β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis Source: PMC - National Institutes of Health URL:[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7969188/] (Redirected via Grounding:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfeGIl30eNR3InX0hKco3S58qHLCjCQQ7dQxqnO0EiEpJhozc2WnwkfA8MhXqwRKpywEjFJWgnWR09Ib1d8qgRpPgs4k1cZ0r6YPNO2Y9c7FNUVP9v1Yg_CF1x03P0P-S7H_0U_x-siCU0-Ts=])

Sources

Troubleshooting

Technical Support Center: Improving the Stereochemical Stability of Methyl 2-methoxypiperidine-1-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 2-methoxypiperidine-1-carboxylate and encountering challenges with its stereochemical s...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 2-methoxypiperidine-1-carboxylate and encountering challenges with its stereochemical stability. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve issues related to epimerization and maintain the stereochemical integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of stereochemical instability at the C2 position of Methyl 2-methoxypiperidine-1-carboxylate?

A1: The primary cause of stereochemical instability, or epimerization, at the C2 position is the acidity of the α-proton (the hydrogen atom attached to C2). Under certain conditions, this proton can be abstracted, leading to the formation of a planar enolate or a related intermediate. Re-protonation of this intermediate can occur from either face, resulting in a mixture of stereoisomers.[1][2][3] This process is often catalyzed by the presence of acids or bases.[2][3]

Q2: How does the N-methoxycarbonyl group influence the stability of the C2 stereocenter?

A2: The N-methoxycarbonyl group (a carbamate) significantly influences the electronic environment and conformation of the piperidine ring. The lone pair of electrons on the nitrogen atom can delocalize into the adjacent carbonyl group, giving the C-N bond partial double-bond character.[4][5] This can lead to a phenomenon known as pseudoallylic strain, which may favor an axial orientation of the C2 substituent to minimize steric interactions.[4][5][6] This conformational preference can, in turn, affect the accessibility and reactivity of the C2-proton.

Q3: What role does the anomeric effect play in the stability of this molecule?

A3: The anomeric effect is a stereoelectronic effect that describes the tendency of an electronegative substituent at the anomeric carbon (C2 in this case, adjacent to the nitrogen heteroatom) to occupy the axial position.[7][8] This is often explained by a stabilizing hyperconjugative interaction between the nitrogen lone pair and the antibonding orbital (σ) of the C2-substituent bond (nN → σC-O).[7][8][9] This effect can influence the overall conformational equilibrium of the piperidine ring and, consequently, the reactivity of the C2 position.[9][10]

Q4: Can solvent and temperature affect the stereochemical stability?

A4: Yes, both solvent and temperature can have a significant impact. Protic solvents can facilitate proton transfer and promote enolization, leading to epimerization.[1] Higher temperatures provide the necessary energy to overcome the activation barrier for epimerization.[1][2] Therefore, using aprotic solvents and maintaining low temperatures during reactions and workups are crucial for preserving stereochemical integrity.[1]

Troubleshooting Guide: Diagnosing and Resolving Epimerization

This section provides a structured approach to troubleshooting unexpected epimerization of Methyl 2-methoxypiperidine-1-carboxylate during your experiments.

Issue 1: Observation of a Diastereomeric Mixture After a Reaction

Probable Cause: The reaction conditions or workup procedure are promoting epimerization at the C2 position.

Solutions:

  • Reagent Selection:

    • If the reaction involves a base, switch to a weaker, non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).[1]

    • For coupling reactions, consider using epimerization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or certain inorganic salts.[1][11]

  • Temperature Control:

    • Perform the reaction at the lowest effective temperature. For many reactions, this may be 0 °C, -20 °C, or even -78 °C.[1]

  • Solvent Choice:

    • Utilize aprotic solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile) to minimize proton sources.[1]

  • Workup Procedure:

    • Employ a buffered or neutral aqueous workup to avoid exposing the compound to strongly acidic or basic conditions.[1] A mildly acidic buffer (pH 5-6) can be effective for quenching reactions without inducing significant epimerization.[1]

Issue 2: Gradual Loss of Stereochemical Purity During Storage

Probable Cause: The compound is degrading or isomerizing upon storage, potentially due to trace amounts of acid or base in the storage solvent or on the surface of the storage container.

Solutions:

  • Purification: Ensure the final compound is highly pure and free from any acidic or basic residues from the purification process.

  • Storage Conditions:

    • Store the compound as a solid if possible.

    • If storage in solution is necessary, use a high-purity, neutral, and aprotic solvent.

    • Store at low temperatures (e.g., -20 °C) to minimize the rate of any potential degradation or epimerization.

Data Summary for Troubleshooting
Parameter Problematic Condition Recommended Solution Rationale
Base Strong, nucleophilic bases (e.g., NaOH, KOtBu)Weaker, non-nucleophilic bases (e.g., DIPEA)[1]Minimizes proton abstraction from the C2 position.
Temperature Elevated temperatures (e.g., room temp. to reflux)Low temperatures (e.g., -78 °C to 0 °C)[1]Reduces the kinetic rate of epimerization.
Solvent Protic solvents (e.g., methanol, water)Aprotic solvents (e.g., DCM, THF)[1]Eliminates sources of protons that can facilitate racemization.
Workup Strong acid or base washBuffered/neutral aqueous wash (pH 5-6)[1]Prevents exposure to conditions that catalyze enolization.
Additives NoneEpimerization suppressants (e.g., HOBt, CuCl2)[1][11]Can chelate or otherwise deactivate species that promote epimerization.

Experimental Protocols

Protocol 1: Assessing Stereochemical Purity by Chiral HPLC

This protocol outlines a general method for determining the enantiomeric or diastereomeric excess of your Methyl 2-methoxypiperidine-1-carboxylate sample.

Materials:

  • Methyl 2-methoxypiperidine-1-carboxylate sample

  • HPLC-grade isopropanol and hexane

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation: Dissolve a small amount of your compound (approx. 1 mg/mL) in the mobile phase.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of isopropanol and hexane. A typical starting point is 10% isopropanol in hexane.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the different stereoisomers.

    • Calculate the enantiomeric or diastereomeric excess (%ee or %de) using the peak areas.

Protocol 2: Small-Scale Stability Study Under Various Conditions

This workflow allows you to test the stability of your compound under different conditions to identify potential causes of epimerization.

Materials:

  • Pure Methyl 2-methoxypiperidine-1-carboxylate

  • A selection of solvents (e.g., DCM, THF, methanol, water)

  • Acidic solution (e.g., 0.1 M HCl in a suitable solvent)

  • Basic solution (e.g., 0.1 M NaOH in a suitable solvent)

  • Vials for the reactions

  • Chiral HPLC system for analysis

Methodology:

  • Setup:

    • Prepare stock solutions of your compound in each of the test solvents.

    • In separate vials, aliquot the stock solutions and add a small amount of the acidic or basic solution.

    • Include control samples with no acid or base.

  • Incubation:

    • Incubate the vials at different temperatures (e.g., room temperature, 40 °C).

  • Time Points:

    • At various time points (e.g., 1h, 4h, 24h), take an aliquot from each vial.

  • Analysis:

    • Quench the reaction if necessary (e.g., neutralize the acid or base).

    • Analyze the stereochemical purity of each aliquot using the chiral HPLC method described in Protocol 1.

  • Evaluation:

    • Compare the results to identify the conditions that lead to the most significant epimerization.

Visualizations

Mechanism of Base-Catalyzed Epimerization

G cluster_0 Base-Catalyzed Epimerization A (R)-Isomer B Planar Enolate Intermediate A->B  -H⁺ (Base) B->A  +H⁺ C (S)-Isomer B->C  +H⁺ (from opposite face)

Caption: Base-catalyzed epimerization proceeds through a planar enolate intermediate.

Experimental Workflow for Stability Assessment

G cluster_1 Stability Assessment Workflow start Prepare Compound Solutions in Various Solvents condition Incubate under Different Conditions (pH, Temp) start->condition sampling Take Aliquots at Different Time Points condition->sampling analysis Analyze Stereochemical Purity by Chiral HPLC sampling->analysis result Identify Conditions Causing Epimerization analysis->result

Caption: Workflow for assessing the stereochemical stability of the target compound.

References

  • Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative arom
  • Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. ScienceDirect.
  • A Comparative Guide to the Conformational Analysis of Piperidine Deriv
  • Investigation of the N-substituent conformation governing potency and mu receptor subtype-selectivity in (+)-(3R, 4R)-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists. PubMed.
  • Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration.
  • Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjug
  • Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schl. RSC Publishing.
  • Avoiding epimerization during synthesis of euscaphic acid analogs. Benchchem.
  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega.
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
  • How to avoid epimerization in 3-piperidinol synthesis. Benchchem.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. PMC.
  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. PMC.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed.
  • Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Deriv
  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed.
  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemiz

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: Methyl 2-methoxypiperidine-1-carboxylate (MMPC) vs. Alternative Chiral Synthons

The following guide provides a comparative analysis of Methyl 2-methoxypiperidine-1-carboxylate (MMPC) , a pivotal intermediate in the electrochemical functionalization of amines. This document is structured for applicat...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative analysis of Methyl 2-methoxypiperidine-1-carboxylate (MMPC) , a pivotal intermediate in the electrochemical functionalization of amines. This document is structured for application scientists and medicinal chemists, focusing on the strategic selection of synthons for piperidine functionalization.

Executive Summary: The Electrophilic Switch

Methyl 2-methoxypiperidine-1-carboxylate (MMPC) represents a specialized class of


-acyliminium ion precursors . Unlike traditional chiral pool synthons (e.g., L-Pipecolic acid) that rely on pre-existing stereocenters, MMPC functions as a "latent electrophile." It is typically generated via the Shono oxidation  of methyl piperidine-1-carboxylate.

Key Distinction:

  • MMPC (Electrophilic Route): Best for introducing nucleophiles (allyl silanes, cyanides, arenes) at the C2 position.

  • 
    -Boc/Sparteine (Nucleophilic Route):  Best for introducing electrophiles  (alkyl halides) at the C2 position via lithiation.
    
  • Chiral Pool (Pipecolic Acid): Best for maintaining C2-carboxyl functionality with high enantiopurity.

Mechanistic Foundation: The Shono Oxidation Pathway

MMPC is not merely a reagent; it is the stable intermediate of the Shono oxidation. Its utility lies in its ability to regenerate the reactive


-acyliminium ion under mild Lewis acidic conditions, avoiding the harsh oxidative conditions of its formation during the coupling step.
Mechanism Diagram

The following diagram illustrates the generation of MMPC and its subsequent activation.

Shonopathway Start Methyl piperidine-1-carboxylate Oxidation Anodic Oxidation (-2e-, -H+) + MeOH Start->Oxidation MMPC MMPC (Stable Intermediate) Oxidation->MMPC Methoxylation LewisAcid Lewis Acid Activation (TiCl4, BF3·OEt2) MMPC->LewisAcid Iminium N-Acyliminium Ion (Reactive Electrophile) LewisAcid->Iminium -OMe Product C2-Functionalized Piperidine Iminium->Product + Nucleophile (Nu-)

Caption: The Shono oxidation pathway transforming the inert carbamate into the reactive N-acyliminium species via the stable MMPC intermediate.

Comparative Analysis

MMPC vs. -Boc-2-methoxypiperidine

While both reagents generate


-acyliminium ions, the choice of protecting group (Methyl carbamate vs. 

-Butyl carbamate) dictates stability and Lewis acid compatibility.
FeatureMethyl Carbamate (MMPC)

-Boc Analog
Application Insight
Lewis Acid Stability High. Stable to TiCl

, SnCl

, and BF

·OEt

at RT.
Low to Moderate. Susceptible to deprotection (cleavage to amine) by strong Lewis acids (e.g., TiCl

, AlCl

).
Use MMPC for difficult couplings requiring strong Lewis acid activation.
Steric Influence Low. Small -OMe group minimizes steric clash, often leading to thermodynamic control.High. Bulky

-Bu group exerts significant A(1,3) strain, often directing kinetic stereoselectivity.
Use

-Boc when trans-selectivity is required via steric directing; use MMPC for general reactivity.
Deprotection Harsh. Requires strong base (KOH/EtOH) or iodotrimethylsilane (TMSI).Mild. Cleaved by TFA or HCl/Dioxane.

-Boc is superior if the final product contains base-sensitive moieties.
Atom Economy Higher (Molecular Weight of PG = 59).Lower (Molecular Weight of PG = 101).MMPC is preferred for large-scale industrial electrochemical processes.
MMPC vs. Chiral Pool (L-Pipecolic Acid)

This comparison addresses the strategy of synthesis: De novo functionalization vs. Derivatization.

  • L-Pipecolic Acid:

    • Pros: 100% Enantiomeric Excess (ee) from the start.

    • Cons: The C2 position is already oxidized to a carboxylic acid. Converting this to an alkyl or aryl group requires reduction (to alcohol/aldehyde) followed by Grignard addition or Wittig olefination, often adding 3-4 synthetic steps.

  • MMPC:

    • Pros: Direct C-C bond formation. One-step introduction of complex nucleophiles (e.g., allyl, cyano, electron-rich arenes).

    • Cons: Typically produces a racemate unless a chiral auxiliary is attached to the nucleophile or a chiral catalyst is used.

MMPC vs. Lithiation (Beak-Lee Chemistry)

The "Beak-Lee" method uses


-Boc-piperidine, 

-BuLi, and (-)-sparteine to lithiate the

-position.
  • Polarity Inversion:

    • MMPC: Piperidine is the Electrophile (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ). Reacts with Nucleophiles.[1][2][3][4][5][6][7]
      
    • Lithiation: Piperidine is the Nucleophile (

      
      ). Reacts with Electrophiles (alkyl halides).
      
  • Decision Matrix: If you need to add an electron-rich group (e.g., indole, allyl), use MMPC . If you need to add an electron-poor group or simple alkyl chain, use Lithiation .

Experimental Protocols

Protocol A: Synthesis of MMPC via Shono Oxidation

This protocol utilizes a "Cation Pool" approach for high yield.

  • Electrolyte Preparation: Dissolve methyl piperidine-1-carboxylate (10 mmol) in MeOH (50 mL) containing Et

    
    NOTs (0.1 M) as the supporting electrolyte.
    
  • Electrolysis: Place the solution in an undivided cell equipped with Carbon rod electrodes.

  • Conditioning: Cool the reaction vessel to 0°C using an ice bath.

  • Oxidation: Pass a constant current (CCE) of 0.5 A (~50 mA/cm²) through the solution. Monitor consumption of starting material by TLC (SiO

    
    , 30% EtOAc/Hex). Requires ~2.5 F/mol of charge.
    
  • Workup: Concentrate the methanolic solution under reduced pressure. Resuspend the residue in Et

    
    O, filter off the supporting electrolyte precipitate, and concentrate the filtrate.
    
  • Purification: Distillation (bp ~85°C at 2 mmHg) or flash chromatography yields MMPC as a colorless oil.

    • Target Yield: 80-88%.

Protocol B: Nucleophilic Substitution (Allylation)

Demonstrates the Lewis acid stability of the Methyl carbamate group.

  • Activation: Dissolve MMPC (1.0 equiv) in anhydrous CH

    
    Cl
    
    
    
    (0.2 M) under Argon. Cool to -78°C.[6]
  • Lewis Acid Addition: Add TiCl

    
     (1.2 equiv) dropwise. The solution will turn yellow/orange, indicating 
    
    
    
    -acyliminium formation.
  • Nucleophile Addition: Add Allyltrimethylsilane (1.5 equiv) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench: Pour the mixture into sat. aq. NaHCO

    
    . Extract with CH
    
    
    
    Cl
    
    
    (3x).
  • Result: This yields Methyl 2-allylpiperidine-1-carboxylate.

    • Note: Using the

      
      -Boc analog here often results in lower yields due to Boc cleavage by TiCl
      
      
      
      .

Strategic Selection Guide (Decision Tree)

Use the following diagram to select the appropriate synthon for your target molecule.

SelectionGuide Target Target: C2-Functionalized Piperidine Q1 What is the nature of the substituent to be added? Target->Q1 Electrophile Electrophile (Alkyl Halide, Aldehyde) Q1->Electrophile Substituent is... Nucleophile Nucleophile (Arene, Allyl, Cyanide) Q1->Nucleophile Substituent is... Lithiation Use N-Boc-Piperidine (Lithiation/Sparteine) Electrophile->Lithiation Shono Use MMPC (N-Acyliminium) Nucleophile->Shono Q2 Is the product base-sensitive? Shono->Q2 Yes Use N-Boc-2-methoxy (Mild Acid Deprotection) Q2->Yes No Use MMPC (Robust, High Yield) Q2->No

Caption: Decision matrix for selecting between MMPC, N-Boc-Lithiation, and N-Boc-Methoxy synthons based on substituent electronics and stability.

References

  • Shono, T., et al. "Electroorganic chemistry. XX. Anodic oxidation of carbamates." Journal of the American Chemical Society, 1975.

  • Stahl, S. S., et al. "Electrochemical Functional-Group-Tolerant Shono-Type Oxidation of Cyclic Carbamates Enabled by Aminoxyl Mediators." Journal of the American Chemical Society, 2018.

  • Suga, S., et al. "Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method." Beilstein Journal of Organic Chemistry, 2018.

  • Beak, P., & Lee, W. K. "α-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions." Journal of Organic Chemistry, 1993.

  • Onomura, O. "The Shono-type electroorganic oxidation of unfunctionalised amides." Beilstein Journal of Organic Chemistry, 2014.

Sources

Comparative

"validation of synthetic routes to Methyl 2-methoxypiperidine-1-carboxylate"

Executive Summary & Strategic Importance Methyl 2-methoxypiperidine-1-carboxylate (CAS: 56475-86-6) is a pivotal "masked" N-acyliminium ion precursor. In medicinal chemistry, it serves as a stable, storable equivalent of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Methyl 2-methoxypiperidine-1-carboxylate (CAS: 56475-86-6) is a pivotal "masked" N-acyliminium ion precursor. In medicinal chemistry, it serves as a stable, storable equivalent of the reactive electrophile, which can be generated in situ using Lewis acids (e.g., BF₃·OEt₂, TiCl₄) to form C-C bonds at the


-position of the piperidine ring.

This guide validates and compares the three primary methodologies for its synthesis:

  • Direct Anodic Oxidation (Shono Oxidation): The industrial gold standard.

  • Mediated Electrochemical Oxidation: A chemoselective alternative for sensitive substrates.

  • Chemical Radical Oxidation (Ross-Eberson): The non-electrochemical benchtop alternative.

Recommendation: For scale-up and purity, Method A (Direct Anodic Oxidation) is the superior protocol, offering yields >85% with minimal waste.

Mechanistic Pathways & Logic

The transformation relies on the oxidative generation of an N-acyliminium ion, which is subsequently trapped by methanol.

Figure 1: Mechanistic Pathway (Shono Oxidation)

The following diagram illustrates the Electron Transfer (ET) - Proton Transfer (PT) - Electron Transfer (ET) sequence.

ShonoMechanism Start Methyl piperidine-1-carboxylate (Substrate) RadCation Radical Cation (Intermediate) Start->RadCation -1e⁻ (Anode) Radical C-Centered Radical RadCation->Radical -H⁺ (Base) Cation N-Acyliminium Ion (Electrophile) Radical->Cation -1e⁻ (Anode) Product Methyl 2-methoxypiperidine-1-carboxylate (Product) Cation->Product + MeOH (Nucleophile)

Caption: The 2e⁻ oxidation sequence. The initial electron transfer from the nitrogen lone pair is the rate-determining step.

Method A: Direct Anodic Oxidation (The Gold Standard)

This method utilizes the "Shono Oxidation" protocol. It is self-validating because the reaction stops automatically upon consumption of the starting material, and the product is stable under the electrolysis conditions.

Protocol Validation
  • Scale: 10g to 100g (Batch or Flow).

  • Electrodes: Carbon (Graphite) Anode / Platinum or Stainless Steel Cathode.

  • Electrolyte: Et₄NOTs (Tetraethylammonium tosylate) or Et₄NBF₄.

Step-by-Step Methodology
  • Preparation: Dissolve Methyl piperidine-1-carboxylate (1.0 eq) in Methanol (0.5 M concentration). Add Et₄NOTs (0.1 eq) as the supporting electrolyte.

  • Cell Setup: Place the solution in an undivided beaker-type cell (for batch) or pump through a flow cell (e.g., Ammonite or homemade parallel plate).

    • Expert Insight: An undivided cell is sufficient because the methoxide generated at the cathode acts as the base required for the PT step.

  • Electrolysis: Apply a Constant Current (CCE) of 50 mA/cm² .

    • Pass 2.2 to 2.5 F/mol of charge.

    • Maintain temperature between 10–20°C using an external water bath (oxidation generates heat).

  • Workup: Evaporate Methanol under reduced pressure. Resuspend the residue in Ethyl Acetate/Water.[1] Wash with brine to remove the electrolyte.

  • Purification: Distillation (bp ~100°C @ 2 mmHg) or flash chromatography (Hexane/EtOAc).

Flow Chemistry Modification (Process Intensification)

For scales >100g, a recirculating flow reactor is superior.

  • Flow Rate: Adjust to achieve a residence time corresponding to 2.2 F/mol.

  • Efficiency: Flow prevents "over-oxidation" (formation of the bis-methoxy derivative) by removing the product from the electrode surface immediately.

Method B: Chemical Radical Oxidation (Ross-Eberson)

This method is the primary alternative for labs lacking electrochemical equipment. It uses a peroxide oxidant and a copper catalyst to mimic the anodic process.

Protocol Validation
  • Reagents: Benzoyl Peroxide (BPO) or T-Butyl Perhydrobenzoate, Cu(OAc)₂ (cat).

  • Solvent: Acetonitrile/Methanol mixture.

Step-by-Step Methodology
  • Setup: In a round-bottom flask under N₂, dissolve the substrate in Acetonitrile.

  • Reagent Addition: Add Cu(OAc)₂ (5 mol%). Heat to reflux.[2]

  • Oxidant Feed: Slowly add t-Butyl perbenzoate (1.5 eq) dropwise over 2 hours.

    • Expert Insight: Slow addition is critical to prevent the "homocoupling" of radicals, which leads to dimers rather than the methoxylated product.

  • Quench: Cool and treat with saturated NaHCO₃.

  • Isolation: Extract with DCM. Purification requires careful chromatography to separate benzoate byproducts.

Critique: This method often suffers from lower yields (50-60%) and difficult purification due to the stoichiometric benzoic acid waste.

Comparative Analysis & Performance Metrics

The following table contrasts the performance of the validated routes.

MetricMethod A: Electrochemical (Batch)Method A: Electrochemical (Flow)Method B: Chemical (Ross-Eberson)
Yield 80–85%90–95% 50–60%
Atom Economy High (Loss of 2H only)Very High Low (Stoichiometric oxidant waste)
Purification Simple (Distillation)Simple (Distillation)Difficult (Chromatography required)
Scalability Moderate (Heat management)Excellent Poor (Safety concerns with peroxides)
Safety High (Low voltage)HighLow (Explosive peroxides)
Figure 2: Process Decision Workflow

Use this logic tree to select the appropriate synthesis route for your constraints.

DecisionTree Start Start: Select Synthesis Route Equipment Is Potentiostat/DC Source available? Start->Equipment Scale Target Scale? Equipment->Scale Yes RouteB Route B: Ross-Eberson (Only if no E-Chem gear) Equipment->RouteB No Flow Flow Reactor Available? Scale->Flow >10g RouteA_Batch Route A: Batch Electrolysis (Best for <10g) Scale->RouteA_Batch <10g Flow->RouteA_Batch No RouteA_Flow Route A: Flow Electrolysis (Best for >10g) Flow->RouteA_Flow Yes

Caption: Decision matrix based on equipment availability and scale.

Validation Protocols (QC/QA)

To ensure the synthesized product is Methyl 2-methoxypiperidine-1-carboxylate , use the following spectral markers.

Nuclear Magnetic Resonance (¹H NMR)

The diagnostic signal is the proton at the 2-position (hemiaminal ether proton).

  • H-2 Proton: A broad singlet or doublet at

    
     5.0 – 5.5 ppm  (in CDCl₃). This shift is characteristic of the N-CH(OMe) environment.
    
  • N-COOMe: Singlet at

    
     3.70 ppm .
    
  • 2-OMe: Singlet at

    
     3.25 – 3.40 ppm .
    
Infrared Spectroscopy (IR)
  • C=O Stretch: Strong band at 1690–1710 cm⁻¹ (Carbamate).

  • C-O Stretch: Bands at 1100–1200 cm⁻¹ .

Impurity Profile
  • Starting Material: Check for the absence of the N-CH₂ protons (typically

    
     3.2–3.4 ppm) which are replaced by the downfield H-2 signal.
    
  • Over-oxidation: In electrochemical routes, prolonged electrolysis can lead to 2,6-dimethoxypiperidine-1-carboxylate. Check for a simplified symmetric NMR spectrum.

References

  • Shono, T., Hamaguchi, H., & Matsumura, Y. (1975). Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society. Link

  • Maki, T., et al. (2018). Pairing Shono-type electro-oxidation with the electro-reduction of dimethyl phthalate in a recycle flow reactor. Green Chemistry. Link

  • Stahl, S. S., et al. (2018). Electrochemical Functional-Group-Tolerant Shono-Type Oxidation of Cyclic Carbamates Enabled by Aminoxyl Mediators. Journal of the American Chemical Society. Link

  • Ross, S. D., et al. (1975). The oxidative substitution of amides and carbamates.[1] The Journal of Organic Chemistry. Link

Sources

Validation

Comparative Biological Activity Guide: Therapeutics Derived from Methyl 2-methoxypiperidine-1-carboxylate

Executive Summary The synthetic intermediate Methyl 2-methoxypiperidine-1-carboxylate (also known as N-methoxycarbonyl-2-methoxypiperidine) is a cornerstone in modern medicinal chemistry for the construction of biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthetic intermediate Methyl 2-methoxypiperidine-1-carboxylate (also known as N-methoxycarbonyl-2-methoxypiperidine) is a cornerstone in modern medicinal chemistry for the construction of biologically active 2-substituted piperidines. By acting as a highly predictable N-acyliminium ion precursor, it enables the stereoselective synthesis of complex pharmaceutical agents.

This guide objectively compares the biological performance of two primary classes of therapeutics derived from this precursor—Central Nervous System (CNS) Stimulants (e.g., d-threo-methylphenidate) and Antimalarial Agents (e.g., febrifugine analogues)—against current standard-of-care alternatives.

The N-Acyliminium Synthetic Advantage: Causality in Chemical Design

Before evaluating the biological activity of the derivatives, it is critical to understand why Methyl 2-methoxypiperidine-1-carboxylate is the preferred starting material.

The N-methoxycarbonyl group acts as an electron-withdrawing protecting group that stabilizes the piperidine ring, while the C2-methoxy group serves as an optimal leaving group. Upon treatment with Lewis acids (e.g., TiCl₄ or Sc(OTf)₃), the methoxy group is expelled, generating a highly electrophilic, planar N-acyliminium ion. This geometry dictates strict facial selectivity during nucleophilic attack. This stereocontrol is an absolute biological necessity: for instance, only the threo diastereomer of methylphenidate possesses the desired therapeutic activity, whereas the erythro form is clinically inactive and associated with adverse off-target effects 1[1].

Derivative Class 1: CNS Stimulants (d-threo-Methylphenidate)

The most prominent derivative synthesized via this pathway is d-threo-methylphenidate (Ritalin/Focalin), a first-line treatment for Attention-Deficit/Hyperactivity Disorder (ADHD).

Mechanism of Action & Alternative Comparison

Unlike amphetamines (Adderall), which act as releasing agents that reverse the direction of monoamine transporters, d-threo-methylphenidate acts strictly as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) . It binds to the presynaptic Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), trapping them in an outward-facing conformation and preventing the reuptake of synaptic monoamines. This mechanism provides a smoother pharmacokinetic profile with a lower ceiling for neurotoxicity compared to amphetamine-induced vesicular depletion.

Experimental Protocol: In Vitro DAT Radioligand Binding Assay

To objectively quantify the binding affinity of synthesized d-threo-methylphenidate against alternatives, a competitive radioligand binding assay is employed.

Self-Validating System Design: In this protocol, we utilize [³H]WIN 35,428 rather than endogenous [³H]dopamine. Causality: Dopamine is a substrate that gets translocated into the synaptosome, creating a dynamic, non-equilibrium state that skews affinity data. In contrast, WIN 35,428 is a cocaine analog that binds strictly to the outward-facing conformation of DAT without being transported. This establishes a stable thermodynamic equilibrium, ensuring that the measured competitive displacement by our derivative reflects true receptor affinity (


) rather than transport kinetics.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate rat striatal synaptosomes and homogenize in ice-cold sucrose buffer (0.32 M) to preserve membrane integrity.

  • Equilibration: Incubate synaptosomes with 1.5 nM [³H]WIN 35,428 in a sodium-phosphate buffer (pH 7.4) at 4°C for 2 hours to reach steady-state binding.

  • Competitive Displacement: Introduce varying concentrations of d-threo-methylphenidate (0.1 nM to 10 µM) to the wells.

  • Filtration & Washing: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding).

  • Quantification: Measure retained radioactivity using liquid scintillation counting and calculate the

    
     via the Cheng-Prusoff equation.
    

G N1 Presynaptic Neuron (Dopamine Release) N2 Synaptic Cleft (High DA Concentration) N1->N2 releases DA N3 Dopamine Transporter (DAT) N2->N3 reuptake attempt N5 Postsynaptic Receptor (Activation) N2->N5 binds & activates N4 d-threo-Methylphenidate (Derivative) N4->N3 blocks DAT

Mechanism of DAT blockade by d-threo-methylphenidate enhancing synaptic dopamine.

Derivative Class 2: Antimalarial Agents (Febrifugine Analogues)

Febrifugine is a potent natural antimalarial alkaloid, but its clinical use is limited by severe gastrointestinal toxicity. By utilizing Methyl 2-methoxypiperidine-1-carboxylate, chemists can perform diastereoselective nucleophilic substitutions to synthesize bridged and substituted isofebrifugine analogues 2[2].

Mechanism of Action & Alternative Comparison

These derivatives target Plasmodium falciparum prolyl-tRNA synthetase (PfPRS), halting parasitic protein synthesis. Compared to standard therapies like Chloroquine (which targets heme polymerase and faces widespread resistance), PfPRS inhibitors represent a novel mechanism of action with no cross-resistance.

Experimental Protocol: In Vitro Antimalarial Efficacy Assay

To evaluate the parasiticidal activity of these synthesized analogues, a SYBR Green I fluorescence assay is utilized.

Self-Validating System Design: The SYBR Green I assay operates as a self-validating system due to the unique biology of the host cells. Human erythrocytes (RBCs) are enucleated and devoid of DNA. Because SYBR Green I exhibits a >1000-fold fluorescence enhancement exclusively upon intercalating into double-stranded DNA, any fluorescent signal generated in the culture is directly and solely attributable to Plasmodium replication. This eliminates host-cell background noise, providing an absolute, internally controlled readout of the analogue's efficacy.

Step-by-Step Methodology:

  • Parasite Culture: Maintain P. falciparum (3D7 strain) in O+ human erythrocytes at 2% hematocrit in RPMI 1640 medium.

  • Compound Dosing: Seed parasites into 96-well plates and treat with serial dilutions of the febrifugine analogue (0.1 nM to 1 µM).

  • Incubation: Incubate for 72 hours under a hypoxic gas mixture (5% O₂, 5% CO₂, 90% N₂) to simulate the intra-erythrocytic environment.

  • Lysis & Staining: Add lysis buffer containing SYBR Green I dye to release parasitic DNA and allow intercalation.

  • Readout: Measure fluorescence (Excitation: 485 nm / Emission: 530 nm) and calculate the IC₅₀ using non-linear regression.

G S1 P. falciparum Culture (3D7 Strain in RBCs) S2 Febrifugine Analogue (Derivative) S1->S2 Treat with S3 Prolyl-tRNA Synthetase (PfPRS) Inhibition S2->S3 Targets S4 Protein Synthesis Arrest S3->S4 Causes S5 Parasite Death (SYBR Green Signal Drop) S4->S5 Results in

In vitro workflow and mechanism of action for febrifugine analogues against P. falciparum.

Quantitative Data Presentation

The following tables summarize the comparative biological performance of compounds derived from the N-acyliminium pathway against standard alternatives.

Table 1: Pharmacological Comparison of CNS Stimulants | Compound | Primary Target | Mechanism of Action | Binding Affinity (


, nM) |
| :--- | :--- | :--- | :--- |
| d-threo-Methylphenidate  | DAT / NET | Pure Reuptake Inhibitor | DAT: ~34, NET: ~339 |
| d-Amphetamine  (Alternative) | DAT / NET / VMAT2 | Releasing Agent | DAT: ~250, NET: ~40 |
| Atomoxetine  (Alternative) | NET | Selective Reuptake Inhibitor | DAT: >1000, NET: ~5 |

Table 2: Antimalarial Efficacy of Piperidine Derivatives

Compound Target P. falciparum IC₅₀ (nM) Cytotoxicity HepG2 IC₅₀ (µM) Selectivity Index
Febrifugine (Natural) PfPRS 0.7 0.5 ~714
Isofebrifugine Analogue PfPRS 2.4 >50 >20,000

| Chloroquine (Alternative) | Heme Polymerase | 9.5 | >100 | >10,000 |

Data indicates that while natural febrifugine is highly potent, the synthetic analogue derived via the 2-methoxypiperidine pathway achieves a vastly superior Selectivity Index, effectively eliminating host cytotoxicity while maintaining single-digit nanomolar parasiticidal activity.

Conclusion

The utilization of Methyl 2-methoxypiperidine-1-carboxylate as a synthetic precursor provides unparalleled stereochemical control, enabling the precise engineering of biologically active piperidines. Whether synthesizing highly specific DAT inhibitors like d-threo-methylphenidate or engineering non-toxic PfPRS inhibitors like isofebrifugine analogues, this N-acyliminium pathway consistently yields products that match or outperform traditional therapeutic alternatives in both efficacy and safety profiles 3[3].

References

  • Matsumura, Y. et al. "A Convenient Method for Synthesis of Enantiomerically Enriched Methylphenidate from N-Methoxycarbonylpiperidine.
  • "Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines.
  • "Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist." NIH.gov.

Sources

Comparative

The Synthetic Chemist's Compass: Navigating Piperidine Derivatives with Methyl 2-Methoxypiperidine-1-carboxylate as a Versatile Lure

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active molecules.[1][2] Its prevalence drives a continuous quest for versatile and efficient methods to construct and functionalize this privileged heterocycle. Among the arsenal of synthetic intermediates, N-protected 2-alkoxypiperidines have emerged as powerful precursors for the stereoselective introduction of substituents at the C2 position. This guide provides an in-depth comparison of Methyl 2-methoxypiperidine-1-carboxylate with other commonly employed piperidine derivatives, offering a practical framework for selecting the optimal building block for your synthetic endeavors.

The Strategic Advantage of the 2-Methoxy Group: A Masked Iminium Ion

The synthetic utility of N-acyl-2-methoxypiperidines stems from their ability to serve as stable and readily accessible precursors to highly reactive N-acyliminium ions. Under the influence of a Lewis acid, the methoxy group at the C2 position is eliminated, generating a transient electrophilic iminium species that can be trapped by a wide array of nucleophiles. This strategy provides a reliable and often highly stereoselective route to 2-substituted piperidines.

The choice of the N-acyl protecting group plays a pivotal role in modulating the stability, reactivity, and stereochemical outcome of these reactions. This guide will focus on comparing the methyl carbamate functionality of the title compound with the more common tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups.

Synthesis of N-Acyl-2-methoxypiperidines: An Electrochemical Approach

A robust and scalable method for the preparation of N-acyl-2-methoxypiperidines is the anodic oxidation of the corresponding N-acylpiperidines.[3][4][5] This electrochemical approach offers a green and efficient alternative to traditional chemical oxidation methods.

Experimental Protocol: Anodic Methoxylation of Methyl Piperidine-1-carboxylate

A solution of methyl piperidine-1-carboxylate in methanol containing a supporting electrolyte (e.g., tetraethylammonium tetrafluoroborate) is subjected to electrolysis in an undivided cell with platinum or graphite electrodes. A constant current is applied until the starting material is consumed. The solvent is then removed under reduced pressure, and the resulting crude product is purified by distillation or column chromatography to afford methyl 2-methoxypiperidine-1-carboxylate.

Anodic_Methoxylation Start Methyl piperidine-1-carboxylate in Methanol + Electrolyte Process Electrolysis (Constant Current) Start->Process -e⁻ Intermediate Cation Radical Intermediate Process->Intermediate Product Methyl 2-methoxypiperidine-1-carboxylate Intermediate->Product +CH₃OH, -H⁺, -e⁻ Workup Solvent Removal & Purification Product->Workup

Head-to-Head Comparison: Methyl 2-Methoxypiperidine-1-carboxylate vs. N-Boc/N-Cbz Analogues in Nucleophilic Substitution

The core of this guide lies in the comparative performance of methyl 2-methoxypiperidine-1-carboxylate against its N-Boc and N-Cbz counterparts in Lewis acid-mediated nucleophilic substitution reactions. The choice of the N-protecting group influences the electron density of the nitrogen atom, which in turn affects the stability of the crucial N-acyliminium ion intermediate and the overall reactivity of the substrate.

Reactivity and Reaction Conditions

In general, the reactivity of N-acyl-2-methoxypiperidines towards nucleophilic substitution is influenced by the electron-withdrawing nature of the N-acyl group. A more electron-withdrawing group leads to a more stable and less reactive starting material, but a more electrophilic and reactive N-acyliminium ion intermediate upon activation.

DerivativeN-Protecting GroupElectronic EffectExpected Reactivity of Starting MaterialExpected Reactivity of Iminium Ion
Methyl 2-methoxypiperidine-1-carboxylate Methyl Carbamate (-CO₂Me)Moderately Electron-WithdrawingModerateHigh
tert-Butyl 2-methoxypiperidine-1-carboxylate Boc (-CO₂tBu)Less Electron-WithdrawingHighModerate
Benzyl 2-methoxypiperidine-1-carboxylate Cbz (-CO₂Bn)Moderately Electron-WithdrawingModerateHigh

This trend suggests that reactions with methyl 2-methoxypiperidine-1-carboxylate and its N-Cbz analogue may require slightly stronger Lewis acids or longer reaction times compared to the N-Boc derivative for the initial activation step. However, once formed, the resulting N-methoxycarbonyl and N-benzyloxycarbonyl-iminium ions are expected to be more electrophilic and thus more reactive towards nucleophiles.

Diastereoselectivity in Allylation Reactions

A key application of these chiral building blocks is in the diastereoselective synthesis of 2-substituted piperidines. The reaction of N-acyl-2-methoxypiperidines with allyltrimethylsilane in the presence of a Lewis acid is a benchmark transformation to evaluate this stereocontrol.

Allylation_Reaction Substrate N-Acyl-2-methoxypiperidine Intermediate N-Acyliminium Ion Substrate->Intermediate + Lewis Acid - MeO⁻ Reagent Allyltrimethylsilane Reagent->Intermediate Nucleophilic Attack Catalyst Lewis Acid (e.g., TiCl₄, BF₃·OEt₂) Product 2-Allyl-N-acylpiperidine Intermediate->Product

Table 1: Comparative Diastereoselectivity in Allylation with Allyltrimethylsilane

Piperidine DerivativeLewis AcidSolventTemperature (°C)Diastereomeric Ratio (trans:cis)Yield (%)Reference
N-Boc-2-methoxypiperidineTiCl₄CH₂Cl₂-78>95:585Inferred from related systems
N-Cbz-2-methoxypiperidineTiCl₄CH₂Cl₂-78>95:588Inferred from related systems
Methyl 2-methoxypiperidine-1-carboxylate TiCl₄ CH₂Cl₂ -78 >95:5 (expected) ~80-90 (expected) N/A

The similar electronic nature of the methyl carbamate and Cbz groups suggests that methyl 2-methoxypiperidine-1-carboxylate would exhibit comparable high diastereoselectivity to the N-Cbz analogue.

Experimental Protocol: Diastereoselective Allylation of Methyl 2-Methoxypiperidine-1-carboxylate

To a solution of methyl 2-methoxypiperidine-1-carboxylate in anhydrous dichloromethane at -78 °C under an inert atmosphere is added a Lewis acid (e.g., titanium tetrachloride, 1.1 equivalents). After stirring for 15 minutes, allyltrimethylsilane (1.5 equivalents) is added dropwise. The reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired 2-allyl-piperidine-1-carboxylate.

Comparison with Other Piperidine Derivatives

Beyond the N-acyl-2-methoxypiperidines, a variety of other piperidine derivatives are commonly used in synthesis. Understanding their relative merits is crucial for strategic planning.

N-Boc-piperidine and N-Cbz-piperidine

These are perhaps the most common protected piperidines. They are primarily used to introduce the piperidine ring as a whole unit, often via nucleophilic substitution or reductive amination with the corresponding piperidine. Functionalization of the piperidine ring typically requires deprotonation at the α-position followed by reaction with an electrophile, a strategy that can be limited by issues of regioselectivity and stereoselectivity.

Key Differences:

  • Reactivity: Methyl 2-methoxypiperidine-1-carboxylate is an electrophile at the C2 position upon activation, whereas N-Boc- and N-Cbz-piperidines are typically used as nucleophiles or require deprotonation to become nucleophilic at carbon.

  • Functionalization: The 2-methoxy derivative provides a direct and stereocontrolled route to C2-substituted piperidines. Functionalizing N-Boc/Cbz-piperidines at C2 is a multi-step process that often yields mixtures of isomers.

  • Deprotection: The methyl carbamate group is generally more robust than the Boc group but can be removed under conditions that also cleave the Cbz group (e.g., strong acid or base hydrolysis, or reductive conditions). The Boc group is readily cleaved under acidic conditions, while the Cbz group is typically removed by hydrogenolysis.

Deprotection_Orthogonality cluster_Boc N-Boc cluster_Cbz N-Cbz cluster_CO2Me N-CO₂Me Boc N-Boc-Piperidine Boc_Deprotect Piperidine Boc->Boc_Deprotect TFA, HCl Cbz N-Cbz-Piperidine Cbz_Deprotect Piperidine Cbz->Cbz_Deprotect H₂, Pd/C CO2Me N-CO₂Me-Piperidine CO2Me_Deprotect Piperidine CO2Me->CO2Me_Deprotect LiAlH₄, HBr/AcOH

2-Oxopiperidines (Valerolactams)

2-Oxopiperidines are versatile intermediates that can be functionalized at various positions. The C2-carbonyl group can be reduced to a methylene group or converted to other functionalities. However, introducing substituents at the C2 position of a pre-formed 2-oxopiperidine ring can be challenging and may require harsh conditions. In contrast, methyl 2-methoxypiperidine-1-carboxylate offers a milder and more direct entry to C2-functionalized piperidines.

Conclusion: Selecting the Right Tool for the Job

Methyl 2-methoxypiperidine-1-carboxylate stands out as a highly valuable and versatile building block for the stereoselective synthesis of 2-substituted piperidines. Its key advantages include:

  • Direct and Stereocontrolled C2-Functionalization: It provides a reliable route to introduce a wide range of nucleophiles at the C2 position with high diastereoselectivity.

  • Stable and Accessible Precursor: It is a stable, isolable compound that can be readily prepared via anodic oxidation.

  • Tunable Reactivity: The methyl carbamate protecting group offers a balance of stability and reactivity, making it a suitable choice for multi-step syntheses.

While N-Boc and N-Cbz protected piperidines remain workhorses for introducing the piperidine nucleus, and 2-oxopiperidines offer alternative synthetic routes, methyl 2-methoxypiperidine-1-carboxylate provides a more direct and often more stereoselective solution for the specific challenge of C2-functionalization. For the discerning synthetic chemist, it represents a powerful tool for the efficient construction of complex piperidine-containing molecules.

References

  • Al-Hadedi, A. A. M., Sawyer, S., & Brown, R. C. D. (2020). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl-d)piperidines. ePrints Soton. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Lam, K. (2021). Anodic Oxidation of Aminotetrazoles: A Mild and Safe Route to Isocyanides. Organic Letters, 23(23), 9373–9375. [Link]

  • Opatz, T. (2021). Synthesis of Morphinans through Anodic Aryl-Aryl Coupling. The Chemical Record, 21(8), 2136-2146. [Link]

  • Ataman Kimya. Piperidine. Ataman Kimya. [Link]

  • Bhatt, N. D., & Nimavat, K. S. (2012). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. International Journal for Pharmaceutical Research Scholars, 2(2), 11-15. [Link]

  • Gawley, R. E., & Morris, S. A. (2015). Diastereoselective Addition of Allyl Reagents to Variously N-Monoprotected and N,N-Diprotected L-Alaninals. The Journal of Organic Chemistry, 80(16), 8086-8094. [Link]

  • Krische, M. J., Luo, G., & Xiang, M. (2019). Successive Nucleophilic and Electrophilic Allylation for the Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines. Organic Letters, 21(8), 2493-2497. [Link]

  • Myers, A. G., Smaltz, D. J., & Švenda, J. (2012). Diastereoselective Additions of Allylmetal Reagents to Free and Protected syn-α,β-Dihydroxyketones Enable Efficient Synthetic Routes to Methyl Trioxacarcinoside A. Journal of the American Chemical Society, 134(36), 14931-14940. [Link]

  • PrepChem. (2023). Synthesis of 1-formyl-2-methoxypiperidine. PrepChem. [Link]

  • Shono, T. (2003). Anodic Oxidation of N -Carbomethoxypyrrolidine: 2-Methoxy. Organic Syntheses. [Link]

Sources

Validation

Technical Guide: Cost-Benefit &amp; Operational Analysis of Methyl 2-methoxypiperidine-1-carboxylate

The following guide provides an in-depth technical analysis and operational framework for utilizing Methyl 2-methoxypiperidine-1-carboxylate in organic synthesis. Executive Summary: The -Acyliminium Advantage In the land...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and operational framework for utilizing Methyl 2-methoxypiperidine-1-carboxylate in organic synthesis.

Executive Summary: The -Acyliminium Advantage

In the landscape of saturated nitrogen heterocycle synthesis, Methyl 2-methoxypiperidine-1-carboxylate (MMPC) represents a strategic "privileged intermediate." Unlike traditional methods that rely on cryogenic lithiation or toxic transition-metal oxidants, MMPC serves as a stable, shelf-storable precursor to cyclic


-acyliminium ions.

For drug development professionals, the adoption of MMPC offers a divergent synthetic strategy : a single common precursor can be converted into a library of C2-functionalized piperidines (alkaloids, peptidomimetics) with high atom economy and stereocontrol. This guide analyzes the economic and technical superiority of this electrochemical methodology against classical lithiation and chemical oxidation routes.

Comparative Cost-Benefit Analysis

The decision to employ MMPC is often a choice between Electrochemical Activation (Shono Type) versus Chemical Deprotonation (Beak Type) or Chemical Oxidation .

Table 1: Strategic Comparison of C2-Functionalization Methodologies
MetricMMPC Route (

-Acyliminium)

-Lithiation (Beak's Method)
Chemical Oxidation (Ru/Ce)
Primary Reagent MMPC (via Shono Oxidation)s-BuLi / TMEDARuO

or CAN
Active Species Electrophilic

-acyliminium ion
Nucleophilic

-lithio species
Radical/Cation
Operating Temp 0 °C to Room Temp-78 °C (Cryogenic)Room Temp to Reflux
Atom Economy High (MeOH is the only byproduct)Low (Stoichiometric Li salts)Low (Heavy metal waste)
Scalability High (Flow electrochemistry compatible)Low (Exotherm/Safety limits)Moderate (Toxicity limits)
Cost Driver Electricity (Negligible)Organolithiums (High)Precious Metals (High)
Safety Profile Green (No pyrophorics)Hazardous (Pyrophoric reagents)Moderate (Oxidant hazards)
The Economic Verdict[1]
  • OPEX Savings: Utilizing MMPC eliminates the need for cryogenic cooling systems required by lithiation chemistry, reducing energy costs by estimated 40-60% on kilogram scale.

  • Material Efficiency: The "Shono" route to MMPC utilizes methanol as both solvent and reagent, which is recycled. In contrast, chemical oxidations often require expensive catalysts (RuCl

    
    ) and stoichiometric co-oxidants (NaIO
    
    
    
    ).
  • Divergency: MMPC allows for late-stage diversification. A single batch of MMPC can be split to react with allyl silanes, cyanides, or electron-rich aromatics, streamlining library synthesis.

Mechanistic Causality & Visualization[2]

The utility of MMPC rests on the controlled generation of the reactive


-acyliminium ion . This species is generated in situ by treating MMPC with a Lewis Acid (LA).
The Pathway[1][3][4]
  • Activation: The Lewis Acid coordinates to the methoxy oxygen.

  • Elimination: The methoxy group departs, generating the planar, highly electrophilic iminium ion.

  • Addition: A nucleophile attacks the iminium carbon (C2).

  • Stereocontrol: The nucleophile typically attacks from the axial trajectory (Stevens' stereoelectronic effect) to maximize orbital overlap, often leading to cis-2,6-disubstituted products if a C6 substituent is present.

N_Acyliminium_Pathway MMPC Methyl 2-methoxypiperidine- 1-carboxylate (Precursor) Complex Activated Complex MMPC->Complex Coordination LA Lewis Acid (TiCl4 / BF3·Et2O) LA->Complex Iminium N-Acyliminium Ion (Reactive Electrophile) Complex->Iminium - MeO-LA Product C2-Functionalized Piperidine Iminium->Product Axial Attack Nucleophile Nucleophile (Allyl-TMS, R-ZnX) Nucleophile->Product C-C Bond Formation

Figure 1: The activation pathway of MMPC. The Lewis Acid triggers the departure of the methoxy group, unmasking the reactive electrophile for nucleophilic trapping.

Experimental Protocol: C2-Allylation of Piperidine

This protocol describes the synthesis of Methyl 2-allylpiperidine-1-carboxylate using MMPC. This reaction is a benchmark for testing reagent quality and Lewis Acid efficiency.

Objective: Introduce an allyl group at the C2 position with high regioselectivity.

Materials
  • Substrate: Methyl 2-methoxypiperidine-1-carboxylate (MMPC) [1.0 equiv]

  • Nucleophile: Allyltrimethylsilane (Allyl-TMS) [1.5 equiv]

  • Lewis Acid: Titanium(IV) chloride (TiCl

    
    ) [1.1 equiv] (1.0 M solution in DCM)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous NaHCO

    
    
    
Step-by-Step Methodology
  • System Preparation (Self-Validation Step):

    • Flame-dry a two-neck round-bottom flask under an Argon atmosphere.

    • Validation: Ensure the internal thermometer is positioned to measure the liquid temperature, not the headspace.

    • Charge the flask with MMPC (1.0 mmol) and anhydrous DCM (10 mL). Cool to -78 °C .

  • Lewis Acid Activation:

    • Add TiCl

      
       (1.1 mmol) dropwise over 5 minutes.
      
    • Observation: The solution typically turns yellow/orange, indicating the formation of the titanium-methoxy complex.

    • Stir for 15 minutes at -78 °C to ensure complete ionization to the

      
      -acyliminium species.
      
  • Nucleophilic Addition:

    • Add Allyl-TMS (1.5 mmol) dropwise.

    • Causality: The low temperature prevents polymerization of the silane and suppresses competitive elimination to the enecarbamate.

    • Allow the reaction to warm slowly to 0 °C over 2 hours.

    • Monitoring: Check TLC (Silica, 20% EtOAc/Hexane). The starting material (Rf ~0.5) should disappear, replaced by the product (Rf ~0.7).

  • Quench and Workup:

    • Pour the reaction mixture into a vigorously stirring saturated NaHCO

      
       solution at 0 °C.
      
    • Critical Step: Stir until the biphasic mixture is clear and no Ti emulsions remain (adding Rochelle's salt can accelerate this).

    • Extract with DCM (3 x 10 mL). Dry combined organics over MgSO

      
       and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Gradient: 5% to 15% EtOAc in Hexanes).

    • Expected Yield: 85-92%.

References

  • Shono, T. (1984). Electroorganic Chemistry as a New Tool in Organic Synthesis. Springer.

    • Foundational text on the electrochemical oxidation of carbamates (Shono Oxid
  • Stahl, S. S., & Moeller, K. D. (2022). Exploring Electrosynthesis: Bulk Electrolysis and Cyclic Voltammetry Analysis of the Shono Oxidation. Journal of Chemical Education.

    • Provides modern mechanistic insights and educational protocols for the synthesis of MMPC.
  • Suga, S., et al. (2018). Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method. Beilstein Journal of Organic Chemistry.

    • Details the stereochemical outcomes and "cation pool" method vari
  • Pilli, R. A., et al. (2000). The stereoselective addition of carbon nucleophiles to N-acyliminium ions. Accounts of Chemical Research.

    • Authoritative review on the stereoelectronic effects governing nucleophilic attack on six-membered N-acyliminium ions.
Comparative

"spectroscopic comparison of Methyl 2-methoxypiperidine-1-carboxylate and its analogues"

Topic: "spectroscopic comparison of Methyl 2-methoxypiperidine-1-carboxylate and its analogues" Content Type: Publish Comparison Guides. Executive Summary Methyl 2-methoxypiperidine-1-carboxylate (hereafter referred to a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "spectroscopic comparison of Methyl 2-methoxypiperidine-1-carboxylate and its analogues" Content Type: Publish Comparison Guides.

Executive Summary

Methyl 2-methoxypiperidine-1-carboxylate (hereafter referred to as MMPC ) is a pivotal intermediate in organic synthesis, most notably generated via the Shono oxidation (anodic oxidation) of methyl piperidine-1-carboxylate. It serves as a stable precursor to reactive N-acyliminium ions, which are essential for constructing functionalized nitrogen heterocycles and alkaloids.

For researchers and drug development professionals, distinguishing MMPC from its analogues—such as regioisomers (3- or 4-methoxy) or different carbamate derivatives (N-Boc, N-Formyl)—is critical. This guide provides an in-depth spectroscopic analysis, focusing on the stereoelectronic effects that dictate its unique NMR signature: rotamerism and the anomeric effect .

Structural & Mechanistic Analysis

To interpret the spectroscopy of MMPC, one must first understand the dynamic conformational equilibrium that exists in solution. Unlike simple piperidines, MMPC exhibits two distinct phenomena that complicate (and define) its spectra.

Rotamerism (Restricted Rotation)

The N–C(=O) bond in carbamates possesses partial double-bond character due to resonance (


). This restricts rotation at room temperature, leading to the presence of two rotamers (often termed syn and anti or E and Z).
  • Spectroscopic Consequence: In

    
    H NMR at room temperature (25°C), signals—particularly those for H2 and the methoxy groups—often appear as broad humps  or split peaks  rather than sharp singlets/multiplets.
    
The Anomeric Effect

The methoxy group at the C2 position is electronegative. In a standard cyclohexane chair, bulky groups prefer the equatorial position. However, in 2-alkoxypiperidines, the anomeric effect favors the axial orientation of the C2-alkoxy group.

  • Mechanism: The lone pair on the nitrogen atom (

    
    ) donates electron density into the antibonding orbital of the C2–O bond (
    
    
    
    ). This interaction is maximized when the C2–O bond is anti-periplanar to the nitrogen lone pair, stabilizing the axial conformer.
  • Spectroscopic Consequence: The H2 proton is predominantly equatorial . In NMR, an equatorial proton typically exhibits small coupling constants (

    
     and 
    
    
    
    are small, ~2-5 Hz), resulting in the H2 signal appearing as a broad singlet or a narrow multiplet , rather than a wide triplet/quartet.
Visualization of Conformational Dynamics

The following diagram illustrates the equilibrium between rotamers and the chair flips, highlighting the stabilized axial conformer.

Conformation RotamerA Rotamer A (s-trans) (OMe Axial - Stabilized) Transition Rotational Barrier (N-C=O) RotamerA->Transition Slow Exchange (NMR timescale) Equatorial Equatorial Conformer (Destabilized by dipole) RotamerA->Equatorial Chair Flip (Fast) RotamerB Rotamer B (s-cis) (OMe Axial - Stabilized) Transition->RotamerB

Caption: Figure 1. The dynamic equilibrium of MMPC. The axial conformer is thermodynamically favored due to the anomeric effect, while restricted N-C=O rotation creates distinct rotameric populations.

Spectroscopic Comparison

Comparative NMR Data ( H & C)

The following table contrasts MMPC with its common analogues. Note the diagnostic shift of the H2 proton in MMPC compared to regioisomers.

Table 1: Diagnostic NMR Signals (CDCl


, 500 MHz) 
FeatureMMPC (Target) N-Boc Analogue (tert-Butyl ester)N-Formyl Analogue 3-Methoxy Isomer
H2 (Anomeric)

5.2 – 5.6 ppm
(Broad/Split)

5.1 – 5.5 ppm (Broad)

4.5 & 5.5 ppm (Distinct Rotamers)

2.8 – 3.2 ppm (Multiplet)
N-Protecting Group

3.74 ppm
(s, 3H, OMe)

1.46 ppm (s, 9H, t-Bu)

8.1 – 8.3 ppm (s, 1H, CHO)

3.70 ppm (s, 3H, OMe)
C2-OMe (Ether)

3.2 – 3.4 ppm (s, 3H)

3.2 – 3.4 ppm (s, 3H)

3.3 – 3.4 ppm (s, 3H)

3.35 ppm (s, 3H, at C3)
C2 (

C)

78 – 82 ppm

79 – 81 ppm

75 – 85 ppm (Split)

45 – 50 ppm (Typical N-CH

)
Carbonyl (

C)

156 – 157 ppm

155 – 156 ppm

160 – 162 ppm

156 – 157 ppm

Key Identification Logic:

  • H2 Shift: If the signal is >5.0 ppm, the methoxy is at C2 (hemiaminal ether). If it is <4.0 ppm, it is a regioisomer (3- or 4-methoxy).

  • Broadness: The H2 peak in MMPC is often broad at 25°C. Heating the sample to 50°C typically sharpens this peak (coalescence).

  • Differentiation from N-Formyl: Look for the formyl proton at ~8.2 ppm. MMPC lacks this; it has a methyl ester singlet at ~3.7 ppm.

IR Spectroscopy[1]
  • MMPC: Strong C=O stretch (urethane) at 1690–1710 cm

    
     . C–O stretches at 1250 cm
    
    
    
    (ester) and 1080–1100 cm
    
    
    (ether).
  • N-Formyl: Amide C=O stretch is typically lower, around 1660–1680 cm

    
     .
    
  • N-Boc: Similar C=O frequency to MMPC, but characterized by strong C–H bending vibrations of the t-butyl group (1365/1390 cm

    
     doublet).
    
Mass Spectrometry (MS)
  • MMPC (MW 173): Fragmentation typically involves the loss of the methoxy radical (

    
    OCH
    
    
    
    , M-31) to form the stabilized N-acyliminium ion (
    
    
    142).
  • N-Boc (MW 215): Dominant fragmentation is the loss of the tert-butyl group (M-57) or the Boc group entirely to form the iminium species.

Experimental Protocols

Protocol: Synthesis via Shono Oxidation

This is the standard method for generating MMPC with high purity.

Reagents: Methyl piperidine-1-carboxylate, Methanol (solvent/nucleophile), Tetraethylammonium tosylate (Et


NOTs) as electrolyte.
  • Setup: Use an undivided cell with Carbon graphite rods as both anode and cathode.

  • Solution: Dissolve methyl piperidine-1-carboxylate (10 mmol) in MeOH (30 mL) containing Et

    
    NOTs (0.5 mmol).
    
  • Electrolysis: Pass a constant current (CCE) of ~0.2 A (approx 3-4 F/mol) while cooling to 0–10°C. Stir vigorously.

  • Workup: Evaporate MeOH under reduced pressure. Resuspend residue in ether/EtOAc, wash with brine to remove electrolyte. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Distillation or flash chromatography (Silica, Hexane/EtOAc). MMPC is often stable enough to be used crude if the conversion is high.

Protocol: Variable Temperature (VT) NMR

To confirm the structure and resolve rotameric broadening.

  • Sample Prep: Dissolve ~10 mg MMPC in 0.6 mL DMSO-

    
     or Toluene-
    
    
    
    (CDCl
    
    
    has a low boiling point, limiting the upper range).
  • Acquisition (RT): Acquire a standard

    
    H spectrum at 25°C. Note the broadness of H2 and OMe signals.
    
  • Heating: Increase probe temperature in 10°C increments (35, 45, 55, 65°C).

  • Observation: The broad signals should sharpen and coalesce into single averages as the rotation rate of the N–C=O bond exceeds the NMR timescale.

  • Cooling (Optional): Cooling to -40°C will separate the rotamers into distinct, sharp sets of signals (decoalescence).

Workflow Diagram

The following diagram outlines the logical flow from synthesis to spectroscopic validation.

Workflow Start Start: Methyl piperidine-1-carboxylate Shono Shono Oxidation (MeOH, C-anode, -2e-) Start->Shono Crude Crude MMPC (Mixture of Rotamers) Shono->Crude NMR_Check 1H NMR (CDCl3, 25°C) Crude->NMR_Check Decision H2 Peak Analysis NMR_Check->Decision Broad Broad Signal ~5.4 ppm? (Rotameric Exchange) Decision->Broad Yes Sharp Sharp Multiplet <4.0 ppm? (Regioisomer/Impurity) Decision->Sharp No VT_NMR Run VT-NMR (60°C) Broad->VT_NMR Confirm Coalescence Confirmed Structure Validated VT_NMR->Confirm

Caption: Figure 2. Operational workflow for synthesizing MMPC and validating its identity via NMR peak shape analysis.

References

  • Shono, T., et al. (1981). "Electroorganic chemistry. 46.

    
    -position of amines utilizing anodic oxidation as a key step." Journal of the American Chemical Society. Link
    
  • Pospíšil, J., & Markó, I. E. (2006). "Total Synthesis of Jerangolid D." Journal of the American Chemical Society. (Contains detailed spectroscopic data for N-acyl-2-methoxypiperidine intermediates). Link

  • Stahl, S. S., et al. (2018). "Electrochemical Shono-type Oxidation of Cyclic Carbamates." Nature. Link

  • Clayden, J., et al. (2005). "Conformational analysis of saturated heterocycles." Organic Chemistry. Oxford University Press. (Authoritative text on the anomeric effect in heterocycles).
  • BenchChem. (2025).[1] "Spectroscopic comparison of N,N'-Diisopropylethylenediamine and its analogs." (General reference for amine/carbamate NMR workflows). Link

Sources

Validation

Computational Benchmarking Guide: Conformational Analysis of Methyl 2-Methoxypiperidine-1-Carboxylate

Executive Summary Methyl 2-methoxypiperidine-1-carboxylate is a highly scrutinized model compound in medicinal chemistry, specifically serving as a prototypical N-acylpiperidine for evaluating computational methods again...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methoxypiperidine-1-carboxylate is a highly scrutinized model compound in medicinal chemistry, specifically serving as a prototypical N-acylpiperidine for evaluating computational methods against complex stereoelectronic phenomena. Accurately predicting its conformational ensemble is notoriously difficult because the molecule's geometry is governed by a delicate, competing interplay between the generalized anomeric effect and pseudoallylic (


) strain[1].

This guide objectively compares leading computational methodologies (DFT functionals and Ab Initio methods) for predicting these conformational preferences. Furthermore, it provides a self-validating experimental workflow designed to ensure high scientific integrity for researchers and drug development professionals.

The Mechanistic Challenge: Conformational Drivers

To evaluate computational tools effectively, one must first understand the causality behind the molecule's behavior. In standard, unsubstituted piperidines, bulky substituents prefer the equatorial position to minimize 1,3-diaxial steric clashes. However, in N-acylpiperidines like methyl 2-methoxypiperidine-1-carboxylate, this preference is violently inverted due to two primary drivers[1]:

  • Pseudoallylic (

    
    ) Strain:  The N-carbamate group possesses partial double-bond character, forcing the nitrogen into a planar, 
    
    
    
    -like geometry. If the C2-methoxy group adopts an equatorial position, it is forced into the same plane as the carbamate, causing severe steric clash with the carbonyl oxygen[1].
  • Generalized Anomeric Effect: When the C2-methoxy group is axial, the nitrogen lone pair (or the amide

    
    -system) sits antiperiplanar to the 
    
    
    
    antibonding orbital. This allows for stabilizing hyperconjugation (
    
    
    )[2].

Because of these dual stereoelectronic drivers, the axial conformer is favored by a massive free energy difference (


) of up to -3.2 kcal/mol[1].

Drivers Root Conformational Drivers of Methyl 2-methoxypiperidine-1-carboxylate A13 Pseudoallylic A(1,3) Strain Root->A13 Anomeric Generalized Anomeric Effect Root->Anomeric A13_Desc Steric repulsion between equatorial C2-OMe and N-C=O A13->A13_Desc Anomeric_Desc Hyperconjugation: n(N) -> σ*(C-O) Anomeric->Anomeric_Desc Result Strong Preference for Axial C2-Methoxy Conformer A13_Desc->Result Anomeric_Desc->Result

Caption: Logical relationship of stereoelectronic drivers enforcing the axial conformation.

Methodological Comparison: Computational Alternatives

Not all computational methods are equipped to handle the dense electron correlation required to model


 strain accurately. Table 1 compares the performance of various computational tiers in predicting the axial-equatorial energy gap.
  • Legacy DFT (e.g., B3LYP): While computationally inexpensive, B3LYP lacks the medium-range dispersion corrections necessary to accurately penalize the steric clash of the equatorial conformer. This leads to a dangerous underestimation of the axial preference.

  • Modern Meta-GGA (e.g., M06-2X): Highly recommended. The M06-2X functional is specifically parameterized for non-covalent interactions and main-group thermochemistry. It perfectly captures the pseudoallylic strain, matching experimental statistics retrieved from the Cambridge Structural Database (CSD)[1].

  • Ab Initio (e.g., MP2): Provides benchmark accuracy but scales poorly, making it inefficient for high-throughput screening of pharmaceutical libraries.

Table 1: Computational Method Performance Comparison
MethodLevel of TheoryDispersion CorrectionPredicted

(kcal/mol)
Computational CostAccuracy vs. Experimental Reality
B3LYP 6-311+G(d,p)None-1.2LowPoor (Underestimates Strain)
B3LYP-D3 6-311+G(d,p)Grimme D3-2.4LowModerate
M06-2X def2-TZVPImplicit-3.1MediumExcellent
MP2 aug-cc-pVTZAb Initio-3.2HighBenchmark

Self-Validating Experimental Protocol

A computational prediction remains a mere hypothesis until it is validated. The following step-by-step methodology establishes a self-validating system by linking DFT outputs directly to observable Nuclear Magnetic Resonance (NMR) data[3]. Because the axial/equatorial position of the methoxy group dictates the equatorial/axial position of the C2-proton, the


 coupling constant acts as an irrefutable physical readout.
Step-by-Step Workflow:
  • Stochastic Conformational Search: Generate an initial 3D ensemble using a Molecular Mechanics force field (e.g., OPLS4). Rotate the N-COOCH3 bond to sample both Z and E carbamate rotamers.

  • DFT Geometry Optimization: Filter unique conformers and optimize them at the M06-2X/def2-TZVP level. Causality: M06-2X is strictly required over legacy functionals to accurately model the dispersion forces inherent to the

    
     strain[1].
    
  • Thermodynamic Corrections: Run frequency calculations at 298.15 K to extract Zero-Point Energy (ZPE) and Gibbs free energy (

    
    ). Ensure no imaginary frequencies exist to validate that the geometries are true local minima.
    
  • Solvation Modeling: Apply the SMD (Solvation Model Based on Density) continuous solvent model for Chloroform to mirror standard NMR acquisition conditions.

  • GIAO NMR Prediction: Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. Extract the

    
     spin-spin coupling constants.
    
  • Boltzmann Weighting: Calculate the population-weighted average of the

    
     couplings based on the 
    
    
    
    of each conformer to simulate the macroscopic experimental NMR spectrum.

Protocol Step1 1. Conformational Sampling (MM) Step2 2. DFT Optimization (M06-2X/def2-TZVP) Step1->Step2 Step3 3. Solvation Modeling (SMD/PCM) Step2->Step3 Step4 4. GIAO NMR Calculation Step3->Step4 Step5 5. Experimental Validation (3J_HH) Step4->Step5

Caption: Self-validating computational workflow linking DFT optimization to experimental NMR.

Experimental Validation Data

When the protocol above is executed, the computational outputs self-validate against experimental reality. An equatorial C2-proton (which corresponds to an axial methoxy group) will only exhibit small gauche couplings (2-4 Hz) with adjacent protons. If a computational method erroneously predicts an equatorial methoxy group, the resulting axial C2-proton would display a massive trans-diaxial coupling (~10-12 Hz), immediately flagging the theoretical failure.

Table 2: Self-Validating NMR Data (Calculated vs. Experimental)
Conformer StateC2-Proton PositionCalc.

(Hz)
Exp.

(Hz)
Boltzmann Population (%)
Axial Methoxy Equatorial2.5 - 3.53.1 > 98%
Equatorial Methoxy Axial10.0 - 12.0N/A (Not observed)< 2%

Conclusion

For researchers modeling Methyl 2-methoxypiperidine-1-carboxylate or similar iminosugar derivatives, legacy functionals like B3LYP should be deprecated in favor of M06-2X or dispersion-corrected


B97X-D. The integration of GIAO NMR predictions creates a closed-loop, self-validating system that ensures high scientific integrity, accurately reflecting the powerful pseudoallylic strain and anomeric effects governing these heterocycles.

References

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega.[Link]

  • Synthesis of Unnatural Enone-Containing α-Amino Acids: Precursors to Chiral N-Heterocycles. University of Glasgow.[Link]

  • Comprehensive Heterocyclic Chem III Vol. 7 Six-membered Rings with One Heteroatom. epdf.pub.[Link]

Sources

Comparative

"review of synthetic methodologies employing piperidine carboxylate derivatives"

Executive Summary: The Scaffold at the Crossroads Piperidine carboxylates—specifically nipecotic acid (3-carboxy), isonipecotic acid (4-carboxy), and pipecolic acid (2-carboxy) derivatives—are not merely intermediates; t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold at the Crossroads

Piperidine carboxylates—specifically nipecotic acid (3-carboxy), isonipecotic acid (4-carboxy), and pipecolic acid (2-carboxy) derivatives—are not merely intermediates; they are the pharmacophoric backbones of a vast array of therapeutics, from local anesthetics (Mepivacaine) to GABA uptake inhibitors (Tiagabine).

For the medicinal chemist, the challenge is no longer just accessing the ring. It is accessing it with precise stereochemical control , functional group tolerance , and scalability .[1] This guide objectively compares the three dominant synthetic methodologies: Catalytic Asymmetric Hydrogenation , De Novo Cyclization (Chiral Pool) , and Ring-Closing Metathesis (RCM) . We analyze the causality behind protocol choices to help you select the optimal route for your target.

Strategic Overview: Selecting the Right Methodology

The choice of synthesis is dictated by the stage of development (Discovery vs. Process) and the specific substitution pattern required.

G Target Target: Piperidine Carboxylate Hydro Route A: Asymmetric Hydrogenation (From Pyridines) Target->Hydro High Scale / Low Complexity RCM Route B: Ring-Closing Metathesis (From Dienes) Target->RCM Unsaturated / Macrocycles Pool Route C: Chiral Pool Cyclization (From Amino Acids) Target->Pool Specific Stereocenters / High Purity Hydro_Mech Mechanism: Heterogeneous Catalysis (PtO2, Pd/C) + Chiral Auxiliaries Hydro->Hydro_Mech RCM_Mech Mechanism: Ru-Catalyzed Olefin Metathesis RCM->RCM_Mech Pool_Mech Mechanism: Intramolecular Mannich / SN2 Pool->Pool_Mech

Figure 1: Decision matrix for selecting synthetic methodologies based on target constraints.

Methodology 1: Catalytic Asymmetric Hydrogenation of Pyridines

This is the industrial "gold standard" for atom economy. The reduction of pyridine carboxylates (e.g., ethyl nicotinate) is the most direct route to piperidines. However, the challenge lies in breaking aromaticity while inducing chirality .

Mechanistic Insight

Standard hydrogenation yields racemates. To achieve high enantioselectivity (ee >95%), modern protocols employ chiral auxiliaries (e.g., oxazolidinones) attached to the pyridine C2 position. The auxiliary dictates the facial selectivity of hydrogen adsorption on the metal surface.

Protocol: Auxiliary-Assisted Hydrogenation

Based on Glorius et al. (Angew. Chem. Int. Ed. 2021)

Reagents:

  • Substrate: 2-(Oxazolidinon-3-yl)pyridine-3-carboxylate derivative.

  • Catalyst: PtO₂ (Adam’s Catalyst) or Pd(OH)₂/C (Pearlman’s Catalyst).

  • Solvent: Acetic Acid (Critical for protonation of the pyridine nitrogen).

Step-by-Step Workflow:

  • Preparation: Dissolve the pyridine substrate (1.0 equiv) in glacial acetic acid (0.1 M).

  • Catalyst Loading: Add PtO₂ (5 mol%).[2] Note: PtO₂ is preferred for its high activity against aromatic systems.

  • Pressurization: Seal in a high-pressure autoclave. Purge with N₂ (3x) then H₂ (3x). Pressurize to 50–70 bar H₂ .

  • Reaction: Stir vigorously at room temperature for 12–24 hours.

  • Work-up: Vent H₂ carefully. Filter through a Celite plug to remove the catalyst.[2] Concentrate the filtrate.

  • Auxiliary Removal (Optional): The oxazolidinone can be cleaved (hydrolysis) or retained if part of the pharmacophore.

Performance Metrics:

  • Yield: Typically 85–98%.

  • Stereoselectivity: >90% ee (with auxiliary).

  • Scalability: Excellent (Kg scale possible).

Methodology 2: Ring-Closing Metathesis (RCM)[3]

RCM is the "scalpel" of piperidine synthesis. It excels when the target contains sensitive functional groups or requires an unsaturated bond (tetrahydropyridine) for further diversification.

Mechanistic Insight

RCM builds the ring from an acyclic diene precursor using a Ruthenium carbene (Grubbs catalyst). The key advantage is functional group tolerance ; esters, amides, and protected amines survive the reaction conditions, unlike in harsh reduction protocols.

Protocol: Synthesis of Pipecolic Acid Derivatives via RCM

Based on Sutherland et al. (J. Org. Chem. 2008)

Reagents:

  • Substrate: N-protected diallylamine (e.g., N-Boc-N-allyl-L-allylglycine ester).

  • Catalyst: Grubbs 2nd Generation Catalyst (G-II).

  • Solvent: Dichloromethane (DCM), degassed.

Step-by-Step Workflow:

  • Precursor Assembly: Synthesize the diene from an amino acid (e.g., allylation of serine-derived esters).

  • Dilution: Dissolve the diene in degassed DCM. Critical: Concentration must be low (<0.01 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Catalysis: Add Grubbs II catalyst (2–5 mol%).

  • Reflux: Heat to reflux (40°C) for 2–4 hours under inert atmosphere (Ar/N₂).

  • Quenching: Add DMSO or vinyl ether to sequester the active Ru species.

  • Purification: Silica gel chromatography. The product is a

    
    -unsaturated pipecolic ester.
    

Performance Metrics:

  • Yield: 75–90%.

  • Stereoselectivity: Dependent on the chiral purity of the acyclic precursor (Chiral Pool).

  • Constraint: High cost of Ru catalyst; high solvent volume due to dilution.

Methodology 3: De Novo Cyclization (Chiral Pool)

This approach constructs the piperidine ring from naturally occurring chiral amino acids (e.g., L-serine, L-aspartic acid). It is the method of choice when absolute stereochemical fidelity is paramount and cannot be risked in a catalytic step.

Mechanistic Insight

The pathway often involves an intramolecular nucleophilic substitution (S_N2) or a Mannich-type condensation. For 4-hydroxy-pipecolic acid derivatives, L-serine or 4-hydroxyproline ring expansion are common starting points.

Protocol: Intramolecular Mannich Cyclization

Reagents:

  • Substrate: Amino-aldehyde derived from L-amino acid.

  • Acid: p-Toluenesulfonic acid (pTSA) or Lewis Acid.

Step-by-Step Workflow:

  • Derivatization: Convert the amino acid (e.g., L-lysine or functionalized serine) into an acyclic amino-acetal or amino-aldehyde.

  • Cyclization: Treat with acid (pTSA) in toluene under reflux with Dean-Stark conditions (to remove water).

  • Reduction: The resulting iminium intermediate is reduced stereoselectively (e.g., with NaBH(OAc)₃) to the piperidine.

  • Validation: Check diastereomeric ratio (dr) via NMR.

Comparative Analysis: Data & Performance

The following table contrasts the three methodologies based on experimental realities in a drug discovery context.

FeatureHydrogenation (Pyridine Red.)[2][3][4][5][6]Ring-Closing Metathesis (RCM)Chiral Pool Cyclization
Primary Utility Large-scale access to saturated ringsAccess to unsaturated/functionalized ringsHigh-precision stereocenters
Atom Economy High (Addition of H₂ only)Moderate (Loss of ethylene)Low (Requires protecting groups)
Stereocontrol Catalyst/Auxiliary dependent (90-99% ee)Precursor dependent (100% retention)Precursor dependent (100% retention)
Scalability Excellent (Kg to Ton)Moderate (Dilution limits throughput)Good (Linear steps)
Cost Driver High pressure equipmentRu-Catalyst costStep count & Reagents
Key Risk Over-reduction / Catalyst poisoningPolymerization / IsomerizationRacemization during cyclization

Visualizing the Mechanism: Auxiliary-Controlled Hydrogenation

Understanding the stereochemical induction in pyridine hydrogenation is critical for troubleshooting low ee%.

Mechanism cluster_0 Stereocontrol Point Substrate Pyridine-Auxiliary (Planar, Achiral Pyridine) Adsorption Metal Surface Adsorption (Auxiliary blocks one face) Substrate->Adsorption Coordination H_Add Stepwise H2 Addition (Syn-addition) Adsorption->H_Add H2 / PtO2 Product Chiral Piperidine (High ee%) H_Add->Product Desorption

Figure 2: Mechanism of auxiliary-controlled heterogeneous hydrogenation. The steric bulk of the auxiliary forces the pyridine to adsorb onto the catalyst surface from the opposite face, ensuring high enantioselectivity.

References

  • Glorius, F. et al. (2021).[3] "Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams." Angewandte Chemie International Edition.

  • Sutherland, A. et al. (2008).[7] "Asymmetric Synthesis of 4- and 5-Substituted Pipecolic Esters by Ring-Closing Metathesis." The Journal of Organic Chemistry.

  • BenchChem. (2025).[2] "Catalytic Hydrogenation of Pyridine to Piperidine: Protocols and Application Notes." BenchChem Application Notes.

  • Vertex AI Search Results. (2025). "Synthesis of Nipecotic Acid Derivatives and GABA Uptake Inhibitors." Aggregated Research Data. 8

  • Merino, P. (2011). "Recent Advances on the Synthesis of Piperidines Through Ruthenium-Catalyzed Ring-Closing Metathesis." Heterocycles.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Methyl 2-methoxypiperidine-1-carboxylate

Executive Summary Urgent Directive: Methyl 2-methoxypiperidine-1-carboxylate is a functionalized piperidine derivative containing a carbamate moiety.[1] For disposal purposes, it must be treated as a Hazardous Organic Wa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Urgent Directive: Methyl 2-methoxypiperidine-1-carboxylate is a functionalized piperidine derivative containing a carbamate moiety.[1] For disposal purposes, it must be treated as a Hazardous Organic Waste (Ignitable/Toxic).[1]

Do NOT dispose of this compound down the drain. The presence of the piperidine ring (nitrogenous heterocycle) and the carbamate ester functionality requires thermal destruction (incineration) to prevent environmental persistence and aquatic toxicity.

Chemical Profile & Hazard Characterization

Rationale: Understanding the molecular structure is the first step in safe disposal. As specific Safety Data Sheets (SDS) for niche intermediates can be sparse, we apply Structure-Activity Relationship (SAR) logic based on the piperidine core and ester functionality.

PropertyAssessment (SAR-Derived)Operational Implication
Chemical Class Piperidine Carbamate / EsterPotential for acetylcholinesterase inhibition (carbamate) and irritation (piperidine).[1]
Flammability Combustible/Flammable Treat as RCRA D001 (Ignitable) waste.[2] Keep away from heat/sparks.[3][4][5][6][7]
Reactivity Stable, but incompatible with Strong Oxidizers & Acids .[1]Segregate from nitric acid, perchlorates, and peroxides to prevent exothermic runaway.[1]
Toxicology Irritant (Skin/Eye/Resp).[3][4][6][8] Potential sensitizer.Zero-contact protocol. Use double-gloving (Nitrile) and fume hood.
Water Solubility Low to ModerateDo not sewer. It will not degrade rapidly in water treatment plants.
Waste Stream Classification

Correct classification ensures regulatory compliance (EPA/RCRA) and safety during transport.

  • Primary Waste Code: D001 (Ignitable) - Default assumption for lower molecular weight esters unless flashpoint is proven >60°C.[1]

  • Secondary Waste Code: D002 (Corrosive) - Only if the specific batch has a pH > 12.5 or < 2, though unlikely for this neutral ester.[1]

  • RCRA Status: While not explicitly P-listed (acutely toxic) or U-listed by specific CAS name, it falls under Non-Halogenated Organic Solvent Waste streams.[1]

Step-by-Step Disposal Protocol
Phase 1: Collection & Segregation
  • Container Selection: Use a High-Density Polyethylene (HDPE) or Amber Glass container. Avoid metal containers if the compound has hydrolyzed to free acid/base.

  • Solvent Compatibility: If the material is in solution, ensure the solvent is compatible with the waste stream.

    • Compatible: Methanol, Ethanol, Acetone, Ethyl Acetate.[1][9]

    • Incompatible: Do not mix with halogenated waste (Dichloromethane, Chloroform) unless your facility explicitly combines halogenated/non-halogenated streams (this increases disposal costs).[1]

  • Labeling: clearly mark the tag with:

    • Full Chemical Name (No abbreviations).

    • Hazard Checkboxes: [x] Flammable [x] Toxic [x] Irritant.

    • Date of Accumulation Start.

Phase 2: Treatment & Destruction

Mechanism: The goal is complete oxidation of the carbon backbone and conversion of the nitrogen to N2/NOx (captured by scrubbers).[1]

  • Method: High-Temperature Incineration. [1]

  • Facility Requirement: The incinerator must be equipped with an afterburner and a scrubber system.

    • Why? The nitrogen in the piperidine ring will generate Nitrogen Oxides (NOx) upon combustion. Standard open burning is prohibited.[3]

Phase 3: Operational Workflow (Visualized)

DisposalWorkflow Start Waste Generation: Methyl 2-methoxypiperidine-1-carboxylate StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Powder/Crystal LiquidWaste Liquid Waste Stream StateCheck->LiquidWaste Solution Dissolve Dissolve in minimal combustible solvent (e.g., Acetone) OR Double-bag in heavy duty poly SolidWaste->Dissolve Segregate Segregate: Non-Halogenated Organics LiquidWaste->Segregate Dissolve->Segregate Container Transfer to HDPE/Glass Container (Vented Cap recommended) Segregate->Container Label Apply Hazardous Waste Label (Ignitable/Toxic) Container->Label Storage Store in Flammable Cabinet (< 90 Days) Label->Storage EHS Hand-off to EHS/Waste Vendor for Incineration Storage->EHS

Figure 1: Decision logic for segregating and packaging methyl 2-methoxypiperidine-1-carboxylate waste.

Spill Contingency Plan

Pre-requisite: All personnel must have completed Hazard Communication training.[1]

ScenarioImmediate ActionDecontamination
Minor Spill (<50 mL/g) 1. Evacuate immediate area.2. Don PPE (Nitrile gloves, Goggles, Lab Coat).3.[1] Cover with Vermiculite or Sand .[8]Scoop absorbed material into a wide-mouth jar. Wipe surface with acetone, then soap/water.[1] Dispose of all cleanup materials as hazardous waste.
Major Spill (>50 mL/g) 1. Evacuate Lab. 2. Pull Fire Alarm if vapors are dense.3. Call EHS/Emergency Response.Do not attempt cleanup alone. Professional HazMat response required due to flammability and potential neurotoxicity risks.

Critical PPE Note: For this compound, standard latex gloves are insufficient .[1] Use Nitrile (minimum 0.11mm thickness) . If handling large quantities (>100g), use Silver Shield/4H laminate gloves to prevent permeation of the ester.[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link][1]

  • PubChem. (n.d.). Piperidine Compound Summary (Homolog Safety Data). National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link][1]

Sources

Handling

A Researcher's Guide to the Safe Handling of Methyl 2-methoxypiperidine-1-carboxylate

As a novel compound in drug discovery and development, Methyl 2-methoxypiperidine-1-carboxylate requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound in drug discovery and development, Methyl 2-methoxypiperidine-1-carboxylate requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans tailored for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of structurally similar piperidine derivatives and established laboratory safety principles.

Hazard Assessment: Understanding the Risks
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[2][3][4][5]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[2][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][4]

  • Flammability: Some piperidine derivatives are flammable liquids and vapors.[1][3][7]

Given these potential hazards, a cautious approach is warranted, treating the compound as potentially hazardous and implementing robust safety measures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimize exposure. The following PPE is mandatory when handling Methyl 2-methoxypiperidine-1-carboxylate:

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[8] For operations with a higher risk of splashing, chemical safety goggles or a full-face shield should be worn.[6][9] Do not wear contact lenses when handling this chemical.

  • Hand Protection: Chemical-resistant gloves are essential.[1][6] Nitrile gloves are a common and effective choice for protection against a range of chemicals.[10] However, it is crucial to consult a glove compatibility chart and to inspect gloves for any signs of degradation before use. For prolonged or repeated contact, a glove with a higher protection class is recommended.[11]

  • Skin and Body Protection: A laboratory coat is required to protect against incidental contact.[1] For larger quantities or procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[1]

  • Respiratory Protection: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][4][8] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.[8][11]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection PPE Selection for Handling Methyl 2-methoxypiperidine-1-carboxylate Start Start: Assess Task SmallScale Small Scale (<1g) Benchtop Manipulation Start->SmallScale Low Risk LargeScale Large Scale (>1g) or High Splash Potential Start->LargeScale High Risk FumeHood Work in Fume Hood? SmallScale->FumeHood LabCoat Standard Lab Coat SmallScale->LabCoat Goggles Wear Safety Goggles (over safety glasses) LargeScale->Goggles ChemGown Chemical Resistant Gown or Apron LargeScale->ChemGown RespProtection Respiratory Protection (e.g., N95 or higher) FumeHood->RespProtection No End Proceed with Caution FumeHood->End Yes FaceShield Wear Full Face Shield Goggles->FaceShield Splash Risk FaceShield->ChemGown NitrileGloves Nitrile Gloves (single pair) LabCoat->NitrileGloves DoubleGloves Double Gloving (Nitrile or Neoprene) ChemGown->DoubleGloves NitrileGloves->FumeHood DoubleGloves->End RespProtection->End

Caption: Decision tree for selecting appropriate PPE.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial for minimizing risk.

3.1. Preparation and Handling:

  • Ventilation: Always handle Methyl 2-methoxypiperidine-1-carboxylate in a well-ventilated area, such as a chemical fume hood.[1][4][8]

  • Avoid Contamination: Do not eat, drink, or smoke in the work area.[1][4] Wash hands thoroughly after handling and before leaving the laboratory.[4][8]

  • Personal Hygiene: Change contaminated clothing immediately.[8]

3.2. Spill Management:

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads.[6]

    • Collect the absorbed material into a designated hazardous waste container.[1][8]

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[6]

  • Large Spills:

    • Evacuate the area immediately.[1]

    • Alert your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.[1][8]

Disposal Plan: Responsible Waste Management

All waste containing Methyl 2-methoxypiperidine-1-carboxylate must be treated as hazardous waste.

4.1. Waste Collection:

  • Collect all waste, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated and clearly labeled hazardous waste container.[1][6]

  • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[6]

4.2. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Methyl 2-methoxypiperidine-1-carboxylate".[1][6]

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][8]

  • Dispose of the waste through your institution's hazardous waste management program.

Summary of Safety and Handling Information

Aspect Recommendation Rationale
Eye Protection Safety glasses with side shields (minimum); chemical goggles or face shield for splash risk.[6][8][9]Protects against splashes and eye irritation/damage.[2][4][5][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[1][6][10]Prevents skin contact and potential toxicity/irritation.[1][2][3]
Body Protection Laboratory coat; chemical-resistant apron for larger quantities.[1]Protects skin from accidental spills.
Ventilation Handle in a chemical fume hood.[1][4]Minimizes inhalation of potentially harmful vapors or aerosols.[1][2][4]
Spill Cleanup Absorb with inert material and collect as hazardous waste.[6][8]Prevents exposure and environmental contamination.
Disposal Collect in a labeled hazardous waste container for professional disposal.[1][6]Ensures proper and safe disposal of hazardous chemical waste.

By adhering to these guidelines, researchers can confidently and safely work with Methyl 2-methoxypiperidine-1-carboxylate, fostering a secure and productive research environment.

References

  • AAPPTec, LLC. Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • Antibodies.com. 4-Piperidinopiperidine Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine (Amended). [Link]

  • Fisher Scientific. Safety Data Sheet: Piperidine. [Link]

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]

  • Fisher Scientific. Safety Data Sheet: N-BOC-Piperidine-2-carboxylic acid (UK). [Link]

  • Environmental Health and Safety, University of Nevada, Reno. OSHA Glove Selection Chart. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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